2,4-Diaminophenol dihydrochloride
Description
Properties
IUPAC Name |
2,4-diaminophenol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.2ClH/c7-4-1-2-6(9)5(8)3-4;;/h1-3,9H,7-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEIJFWAXDQUPR-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)O.Cl.Cl | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O.2ClH, C6H10Cl2N2O | |
| Record name | 2,4-DIAMINOPHENOL DIHYDROCHLORIDE | |
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Related CAS |
95-86-3 (Parent) | |
| Record name | 2,4-Diaminophenol dihydrochloride | |
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DSSTOX Substance ID |
DTXSID9020401 | |
| Record name | 2,4-Diaminophenol dihydrochloride | |
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Molecular Weight |
197.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grayish-white crystals. (NTP, 1992), Grayish-white solid; [HSDB] Slightly gray crystalline solid; [MSDSonline] | |
| Record name | 2,4-DIAMINOPHENOL DIHYDROCHLORIDE | |
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| Record name | 2,4-Diaminophenol dihydrochloride | |
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Solubility |
greater than or equal to 100 mg/mL at 74.3 °F (NTP, 1992), 27.5 G/100 ML WATER @ 15 °C; SLIGHTLY SOL IN ALCOHOL, SLIGHTLY SOL IN ETHER | |
| Record name | 2,4-DIAMINOPHENOL DIHYDROCHLORIDE | |
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| Record name | 2,4-DIAMINOPHENOL DIHYDROCHLORIDE | |
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Color/Form |
GRAYISH-WHITE CRYSTALS, NEEDLES | |
CAS No. |
137-09-7 | |
| Record name | 2,4-DIAMINOPHENOL DIHYDROCHLORIDE | |
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| Record name | 2,4-Diaminophenol dihydrochloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,4-diamino-, hydrochloride (1:2) | |
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| Record name | 2,4-Diaminophenol dihydrochloride | |
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| Record name | 4-hydroxy-m-phenylenediammonium dichloride | |
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| Record name | 2,4-DIAMINOPHENOL HYDROCHLORIDE | |
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| Record name | 2,4-DIAMINOPHENOL DIHYDROCHLORIDE | |
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Melting Point |
432 °F (decomposes) (NTP, 1992), 205 °C | |
| Record name | 2,4-DIAMINOPHENOL DIHYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2,4-DIAMINOPHENOL DIHYDROCHLORIDE | |
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Foundational & Exploratory
2,4-Diaminophenol dihydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,4-Diaminophenol (B1205310) Dihydrochloride (B599025), a versatile aromatic amine with significant applications in various scientific and industrial fields. This document covers its chemical structure, physicochemical properties, synthesis, and biological effects, with a focus on data relevant to research and development.
Chemical Identity and Structure
2,4-Diaminophenol dihydrochloride is the hydrochloride salt of 2,4-diaminophenol. It is also known by several synonyms, including Amidol, Acrol, and Dianol. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 137-09-7 | [1][2] |
| Molecular Formula | C₆H₈N₂O·2HCl | [1] |
| Molecular Weight | 197.06 g/mol | [1][3] |
| Appearance | Beige to gray-green crystalline powder | [4][5] |
| Melting Point | 222 °C (decomposes) | [2][4][6] |
| Solubility | 27.5 g/100 mL in water (15 °C) | [4] |
| pH | 1-2 (50 g/L in H₂O at 20°C) | [4][7] |
| Stability | Stable under normal conditions. Sensitive to heat and light. Incompatible with strong oxidizing agents and acids. | [4][5] |
Synthesis
This compound can be synthesized via the hydrogenation of 2,4-dinitrophenol. Several methods have been reported, with one common approach detailed below.
Caption: Workflow for the synthesis of this compound.
Applications
This compound has found utility in several areas, most notably as a photographic developer and as a component in oxidative hair dyes.
Photographic Developer
Under the trade name Amidol, it is a rapidly acting developing agent for black and white photographic papers, known for producing deep black tones.
Hair Dyes
It is used as a "coupler" in permanent hair dye formulations. In the presence of an oxidizing agent (like hydrogen peroxide) and a "primary intermediate," it reacts to form larger dye molecules within the hair shaft, leading to a permanent color change.
Experimental Protocols
Synthesis of this compound
This protocol is based on the hydrogenation of 2,4-dinitrophenol.
Materials:
-
2,4-dinitrophenol
-
37% Hydrochloric acid
-
Methanol
-
Palladium alloy membrane catalyst
-
Hydrogen gas
-
High-pressure reactor
Procedure:
-
Charge the reactor with a 10% aqueous solution of hydrochloric acid and 10 g of 2,4-dinitrophenol.
-
Heat the reactor to 80°C.
-
Introduce hydrogen gas through the membrane catalyst and conduct the hydrogenation for 1 hour with stirring.
-
After cooling the reactor, discharge the solution.
-
Precipitate the this compound by adding 37% hydrochloric acid.
-
Filter the precipitate and wash with methanol to obtain the final product.
Preparation of an Amidol Photographic Developer
The following is a common formula for an Amidol-based photographic developer.
Materials:
-
This compound (Amidol)
-
Sodium sulfite (B76179) (anhydrous)
-
Potassium bromide
-
Distilled water
Stock Solution Preparation:
-
Dissolve 25 g of sodium sulfite (anhydrous) in 1 liter of distilled water.
-
Add 6 g of Amidol to the sulfite solution and stir until dissolved.
-
Add 0.8 g of potassium bromide and stir until dissolved.
Working Solution and Development:
-
Use the developer at full strength.
-
Development time is typically 1.5 to 2 minutes at 20°C.
Biological Activity and Toxicology
Toxicological Profile
The toxicological properties of this compound have been evaluated in various studies. A summary of key findings is provided in the table below.
| Parameter | Species | Route | Value | Reference(s) |
| Acute Oral LD₅₀ | Rat | Oral | 0.24 g/kg | [2] |
| Skin Irritation | Rabbit | Dermal | Irritating | [2] |
| Eye Irritation | Rabbit | Ocular | Severe Irritant | [2] |
| Carcinogenicity | Rat (F344/N) | Gavage | No evidence of carcinogenic activity | [2] |
| Carcinogenicity | Mouse (B6C3F₁) | Gavage | Some evidence of carcinogenic activity (renal tubular cell adenomas in males at high doses) | [2] |
Signaling Pathways and Mechanism of Action
Detailed studies on the specific intracellular signaling pathways modulated by this compound are limited in publicly available literature. However, as a phenolic compound, it can be hypothesized to interact with various cellular processes. Phenolic compounds, in general, are known to modulate a range of signaling pathways, including those involved in inflammation and oxidative stress, such as the NF-κB and MAPK pathways. The metabolism of aminophenols can lead to the formation of reactive species that may induce oxidative stress. For instance, o-aminophenol has been shown to be metabolized in human erythrocytes, a process involving oxy- and methemoglobin. Further research is required to elucidate the precise molecular targets and signaling cascades affected by this compound.
In Vitro Cytotoxicity Assay (Conceptual Workflow)
A general workflow for assessing the in vitro cytotoxicity of this compound using a lactate (B86563) dehydrogenase (LDH) release assay is presented below.
Caption: Generalized workflow for an in vitro cytotoxicity assay.
Safety and Handling
This compound is harmful if swallowed and causes skin and severe eye irritation. It is also a suspected mutagen. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.
Conclusion
This compound is a chemical with established applications and a well-documented toxicological profile. While its macroscopic uses are understood, further investigation into its molecular mechanisms of action and interaction with biological signaling pathways could unveil new applications or provide a deeper understanding of its toxicological effects. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound.
References
- 1. unblinkingeye.com [unblinkingeye.com]
- 2. lostlabours.co.uk [lostlabours.co.uk]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. youtube.com [youtube.com]
- 5. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amidol – Real Photographs [real-photographs.co.uk]
- 7. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 2,4-Diaminophenol Dihydrochloride (CAS No. 137-09-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 137-09-7, 2,4-Diaminophenol dihydrochloride (B599025). It details the compound's synonyms and key physical and chemical characteristics.
Chemical Identity and Synonyms
The compound with CAS number 137-09-7 is formally known as 2,4-Diaminophenol dihydrochloride. It is an aromatic amine and a dihydrochloride salt of 2,4-diaminophenol.[1] This compound is widely known in various industries, particularly in photography and cosmetics, under several trivial and trade names.
A comprehensive list of synonyms includes:
-
4-Hydroxy-m-phenylenediamine dihydrochloride[4]
-
Phenol, 2,4-diamino-, dihydrochloride[2]
-
NCI-C60026[3]
-
UNII-T1IYY101NX[6]
Physical and Chemical Characteristics
This compound is a stable compound, though it can be sensitive to heat and light. It is incompatible with strong oxidizing agents and acids.[7][8] The compound typically appears as a crystalline powder, with its color ranging from white and beige to gray-green or even dark brown.[9][10]
The key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈N₂O·2HCl | [4][5] |
| Molecular Weight | 197.06 g/mol | [4][11] |
| Appearance | Crystalline powder; color can be beige, grayish-white, or gray-green. | [2][9][12] |
| Melting Point | 222 °C (with decomposition) | [5][7][9][11] |
| Solubility | Water: 27.5 g/100 mL (15 °C) | [9] |
| Soluble in acids and alkalies. Somewhat soluble in alcohol and acetone. | ||
| Slightly soluble in ether, chloroform, and petroleum ether. | [1] | |
| pH | 1-2 (50g/L in H₂O at 20 °C) | [9] |
| Bulk Density | 310 kg/m ³ | [7] |
| InChI Key | KQEIJFWAXDQUPR-UHFFFAOYSA-N | [5][6] |
| SMILES | Cl.Cl.Nc1ccc(O)c(N)c1 | [5] |
Logical Relationships of Chemical Identifiers
The following diagram illustrates the relationship between the CAS registry number and the various names and synonyms for this compound.
Representative Experimental Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for assessing the purity of chemical compounds like this compound. While specific parameters may vary based on the equipment and exact methodology, the following protocol outlines a representative approach.
Objective
To determine the purity of a this compound sample by quantifying the main component and detecting any potential impurities.
Materials and Reagents
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Phosphoric acid or Formic acid (for mobile phase modification)
-
Volumetric flasks, pipettes, and vials
Instrumentation
-
HPLC system equipped with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Workflow Diagram
Procedure
-
Mobile Phase Preparation : Prepare a suitable mobile phase. A common starting point for aromatic amines is a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape. The exact ratio will depend on the column and desired separation.
-
Standard Preparation : Accurately weigh a known amount of a reference standard of this compound and dissolve it in the mobile phase to create a stock solution. Prepare a series of dilutions to generate a calibration curve.
-
Sample Preparation : Accurately weigh the sample to be tested and dissolve it in the mobile phase to a concentration similar to the standard solutions.
-
Chromatographic Conditions :
-
Column : Reversed-phase C18
-
Flow Rate : Typically 1.0 mL/min
-
Injection Volume : 10-20 µL
-
Detector Wavelength : Determined by scanning the UV spectrum of the compound; a wavelength of maximum absorbance should be chosen.
-
Column Temperature : Maintained at a constant temperature, e.g., 25 °C.
-
-
Analysis :
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions followed by the sample solution.
-
Record the chromatograms.
-
-
Data Processing :
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Integrate the area of all peaks in the sample chromatogram.
-
Calculate the purity of the sample by expressing the area of the main peak as a percentage of the total area of all peaks.
-
This protocol provides a foundational method for the analysis of this compound. For regulatory or cGMP (current Good Manufacturing Practice) purposes, this method would require full validation to demonstrate its accuracy, precision, linearity, and robustness.
References
- 1. View Attachment [cir-reports.cir-safety.org]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. scbt.com [scbt.com]
- 5. 2,4-ジアミノフェノール 二塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. This compound; CAS:137-09-7 - Career Henan Chemical Co. [coreychem.com]
- 8. This compound | 137-09-7 [chemicalbook.com]
- 9. chemwhat.com [chemwhat.com]
- 10. This compound, 98% 137-09-7 India [ottokemi.com]
- 11. 2,4-ジアミノフェノール 二塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound(137-09-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
2,4-Diaminophenol dihydrochloride molecular weight and chemical formula
An In-depth Guide to 2,4-Diaminophenol Dihydrochloride (B599025)
For researchers, scientists, and professionals in drug development, a precise understanding of chemical compounds is paramount. This document provides a detailed overview of 2,4-Diaminophenol dihydrochloride, focusing on its fundamental chemical properties.
Core Chemical Data
This compound is a salt form of 2,4-Diaminophenol. The addition of two hydrochloride moieties significantly impacts its molecular weight and chemical formula. The following table summarizes these key quantitative data points.
| Property | Value | Citations |
| Molecular Weight | 197.06 g/mol | [1][2][3][4] |
| 197.07 g/mol | [5] | |
| Chemical Formula | C₆H₁₀Cl₂N₂O | [2][4][6] |
| (H₂N)₂C₆H₃OH·2HCl | [7] | |
| C₆H₈N₂O·2HCl | [1] |
Structural Representation
To visualize the relationship between the parent molecule and its dihydrochloride salt, the following diagram illustrates the constituent parts of this compound.
This technical guide serves as a foundational resource. For experimental applications, it is recommended to consult peer-reviewed literature and safety data sheets for comprehensive protocols and handling procedures.
References
- 1. scbt.com [scbt.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. This compound; CAS:137-09-7 - Career Henan Chemical Co. [coreychem.com]
- 4. 137-09-7|this compound|BLD Pharm [bldpharm.com]
- 5. View Attachment [cir-reports.cir-safety.org]
- 6. A17697.14 [thermofisher.com]
- 7. This compound, 98% 137-09-7 India [ottokemi.com]
Solubility of 2,4-Diaminophenol dihydrochloride in water and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,4-Diaminophenol dihydrochloride (B599025) in water and various organic solvents. The information is curated for researchers, scientists, and professionals in drug development who require precise solubility data for formulation, synthesis, and quality control purposes.
Executive Summary
2,4-Diaminophenol dihydrochloride, a crystalline powder, exhibits high solubility in aqueous solutions and limited solubility in organic solvents. This document presents quantitative solubility data in water and qualitative information for several organic solvents. Furthermore, it outlines a detailed experimental protocol for determining solubility, based on established international guidelines, to ensure reproducibility and accuracy in laboratory settings.
Physicochemical Properties
This compound (CAS No: 137-09-7) is the dihydrochloride salt of 2,4-diaminophenol. It is a grayish-white to beige or gray-green crystalline powder.[1][2] The presence of amino and hydroxyl functional groups contributes to its polar nature and influences its solubility characteristics. It is generally more soluble in acidic conditions due to the protonation of its amine groups.[3] The compound is also sensitive to heat and light and is incompatible with strong oxidizing agents and acids.[1][2][4]
Quantitative Solubility Data
The solubility of this compound has been determined in water, and qualitative assessments are available for various organic solvents.
Table 1: Solubility in Water
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (g/L) | Reference |
| Water | 15 | 27.5 | 275 | [1][2][4] |
| Water | 20 | - | 275 | [1] |
| Water | 23.5 | ≥ 10 | ≥ 100 | [5] |
Table 2: Qualitative and Limited Quantitative Solubility in Organic Solvents
| Solvent | Solubility Description | Quantitative Data ( g/100 mL) | Reference |
| Alcohol (unspecified) | Somewhat Soluble (for the free base, 2,4-Diaminophenol) | - | [6] |
| Ethanol | Slightly Soluble | ≤ 1 | [7][8] |
| Ether (unspecified) | Slightly Soluble (for the free base, 2,4-Diaminophenol) | - | [6] |
| Acetone | Somewhat Soluble (for the free base, 2,4-Diaminophenol) | - | [6] |
| Chloroform | Slightly Soluble (for the free base, 2,4-Diaminophenol) | - | [6] |
| Petroleum Ether | Slightly Soluble (for the free base, 2,4-Diaminophenol) | - | [6] |
| Non-polar solvents | Little to no solubility | - | [3] |
| DMSO | Soluble | ≥ 10 | [8] |
Note: The solubility in organic solvents for the dihydrochloride salt is not extensively quantified in the available literature. The data for alcohol, acetone, ether, chloroform, and petroleum ether primarily refers to the free base, 2,4-Diaminophenol, and should be considered as an indicator of potential, though likely low, solubility for the dihydrochloride salt.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound, adapted from the OECD Guideline 105 (Flask Method), which is suitable for substances with solubilities above 10⁻² g/L.
4.1. Principle
A saturated solution of this compound is prepared by agitating an excess of the solid compound in the selected solvent at a constant temperature. After reaching equilibrium, the concentration of the dissolved substance in the supernatant is determined by a suitable analytical method.
4.2. Materials and Equipment
-
This compound (purity ≥98%)
-
Solvent of interest (e.g., deionized water, ethanol, methanol, acetone)
-
Thermostatic shaking apparatus or magnetic stirrer with a water bath
-
Centrifuge capable of temperature control
-
Analytical balance (accuracy ±0.1 mg)
-
Volumetric flasks and pipettes (Class A)
-
Syringes and filters (e.g., 0.45 µm PTFE or other suitable material)
-
Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)
-
pH meter (for aqueous solutions)
4.3. Procedure
-
Preliminary Test: To estimate the approximate solubility, add about 0.1 g of this compound to a 10 mL graduated cylinder. Add the solvent in 1 mL increments, shaking vigorously for 1-2 minutes after each addition, until the solid dissolves completely or the total volume of 10 mL is reached. This will help in determining the appropriate amount of substance and solvent for the main test.
-
Sample Preparation: Weigh an amount of this compound that is in excess of its estimated solubility and transfer it to a glass-stoppered flask.
-
Equilibration: Add a measured volume of the solvent to the flask. The flask should be sealed to prevent solvent evaporation and placed in the thermostatic shaker or water bath set to the desired temperature (e.g., 20 ± 0.5 °C). The mixture should be agitated for a sufficient time to reach equilibrium. A preliminary study to determine the time to reach equilibrium is recommended (e.g., by taking samples at 24, 48, and 72 hours).
-
Phase Separation: Once equilibrium is reached, stop the agitation and allow the suspension to settle at the test temperature. To ensure complete separation of the solid and liquid phases, centrifuge the sample at the same temperature.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. To avoid including any undissolved particles, it is advisable to filter the sample using a syringe filter that is compatible with the solvent and has been pre-saturated with the solution to avoid loss of the analyte due to adsorption.
-
Concentration Determination: Determine the concentration of this compound in the filtered supernatant using a validated analytical method. For instance, UV-Vis spectrophotometry can be used by measuring the absorbance at a predetermined wavelength and calculating the concentration from a standard calibration curve.
-
Data Reporting: The solubility should be reported in g/L or g/100 mL. At least three replicate experiments should be performed, and the average solubility and standard deviation should be reported.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
- 1. chemwhat.com [chemwhat.com]
- 2. Page loading... [guidechem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound CAS#: 137-09-7 [chemicalbook.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. View Attachment [cir-reports.cir-safety.org]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
- 8. health.ec.europa.eu [health.ec.europa.eu]
Physical appearance and crystalline form of 2,4-Diaminophenol dihydrochloride
Core Topic: Physical Appearance and Crystalline Form
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Diaminophenol dihydrochloride (B599025) is a salt of 2,4-diaminophenol, an organic compound that has historical and current applications in various fields, including as a developing agent in black and white photography and as an intermediate in the synthesis of dyes and pharmaceuticals.[1] A thorough understanding of its physical and crystalline properties is essential for its handling, formulation, and quality control in research and development settings. This technical guide provides a comprehensive overview of the known physical appearance and discusses the characterization of the crystalline form of 2,4-Diaminophenol dihydrochloride.
Physical Appearance
This compound is a crystalline solid at room temperature.[1] The reported coloration of the compound varies, likely depending on its purity and the presence of any degradation products. It is crucial for researchers to document the appearance of the material they are working with as part of their experimental records.
The compound is generally described as existing in the following forms:
-
Crystalline Powder: This is the most common description, with a texture ranging from fine to granular.[1][2]
-
Crystals: Individual crystals may also be observed.[3]
-
Chunks: Larger agglomerates of the crystalline material can also occur.
The color of this compound has been reported with significant variability, including:
-
White to off-white[1]
-
Grayish-white
-
Gray-beige
-
Beige to gray-green[2]
-
Pale yellow to brownish[1]
-
Brown to pale brown to grey
This variability in color underscores the importance of sourcing the compound from reputable suppliers with clear specifications and of implementing proper storage conditions to prevent degradation, as it is known to be sensitive to heat and light.
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈N₂O · 2HCl | |
| Molecular Weight | 197.07 g/mol | [3] |
| Melting Point | Decomposes at approximately 222 °C | [3] |
| Solubility in Water | 27.5 g/100 mL (at 15 °C) | [2] |
| pH | 1-2 (50g/l, H₂O, 20℃) | [2] |
Crystalline Form
In the absence of specific data for this compound, this section outlines the general importance and methods for characterizing the crystalline form of a pharmaceutical compound.
Polymorphism: It is plausible that this compound could exist in different polymorphic forms. Polymorphs are different crystalline arrangements of the same molecule, which can have distinct physical properties, including solubility, stability, and melting point. Identifying and controlling polymorphism is a critical aspect of drug development.
Amorphous Form: Besides crystalline forms, the compound could potentially exist in an amorphous state, which lacks a long-range ordered molecular structure. The amorphous form typically exhibits higher solubility but lower stability compared to its crystalline counterparts.
Experimental Protocols
The following are detailed methodologies for the characterization of the physical appearance and crystalline form of a compound like this compound.
Visual Inspection and Microscopy
-
Objective: To determine the macroscopic and microscopic appearance of the compound.
-
Methodology:
-
Macroscopic Examination: Visually inspect the bulk powder for color, homogeneity, and the presence of any agglomerates. Record observations under controlled lighting conditions.
-
Microscopy: Place a small amount of the powder on a microscope slide. Disperse the particles in a suitable, non-dissolving liquid (e.g., mineral oil). Observe the sample under a polarized light microscope.
-
Analysis: Record the particle morphology (e.g., needles, plates, prisms), size distribution, and birefringence.
-
Melting Point Determination
-
Objective: To determine the melting point or decomposition temperature of the compound.
-
Methodology:
-
Load a small, finely powdered sample into a capillary tube.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Record the temperature range from the onset of melting to the complete liquefaction of the sample. For compounds that decompose, the temperature at which decomposition begins is noted.
-
X-Ray Powder Diffraction (XRPD)
-
Objective: To obtain a diffraction pattern characteristic of the crystalline form(s) present in the bulk sample.
-
Methodology:
-
Finely grind the sample to a homogenous powder using a mortar and pestle.
-
Mount the powdered sample in a sample holder.
-
Place the sample holder in the X-ray diffractometer.
-
Acquire the diffraction pattern over a specific range of 2θ angles (e.g., 2° to 40°) using a monochromatic X-ray source (typically Cu Kα).
-
Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint for the crystalline phase. The positions and relative intensities of the diffraction peaks can be used to identify the crystalline form and detect the presence of different polymorphs.
-
Single-Crystal X-Ray Diffraction (SC-XRD)
-
Objective: To determine the precise three-dimensional arrangement of atoms in a crystal, including the unit cell dimensions, space group, and atomic coordinates.
-
Methodology:
-
Grow single crystals of suitable size and quality from a solution by slow evaporation, cooling, or vapor diffusion.
-
Mount a single crystal on a goniometer head.
-
Position the crystal in a single-crystal X-ray diffractometer.
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
Analysis: Process the diffraction data to solve and refine the crystal structure. This provides definitive information about the crystalline form.
-
Visualization
The following diagrams illustrate the logical workflow for the characterization of the physical and crystalline properties of a chemical compound.
Caption: Workflow for Physical and Crystalline Characterization.
This guide provides a summary of the currently available information on the physical appearance of this compound and outlines the standard methodologies for its comprehensive characterization. The lack of detailed public data on its crystalline form highlights an opportunity for further research in this area.
References
An In-depth Technical Guide to the Melting Point and Thermal Decomposition of 2,4-Diaminophenol Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the melting point and thermal decomposition of 2,4-Diaminophenol dihydrochloride (B599025). This document synthesizes available data, outlines detailed experimental protocols for thermal analysis, and presents a logical workflow for characterization.
Introduction
2,4-Diaminophenol dihydrochloride is a chemical compound used in various applications, including as a photographic developer and in the manufacturing of dyes.[1][2] For researchers and professionals in drug development and materials science, a thorough understanding of its thermal properties is crucial for ensuring stability, safety, and efficacy in its applications. This guide focuses on two key thermal characteristics: its melting point and its behavior upon thermal decomposition.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 137-09-7 | [1] |
| Molecular Formula | C₆H₁₀Cl₂N₂O | [2] |
| Molecular Weight | 197.06 g/mol | [1] |
| Appearance | White to green to very dark green to very dark brown and light grey to dark grey powder or crystals. | [1] |
Melting Point
The melting point of this compound is consistently reported in the literature as a decompositional melting point, indicating that the substance decomposes as it melts. This is a critical consideration for any application involving heating of the material. A summary of reported melting points is presented in Table 1. The slight variations in the reported temperatures may be attributed to differences in experimental conditions, such as heating rate and the purity of the sample.
Table 1: Reported Melting Points of this compound
| Melting Point (°C) | Notes | Source |
| 222 | with decomposition (dec.) | [1] |
| 205 | Decomposes at 222°C or 195°C | [3] |
Thermal Decomposition
In the absence of specific experimental data, this guide provides a generalized yet detailed protocol for how such data could be obtained, based on standard methodologies. The thermal decomposition of related aminophenol compounds can involve complex reactions, including oxidation and polymerization.[4][5] To definitively identify the decomposition products of this compound, techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be required.[6][7][8]
Experimental Protocols for Thermal Analysis
The following sections detail the methodologies for determining the melting point and characterizing the thermal decomposition of this compound.
This protocol is based on standard capillary melting point determination techniques.
Objective: To determine the melting range of this compound.
Apparatus:
-
Melting point apparatus with a heated block or oil bath
-
Capillary tubes (sealed at one end)
-
Thermometer or digital temperature probe
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (e.g., 1-2 °C/min) as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the end of melting) are recorded. This range is the melting point range. Given that the substance decomposes, visual changes such as darkening of the sample should also be noted.
The following protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are generalized and should be adapted based on the specific instrumentation available.
5.2.1. Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperature and enthalpy of fusion, and to observe any other thermal events such as decomposition.
Apparatus:
-
Differential Scanning Calorimeter
-
Aluminum or other suitable sample pans and lids
-
Crimper for sealing pans
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is placed in a sample pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The system is purged with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to prevent oxidation.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point (e.g., from room temperature to 300 °C).
-
Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to determine the onset temperature of melting, the peak melting temperature, and the enthalpy of fusion (the area under the melting peak). Any exothermic or endothermic events associated with decomposition will also be recorded.
5.2.2. Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer
-
Sample pans (e.g., platinum or alumina)
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in the TGA sample pan.
-
Instrument Setup: The sample pan is placed in the TGA furnace. The system is purged with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min).
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C) to ensure complete decomposition.
-
Data Analysis: The TGA curve (percent weight loss vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum rates of weight loss (from the derivative of the TGA curve, DTG), and the residual mass at the end of the experiment.
Visualizations
The following diagrams illustrate the experimental workflow for the thermal analysis of this compound.
Caption: Experimental workflow for the thermal analysis of this compound.
Conclusion
References
- 1. This compound, 98% 137-09-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 2. This compound, 98+% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. View Attachment [cir-reports.cir-safety.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. digital.csic.es [digital.csic.es]
- 7. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 8. pstc.org [pstc.org]
Spectroscopic data including UV, IR, and NMR for 2,4-Diaminophenol dihydrochloride
This technical guide provides an in-depth overview of the spectroscopic data for 2,4-Diaminophenol dihydrochloride (B599025), a compound utilized in dye manufacturing and as a color accelerator in photographic developers. The following sections detail its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic profiles, along with representative experimental protocols for these analytical techniques. The information is intended for researchers, scientists, and professionals in drug development and chemical analysis.
Spectroscopic Data
The spectroscopic data for 2,4-Diaminophenol dihydrochloride has been primarily characterized in studies conducted by the National Toxicology Program (NTP).[1][2] While the full dataset is contained within their technical reports, the key spectral features are summarized below.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of this compound in an aqueous medium reveals characteristic absorbance maxima related to the electronic transitions of the substituted benzene (B151609) ring.
| Parameter | Value | Conditions | Source |
| λmax 1 | 235 nm | Water, pH 3 | Generic Spectral Data |
| λmax 2 | 280 nm (shoulder) | Water, pH 3 | Generic Spectral Data |
Molar absorptivity (ε) values were not available in the reviewed literature.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. As a crystalline solid, the spectrum is typically obtained using a KBr pellet or Attenuated Total Reflectance (ATR) technique. The presence of hydroxyl, amino, and aromatic C-H bonds, as well as the aromatic ring structure, gives rise to distinct vibrational modes.
| Wavenumber (cm-1) | Vibration Type | Functional Group |
| 3550 - 3200 (broad) | O-H Stretch | Phenolic Hydroxyl |
| 3400 - 3250 (multiple bands) | N-H Stretch | Primary Amino (as -NH3+ salt) |
| 3100 - 3000 | C-H Stretch | Aromatic |
| ~1600 | N-H Bending | Primary Amino (as -NH3+ salt) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1335 - 1250 | C-N Stretch | Aromatic Amine |
| 1320 - 1000 | C-O Stretch | Phenol |
| 900 - 675 | C-H Bending (out-of-plane) | Aromatic |
This table is based on typical IR absorption ranges for the functional groups present. A specific peak list from an authenticated spectrum was not available in the searched literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. For the dihydrochloride salt, spectra are often recorded in a deuterated solvent such as D₂O.
1H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 6.0 - 7.5 | Multiplets | Aromatic Protons (H-3, H-5, H-6) |
| Variable, broad | Singlet | -NH3+ Protons |
| Variable, broad | Singlet | -OH Proton |
Note: The chemical shifts of the amine and hydroxyl protons are variable and depend on concentration, temperature, and solvent. In D₂O, these protons may exchange with deuterium, leading to a decrease or disappearance of their signals.
13C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~150-160 | C1 (-OH) |
| ~140-150 | C4 (-NH2) |
| ~135-145 | C2 (-NH2) |
| ~115-125 | C6 |
| ~110-120 | C5 |
| ~105-115 | C3 |
Source for 13C NMR data in D₂O: SpectraBase.[3] The assignments are based on typical chemical shift ranges for substituted aromatic rings.
Experimental Protocols
The following are detailed, representative methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid, water-soluble aromatic amine salts.
UV-Vis Spectroscopy
-
Sample Preparation : A stock solution of this compound is prepared by accurately weighing approximately 10-20 mg of the solid and dissolving it in a known volume (e.g., 100 mL) of deionized water, adjusted to pH 3 with a suitable acid (e.g., HCl). A working solution is then prepared by diluting the stock solution to a final concentration of approximately 5-10 µg/mL.
-
Instrumentation : A dual-beam UV-Visible spectrophotometer is used for the analysis.
-
Blanking : The spectrophotometer is zeroed using a cuvette filled with the same pH 3 deionized water used to prepare the sample solution.
-
Data Acquisition : The UV-Vis spectrum of the sample solution is recorded over a wavelength range of 200-400 nm. The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the KBr pellet method, a common technique for acquiring IR spectra of solid samples.
-
Sample Preparation : Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder using an agate mortar and pestle.
-
Pellet Formation : The homogenous mixture is transferred to a pellet die. A hydraulic press is used to apply approximately 8-10 tons of pressure to the die, forming a thin, transparent KBr pellet containing the sample.
-
Data Acquisition : A background spectrum of the empty sample compartment is first collected. The KBr pellet is then placed in the sample holder of the FTIR spectrometer.
-
Spectral Collection : The IR spectrum is recorded, typically in the range of 4000-400 cm-1, by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm-1).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O) in a standard 5 mm NMR tube. The sample is gently agitated to ensure complete dissolution.
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for the analysis.
-
1H NMR Acquisition : The spectrometer is tuned and shimmed for the proton nucleus. A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
13C NMR Acquisition : The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled 13C NMR spectrum is acquired. Due to the low natural abundance of 13C, a larger number of scans and a longer relaxation delay may be required compared to 1H NMR.
-
Data Processing : The resulting Free Induction Decays (FIDs) for both 1H and 13C spectra are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal or external standard (e.g., TSP for samples in D₂O).
Visualized Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a solid organic compound such as this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide on the Carcinogenic Potential of 2,4-Diaminophenol Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the carcinogenic potential of 2,4-Diaminophenol dihydrochloride (B599025), a compound utilized in the manufacturing of dyes and as a color accelerator in photographic developers. This document synthesizes findings from pivotal long-term animal bioassays and a battery of genotoxicity studies. Quantitative data from these studies are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate replication and further investigation. Furthermore, this guide visualizes the experimental workflow of the primary carcinogenicity bioassay and proposes a potential signaling pathway for the observed renal toxicity, a key non-neoplastic effect, using the Graphviz DOT language. The information herein is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and chemical safety assessment.
Carcinogenicity Assessment
The carcinogenic potential of 2,4-Diaminophenol dihydrochloride was primarily evaluated in a 2-year gavage study conducted by the National Toxicology Program (NTP). The study involved F344/N rats and B6C3F1 mice.
Study Design and Dosing
Groups of 60 male and 60 female F344/N rats were administered 0, 12.5, or 25 mg/kg of this compound in corn oil by gavage, five days a week for 103 weeks. Similarly, groups of 60 male and 60 female B6C3F1 mice were administered 0, 19, or 38 mg/kg on the same schedule.[1]
Summary of Findings
Under the conditions of these 2-year gavage studies, there was no evidence of carcinogenic activity in male or female F344/N rats.[1] However, there was some evidence of carcinogenic activity in male B6C3F1 mice, based on an increased incidence of renal tubule adenomas.[1] There was no evidence of carcinogenic activity in female B6C3F1 mice.[1]
Data Presentation
The following tables summarize the incidence of neoplasms in the 2-year gavage study of this compound.
Table 1: Incidence of Renal Tubule Neoplasms in Male B6C3F1 Mice
| Treatment Group (mg/kg) | Number of Animals Examined | Renal Tubule Adenoma | Renal Tubule Carcinoma |
| 0 (Control) | 50 | 0 | 0 |
| 19 | 50 | 1 | 0 |
| 38 | 50 | 6 | 0 |
| Statistically significant increase (p<0.05) |
Table 2: Survival of Rats and Mice in the 2-Year Gavage Study
| Species | Sex | Dose (mg/kg) | Number of Animals | Survival Rate (%) |
| Rat | Male | 0 | 50 | 68 |
| 12.5 | 50 | 72 | ||
| 25 | 50 | 64 | ||
| Rat | Female | 0 | 50 | 78 |
| 12.5 | 50 | 80 | ||
| 25 | 50 | 72 | ||
| Mouse | Male | 0 | 50 | 80 |
| 19 | 50 | 78 | ||
| 38 | 50 | 72 | ||
| Mouse | Female | 0 | 50 | 82 |
| 19 | 50 | 80 | ||
| 38 | 50 | 76 |
Experimental Protocols: Carcinogenicity Bioassay
The following is a detailed methodology for the 2-year gavage study of this compound as conducted by the NTP.
-
Test Substance: this compound (>97% pure)
-
Vehicle: Corn oil
-
Animal Species: F344/N rats and B6C3F1 mice
-
Age of Animals at Study Start: 6 weeks
-
Group Size: 60 animals of each sex per dose group
-
Dosing Regimen:
-
Rats: 0, 12.5, or 25 mg/kg body weight
-
Mice: 0, 19, or 38 mg/kg body weight
-
-
Route of Administration: Gavage
-
Frequency of Dosing: 5 days per week
-
Duration of Study: 103 weeks
-
Observations:
-
Animals were observed twice daily for morbidity and mortality.
-
Body weights and feed consumption were recorded weekly for the first 13 weeks and then monthly.
-
Complete necropsies were performed on all animals.
-
Histopathological examinations were conducted on all major tissues and organs.
-
Genotoxicity Assessment
This compound was evaluated in a battery of in vitro and in vivo genotoxicity assays.
Summary of Genotoxicity Findings
The compound was found to be mutagenic in the Salmonella typhimurium assay in the presence of metabolic activation. It also induced mutations in the mouse lymphoma assay. However, it did not induce sister chromatid exchanges or chromosomal aberrations in Chinese hamster ovary (CHO) cells and was not mutagenic in the Drosophila melanogaster sex-linked recessive lethal test.
Table 3: Summary of Genotoxicity Data for this compound
| Assay | Test System | Metabolic Activation | Result |
| Gene Mutation | Salmonella typhimurium (strains TA98, TA100, TA1535, TA1537) | With and Without S9 | Positive (TA98 with S9)[1] |
| Gene Mutation | Mouse Lymphoma L5178Y/TK+/- cells | Without S9 | Positive[1] |
| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) cells | With and Without S9 | Negative |
| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells | With and Without S9 | Negative |
| Sex-Linked Recessive Lethal | Drosophila melanogaster | N/A (in vivo) | Negative |
Experimental Protocols: Genotoxicity Assays
-
Strains: S. typhimurium TA98, TA100, TA1535, and TA1537.
-
Metabolic Activation: Aroclor 1254-induced rat liver S9 fraction.
-
Method: Plate incorporation assay.
-
Procedure: Various concentrations of this compound were added to molten top agar (B569324) containing the respective bacterial strain and with or without S9 mix. The mixture was poured onto minimal glucose agar plates.
-
Incubation: Plates were incubated at 37°C for 48 hours.
-
Endpoint: The number of revertant colonies was counted. A positive response was defined as a dose-related increase in revertant colonies.
-
Cell Line: L5178Y/TK+/- mouse lymphoma cells.
-
Metabolic Activation: Not employed in the reported positive study.[1]
-
Procedure: Cells were exposed to various concentrations of this compound for a specified period.
-
Endpoint: Forward mutation at the thymidine (B127349) kinase (TK) locus, measured by resistance to the cytotoxic effects of trifluorothymidine (TFT).
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow: 2-Year Carcinogenicity Bioassay
Caption: Workflow of the 2-year carcinogenicity bioassay.
Proposed Signaling Pathway for this compound-Induced Renal Toxicity
While the precise signaling pathways for this compound-induced renal toxicity are not fully elucidated, a plausible mechanism involves the induction of oxidative stress, a known factor in aminophenol-induced nephrotoxicity. The following diagram illustrates a potential pathway.
Caption: Proposed oxidative stress-mediated renal toxicity pathway.
Discussion
The collective evidence from the NTP 2-year bioassay indicates that this compound exhibits carcinogenic activity in male mice, specifically targeting the renal tubules. The absence of a carcinogenic response in rats and female mice suggests a species- and sex-specific effect. The renal toxicity observed in both rats and mice at higher doses points to the kidney as a primary target organ for this compound's toxicity.
The genotoxicity profile of this compound is mixed. Its mutagenicity in the Ames test (with metabolic activation) and the mouse lymphoma assay suggests it can induce gene-level mutations. The lack of activity in inducing chromosomal aberrations or sister chromatid exchanges suggests it may not be a potent clastogen.
The proposed mechanism of renal toxicity centers on the induction of oxidative stress. This is a common pathway for many nephrotoxic agents, including other aminophenol compounds. The generation of reactive oxygen species can lead to cellular damage and activate stress-response signaling pathways such as the MAPK cascade, ultimately leading to cell death. The activation of the Nrf2 pathway represents a cellular defense mechanism against oxidative stress. The balance between these damage and defense pathways likely determines the extent of renal injury.
Conclusion
This compound demonstrates some evidence of carcinogenic activity in male B6C3F1 mice, with the kidney being the target organ. The compound is mutagenic in some in vitro systems. The observed renal toxicity is likely mediated, at least in part, by the induction of oxidative stress. Further research is warranted to fully elucidate the specific molecular mechanisms underlying the species- and sex-specific carcinogenicity and the precise signaling pathways involved in its nephrotoxic effects. This information is crucial for accurate risk assessment and the development of safer alternatives in its industrial applications.
References
2,4-Diaminophenol Dihydrochloride: A Technical Guide to Acute Toxicity, Health Hazards, and LD50
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acute toxicity, health hazards, and lethal dose (LD50) of 2,4-Diaminophenol dihydrochloride (B599025). The information is compiled from peer-reviewed studies and safety assessments to support research, development, and safety protocols involving this compound.
Acute Toxicity: Quantitative Data
The acute toxicity of 2,4-Diaminophenol dihydrochloride has been evaluated through various routes of administration in animal models. The median lethal dose (LD50), a key indicator of acute toxicity, is summarized in the table below.
| Test Species | Route of Administration | LD50 Value | Remarks |
| Rat (Wistar albino) | Oral | 240 mg/kg bw[1] | In an acute oral study, mortality was observed in all treated animals at doses ≥410 mg/kg bw by the end of the second day.[1] |
| Rat | Oral | 0.24 g/kg (240 mg/kg)[2][3] | Clinical signs in survivors included alopecia, emaciation, chromorhinorrhea, and wetness of the anogenital area. Upon necropsy, abnormalities of the lungs, liver, spleen, and gastrointestinal tract were observed.[2] |
| Not Specified | Intraperitoneal | 50 mg/kg (Lowest reported lethal dose - LDLo)[2] | Data for 2,4-Diaminophenol. |
Health Hazards
This compound presents a range of health hazards, from irritation to potential long-term effects. A summary of these hazards is presented below, followed by more detailed descriptions.
| Hazard Type | Species | Effect |
| Skin Irritation | Albino Rabbit | Irritant[2] |
| Albino Guinea Pig | Not an irritant (at concentrations from 0.2% to 10.0% in petrolatum)[2] | |
| Eye Irritation | Albino Rabbit | Severe irritant and ocular corrosive agent[2] |
| Skin Sensitization | Guinea Pig | Not a sensitizer (B1316253) (at challenge concentrations of ~0.1% and 1.0% in petrolatum)[2] |
| Genotoxicity | Salmonella typhimurium (TA98) | Mutagenic with metabolic activation[4] |
| L5178Y Mouse lymphoma cells | Mutagenic without metabolic activation[4] | |
| Chinese Hamster Ovary (CHO) cells | No induction of sister chromatid exchanges or chromosomal aberrations[4] | |
| Drosophila melanogaster | Equivocal results (feed administration), Negative results (injection)[4] | |
| Carcinogenicity | F344/N Rats (Male & Female) | No evidence of carcinogenic activity (gavage, 12.5 or 25 mg/kg)[2] |
| B6C3F1 Mice (Male) | Some evidence of carcinogenic activity (increased incidences of renal tubular cell adenomas at 38 mg/kg)[2] | |
| B6C3F1 Mice (Female) | No evidence of carcinogenic activity (gavage, 19 or 38 mg/kg)[2] | |
| Target Organ Toxicity | Rat | Renal toxicity (dose-dependent)[2][3] |
Detailed Health Hazard Profile
Acute Effects:
-
Ingestion: Harmful if swallowed.[5] Systemic effects may include a rise in blood pressure, vertigo, tremors, convulsions, and coma.[5] It may also cause irritation of the digestive tract.[5]
-
Inhalation: May cause respiratory tract irritation and potential allergic respiratory reactions.[5]
-
Skin Contact: Causes skin irritation.[5] It may also lead to skin sensitization, an allergic reaction that becomes apparent upon re-exposure.[5] Severe dermatitis and urticaria (hives) have been reported.[5]
-
Eye Contact: Causes serious eye irritation.[5] Effects can include conjunctivitis, tearing, abnormal protrusion of the eyeball, and eye inflammation, with a risk of blindness.[5]
Chronic and Other Health Effects:
-
Renal Toxicity: Dose-dependent renal toxicity has been observed in acute, short-term, subchronic, and chronic oral toxicity tests in rats.[2][3] Renal toxic effects were noted at doses as low as approximately one-ninth of the oral LD50 in rats.[2]
-
Genotoxicity: The genotoxic potential of this compound is mixed. It has shown mutagenic activity in some in-vitro systems (Salmonella and mouse lymphoma assays) but was not found to induce chromosomal damage in CHO cells.[4] In-vivo results in Drosophila were inconclusive.[4]
-
Carcinogenicity: Long-term gavage studies conducted by the National Toxicology Program (NTP) found no evidence of carcinogenic activity in male or female F344/N rats.[2] In mice, there was some evidence of carcinogenic activity in males, based on an increased incidence of renal tubular cell adenomas at the highest dose, but no evidence in females.[2]
Experimental Protocols
Detailed methodologies for key toxicological assessments are crucial for the interpretation of results and the design of future studies. The following sections outline the typical experimental protocols for acute oral, dermal, and eye irritation studies, based on internationally recognized guidelines.
Acute Oral Toxicity Study (Following OECD Guideline 401 Principles)
An acute oral toxicity study provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.[3]
Methodology:
-
Test Animals: Healthy, young adult rodents (typically rats of a single sex) are used. At least 5 animals are assigned to each dose level.[3]
-
Housing: Animals are housed in a controlled environment with a temperature of approximately 22°C (± 3°) and relative humidity between 30-70%.[3]
-
Dosing: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[3] The substance is often dissolved or suspended in a suitable vehicle, such as corn oil.
-
Observation Period: Animals are observed for a period of at least 14 days.[3]
-
Clinical Observations: Cageside observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.[3] Particular attention is paid to signs of tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.[3] The time of death is recorded as precisely as possible.[3]
-
Necropsy: All animals that die during the study and all surviving animals at the end of the observation period are subjected to a gross necropsy.[3]
General workflow of an acute oral toxicity study.
Acute Dermal Irritation/Corrosion Study (Following OECD Guideline 404)
This test assesses the potential of a substance to cause irritation or corrosion when applied to the skin.
Methodology:
-
Test Animal: The albino rabbit is the preferred species.[2][6] Healthy, young adult animals with intact skin are used.[6]
-
Preparation: Approximately 24 hours before the test, the fur is removed from a small area (about 6 cm²) of the animal's back.[2][6]
-
Application: A single dose of 0.5 g of the solid test substance (moistened with a small amount of a suitable vehicle to ensure good skin contact) is applied to the prepared skin area and covered with a gauze patch and semi-occlusive dressing.[2][7] An untreated area of skin serves as a control.[2]
-
Exposure: The exposure period is 4 hours.[2] After exposure, any residual test substance is removed.[2]
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal, and the observation period can extend up to 14 days to assess the reversibility of the effects.[2]
-
Scoring: The severity of skin reactions is scored using a standardized system.
Acute Eye Irritation/Corrosion Study (Following OECD Guideline 405)
This study evaluates the potential of a substance to cause irritation or corrosion to the eye.
Methodology:
-
Test Animal: The albino rabbit is the recommended species.[8]
-
Pre-examination: Both eyes of the animal are examined within 24 hours before the test to ensure no pre-existing irritation or defects are present.[4][9]
-
Application: A single dose of the test substance (e.g., 0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye.[10] The other eye remains untreated and serves as a control.[4]
-
Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application.[8] The observation period may be extended to assess the reversibility of any observed effects.[8]
-
Scoring: Lesions of the cornea, iris, and conjunctiva are scored at each examination to evaluate the degree of irritation.[8]
References
- 1. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]
- 2. oecd.org [oecd.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. oecd.org [oecd.org]
- 6. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. oecd.org [oecd.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. chemview.epa.gov [chemview.epa.gov]
Methodological & Application
Application Notes and Protocols: 2,4-Diaminophenol Dihydrochloride (Amidol) as a Photographic Developer
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diaminophenol (B1205310) dihydrochloride (B599025), commercially known as Amidol, is a potent developing agent in black and white photography, introduced in 1892.[1][2] Chemically, it is a dihydrogen chloride salt of 2,4-diaminophenol with the molecular formula C₆H₈N₂O·2HCl.[3] Amidol is notable for its ability to develop photographic emulsions in a slightly acidic to neutral pH environment, unlike most other developing agents that require a strongly alkaline solution.[1][2] This unique characteristic, along with its capacity to produce deep blacks, excellent tonal separation, and fine grain, has made it a developer of choice for fine art photographers, including Edward Weston.[4][5]
However, its application requires careful consideration due to its rapid oxidation and short solution life, as well as its toxicity.[2][6][7] These notes provide detailed formulations, protocols, and safety information for the effective use of 2,4-Diaminophenol dihydrochloride in a research and professional setting.
Chemical and Physical Properties
-
Synonyms: Amidol, this compound, Acrol, Diaminophenol.[6]
-
Appearance: Fine white, grayish-white, or bluish-gray crystalline powder.[6][8]
-
Solubility: Highly soluble in water and sulfite (B76179) solutions.[6][7]
-
Stability: Stable as a dry powder. In solution, it oxidizes rapidly, giving the working solution a lifespan of only 2-3 hours.[7][9][10] The addition of a weak acid, such as citric or lactic acid, can improve its keeping properties.[2][6][7]
Developer Characteristics
-
Activity: Amidol is a highly energetic developing agent that requires only sodium sulfite to become active; no additional alkali accelerator (like sodium carbonate or borax) is necessary.[2][6][7]
-
Image Tone: Produces prints with neutral to cold tones, characterized by deep, rich blacks and crisp tonal separation.[9][10]
-
Applications: Primarily used for developing photographic papers, especially bromide and chloride papers like Kodak AZO.[4][7][9] It can also be used for films, though this is less common.[6]
-
Drawbacks:
-
Toxicity: Amidol is poisonous and can be absorbed through the skin. It is a known irritant and can cause severe allergic reactions.[2][7]
-
Short Solution Life: The working solution oxidizes quickly and is only viable for a few hours.[9][10][11]
-
Staining: Oxidation byproducts can stain skin, equipment, and prints.[1][2][7]
-
Quantitative Data: Developer Formulations
The following tables summarize various well-known Amidol developer formulations. All chemicals should be dissolved in the order listed.
Table 1: Formulations for Photographic Paper
| Formula Name | Water (to make 1L) | Sodium Sulfite (anhydrous) | This compound (Amidol) | Potassium Bromide | Other Additives | Primary Use / Notes |
| Weston's Amidol [4] | 1 L | 20 g | 6.5 g | 1.5 g (adjustable) | 5-10 g Citric Acid (optional, as preservative)[2] | For contact printing papers (e.g., Kodak AZO). Produces deep blacks and excellent tonal gradation.[4] |
| Ansco 113 [12] | 1 L (start with 750ml) | 44 g | 6.6 g | 5.5 ml of 10% solution | - | Used undiluted. A favorite for exhibition prints. Short development time (approx. 1 minute).[12] |
| Ilford ID-22 [13] | 1 L | 25 g | 6 g | 0.8 g | - | For enlarging papers. Development time of 1.5 - 2 minutes at 20°C.[13] |
| Dassonville D-2 [2] | 500 ml | 32 g | 5.3 g | 0.5 g | - | Typically used full strength, but can be diluted 2:1 with water.[2] |
Experimental Protocols
Safety Precautions
-
Handling: Always handle this compound powder in a well-ventilated area or under a fume hood to avoid inhaling dust.[2][14]
-
Personal Protective Equipment (PPE): Wear safety goggles, nitrile gloves, and a lab coat. The use of tongs or disposable gloves is highly recommended when working with Amidol solutions to prevent skin contact.[7]
-
Spills: If spilled on skin, wash the area first with water, then with a 2% hydrochloric acid solution, and finally with soap and water.[7]
Stock Solution Preparation
Most Amidol formulas are mixed as a single working solution. However, a stock solution of sodium sulfite and potassium bromide can be prepared in advance. Crucially, the Amidol powder is added only immediately before use.
Protocol for Preparing 1L of Weston's Developer:
-
Measure Water: Start with 750 ml of distilled water at approximately 20-25°C (68-77°F). Avoid hot water, as it accelerates oxidation.[2]
-
Dissolve Sulfite: Slowly add and dissolve 20 g of anhydrous sodium sulfite.
-
Dissolve Bromide: Add and dissolve 1.5 g of potassium bromide.
-
(Optional) Add Acid: If extending the tray life is desired, dissolve 5-10 g of citric acid.[2]
-
Top up Water: Add distilled water to make a final volume of 1 L.
-
Store: This stock solution (without Amidol) has a shelf life of approximately six months in a full, tightly capped bottle.[9][10]
Working Solution Preparation
Protocol:
-
Measure Stock: Decant the required amount of stock solution.
-
Add Amidol: Just before the development session, weigh 6.5 g of this compound and add it to the 1 L of stock solution.
-
Mix Thoroughly: Stir gently until the Amidol is completely dissolved. The solution is now ready for use.
-
Note Lifespan: The working solution is only effective for 2-3 hours.[9][10][11] Discard after this period or when it shows signs of exhaustion (darkening color, slow development).
Photographic Development Protocol (Paper)
-
Exposure: Expose the photographic paper (e.g., bromide paper) under an enlarger as determined by test strips.[7][9]
-
Development:
-
Stop Bath:
-
Transfer the print from the developer to a stop bath (a 1-2% solution of acetic acid or a citric acid-based stop bath is recommended).[2]
-
Agitate in the stop bath for 30 seconds.
-
-
Fixing:
-
Transfer the print to a standard photographic fixer solution.
-
Fix for the time recommended by the fixer manufacturer (typically 5-10 minutes for fiber-based papers).
-
-
Washing:
-
Wash the print in running water for at least 30-60 minutes for archival permanence.
-
-
Drying:
-
Squeegee excess water from the print and allow it to air dry on a clean screen or between blotter sheets.
-
Visualizations
Experimental Workflows
Caption: Workflow for preparing Amidol developer solution.
Caption: Standard workflow for photographic paper development.
References
- 1. Amidol - Wikipedia [en.wikipedia.org]
- 2. Amidol Formulae [unblinkingeye.com]
- 3. Amidol [himedialabs.com]
- 4. timlaytonfineart.com [timlaytonfineart.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Photographers' Formulary 0.5lbs Amidol Photo Film Developer 10-0040 1/2 LB [adorama.com]
- 7. bhphotovideo.com [bhphotovideo.com]
- 8. This compound | 137-09-7 [chemicalbook.com]
- 9. bhphotovideo.com [bhphotovideo.com]
- 10. adorama.com [adorama.com]
- 11. adorama.com [adorama.com]
- 12. youtube.com [youtube.com]
- 13. lostlabours.co.uk [lostlabours.co.uk]
- 14. Hope to find a Developer (Amidol) for film | Photrio.com Photography Forums [photrio.com]
Application Notes and Protocols: 2,4-Diaminophenol Dihydrochloride in Oxidative Hair Dye Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diaminophenol (B1205310) dihydrochloride (B599025) is an aromatic amine utilized as a "coupler" ingredient in permanent (oxidative) hair dye formulations.[1][2][3] In this capacity, it reacts with a primary intermediate (developer) in the presence of an oxidizing agent to form larger colorant molecules within the hair shaft.[4] The final shade achieved is dependent on the specific primary intermediate used in conjunction with 2,4-diaminophenol dihydrochloride and the initial color of the hair.[1] This document provides detailed application notes, experimental protocols for performance and safety evaluation, and a summary of relevant toxicological data.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2,4-Diaminophenol and its dihydrochloride salt is presented in Table 1.
Table 1. Chemical and Physical Properties of 2,4-Diaminophenol and this compound
| Property | 2,4-Diaminophenol | This compound |
| Chemical Formula | C₆H₈N₂O | C₆H₈N₂O · 2HCl |
| Molecular Weight | 124.14 g/mol | 197.07 g/mol |
| CAS Number | 95-86-3 | 137-09-7 |
| Appearance | Crystals | Crystals |
| Melting/Decomposition | Decomposes at 78-80°C | Decomposes at 195-222°C |
| Solubility | Very soluble in acids and alkalies; somewhat soluble in alcohol and acetone; slightly soluble in ether, chloroform, and petroleum ether. | Data not readily available, but expected to be soluble in aqueous formulations. |
Source: PubChem CID 7266, CIR Final Report[2]
Role in Oxidative Hair Dye Formulations
In oxidative hair dyeing, this compound functions as a coupler. It is typically formulated in a cream or lotion base at a concentration of up to 0.2% (as free base).[1][2] This dye cream is mixed with a developer, usually a stabilized hydrogen peroxide solution, immediately before application to the hair. The alkaline environment of the dye cream, often established by ammonia (B1221849) or ethanolamine, causes the hair cuticle to swell, allowing the dye precursors (primary intermediates and couplers) and the oxidizing agent to penetrate the hair cortex.
The mechanism of color formation is a classic oxidation-reduction reaction. The hydrogen peroxide oxidizes the primary intermediate (e.g., p-phenylenediamine (B122844) or p-aminophenol) to a reactive quinonediimine. This intermediate then rapidly reacts with the coupler, 2,4-diaminophenol, to form a larger, stable color molecule. These newly formed colorant molecules are too large to be easily washed out of the hair shaft, resulting in a permanent hair color.
A simplified workflow for the formulation and application of an oxidative hair dye containing this compound is depicted below.
Experimental Protocols
Formulation of a Model Oxidative Hair Dye Cream
This protocol describes the preparation of a basic cream formulation for testing the performance of this compound.
Materials:
-
Fatty alcohols (e.g., cetyl stearyl alcohol): 10-30% w/w
-
Emulsifiers (nonionic, anionic, or ampholytic): 0.1-10% w/w
-
Glycerin fatty acid ester: 0.5-20% w/w
-
Solvents (e.g., propylene (B89431) glycol, isopropanol): 1-5% w/w
-
Antioxidant (e.g., sodium sulfite): 0.01-0.2% w/w
-
Primary intermediate (e.g., p-phenylenediamine): Concentration as required for desired shade
-
This compound: Up to 0.2% w/w (as free base)
-
Alkalizing agent (e.g., ammonia or ethanolamine): To adjust pH to 9-11
-
Deionized water: q.s. to 100%
Procedure:
-
Heat the fatty alcohols, emulsifiers, and glycerin fatty acid ester in a vessel to 70-75°C until a homogenous molten phase is obtained (oil phase).
-
In a separate vessel, heat the deionized water to 70-75°C and dissolve the primary intermediate, this compound, and antioxidant (aqueous phase).
-
Slowly add the aqueous phase to the oil phase with continuous stirring to form an emulsion.
-
Cool the emulsion to 40-45°C with continuous stirring.
-
Add the solvents and the alkalizing agent to adjust the pH.
-
Continue stirring until the cream is uniform and has cooled to room temperature.
Performance Evaluation
This protocol assesses the stability of the hair color after repeated washing cycles.
Materials:
-
Swatches of bleached human hair
-
The prepared hair dye formulation
-
Developer (6% hydrogen peroxide)
-
Standard sodium lauryl sulfate (B86663) (SLS) shampoo (10-15% solution)
-
Colorimeter (for Lab* measurements)
-
Water bath at 37 ± 5°C
Procedure:
-
Mix the dye cream and developer in a 1:1 ratio.
-
Apply the mixture to the hair swatches, ensuring complete saturation.
-
Allow the dye to develop for 30 minutes at room temperature.
-
Rinse the swatches thoroughly with lukewarm water until the water runs clear.
-
Allow the swatches to air dry for 24 hours.
-
Measure the initial color of the dyed swatches using a colorimeter and record the Lab* values.
-
To simulate washing, immerse the swatches in the SLS shampoo solution for 4 minutes with gentle agitation.
-
Rinse the swatches under running water at a controlled flow rate and temperature until all shampoo is removed.
-
Allow the swatches to air dry completely.
-
Repeat the washing and drying cycle for a predetermined number of times (e.g., 5, 10, 15 cycles).
-
After the final cycle, measure the Lab* values of the swatches again.
-
Calculate the total color change (ΔE) using the formula: ΔE = √[(L₂ - L₁)² + (a₂ - a₁)² + (b₂ - b₁)²]
This protocol evaluates the stability of the hair color when exposed to UV light.
Materials:
-
Dyed hair swatches (prepared as in 4.2.1)
-
Light cabinet with a controlled UV light source
-
Colorimeter
Procedure:
-
Measure the initial Lab* values of the dyed hair swatches.
-
Place the swatches in the light cabinet.
-
Expose the swatches to a controlled dose of UV radiation, equivalent to a specified duration of summer sunlight (e.g., 8 hours).
-
Remove the swatches and measure the final Lab* values.
-
Calculate the total color change (ΔE*) as described in 4.2.1.
Safety and Toxicology
This compound has undergone toxicological evaluation. A summary of the key findings is presented in Table 2.
Table 2. Summary of Toxicological Data for this compound
| Test | Species | Route | Results | Reference |
| Acute Oral LD₅₀ | Rat | Oral (gavage) | 0.24 g/kg | [2] |
| Skin Irritation | Rabbit | Dermal | Irritant | [2] |
| Skin Irritation | Guinea Pig | Dermal | Not an irritant | [2] |
| Eye Irritation | Rabbit | Ocular | Severe irritant | [2] |
| Skin Sensitization | Guinea Pig | Dermal | Not a sensitizer (B1316253) | [2] |
| Mutagenicity (Ames Test) | S. typhimurium TA98 | In vitro | Mutagenic with metabolic activation | [1] |
| Mutagenicity (Mouse Lymphoma) | L5178Y tk+/- cells | In vitro | Mutagenic at 2 µg/ml without metabolic activation | [1] |
| Carcinogenicity | Rat (F344/N) | Oral (gavage) | No evidence of carcinogenic activity | [1][2] |
| Carcinogenicity | Mouse (B6C3F₁) | Oral (gavage) | No evidence in females; some evidence in males (renal tubular cell adenomas at the highest dose) | [1][2] |
Signaling Pathway: Skin Sensitization
Allergic contact dermatitis is a potential adverse effect of many hair dye ingredients. The process of skin sensitization by small molecules like 2,4-diaminophenol involves a series of key events, conceptualized in the Adverse Outcome Pathway (AOP). Aromatic amines can be oxidized to reactive quinones or quinone imines, which are electrophilic and can covalently bind to skin proteins. This haptenation is the molecular initiating event.
Safety Evaluation Protocols
This protocol is a standard method to assess the potential of a finished hair dye formulation to cause skin sensitization.
Materials:
-
Finished hair dye formulation containing this compound.
-
Occlusive or semi-occlusive patches.
-
A panel of human volunteers (typically 50-200).
Procedure:
-
Induction Phase: Apply a small amount of the test formulation to a designated skin site (e.g., upper back) of each volunteer under an occlusive patch.
-
Remove the patch after 24-48 hours.
-
Repeat the application and removal process two to three times a week for three consecutive weeks at the same site.
-
Record any skin reactions at each evaluation.
-
Rest Period: A two-week rest period follows the induction phase, during which no applications are made.
-
Challenge Phase: Apply the test formulation under an occlusive patch to a new, untreated skin site.
-
Remove the patch after 24-48 hours and score the skin reaction at 48 and 72 hours post-application.
-
The incidence and severity of skin reactions during the challenge phase compared to the induction phase determine the sensitization potential.
This in vitro assay is used to assess the mutagenic potential of a substance.
Materials:
-
Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).
-
This compound.
-
S9 fraction from induced rat liver for metabolic activation.
-
Top agar (B569324) and minimal glucose agar plates.
Procedure:
-
Prepare a range of concentrations of this compound.
-
In separate tubes, mix the test substance at each concentration with the bacterial tester strain and either the S9 mix (for metabolic activation) or a buffer (without metabolic activation).
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.
This assay evaluates the potential of a substance to induce structural chromosomal damage in mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes).
-
This compound.
-
S9 fraction for metabolic activation.
-
Cell culture medium and reagents.
-
Mitotic arresting agent (e.g., colcemid).
-
Fixative and staining solutions.
-
Microscope.
Procedure:
-
Culture the mammalian cells to a suitable density.
-
Treat the cells with various concentrations of this compound, both with and without S9 metabolic activation, for a short period (e.g., 3-6 hours).
-
Wash the cells and incubate them in fresh medium.
-
Add a mitotic arresting agent to accumulate cells in metaphase.
-
Harvest the cells and prepare chromosome spreads on microscope slides.
-
Stain the chromosomes and analyze them microscopically for structural aberrations (e.g., breaks, gaps, exchanges).
-
A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.
Conclusion
This compound is an effective coupler for use in oxidative hair dye formulations, capable of producing a range of shades in combination with various primary intermediates. Its use is limited to a maximum concentration of 0.2% (as free base) due to its toxicological profile.[1][2] While it is not a skin sensitizer in guinea pig models, it can be a skin and eye irritant.[2] Furthermore, it has shown mutagenic potential in some in vitro assays.[1] Therefore, careful formulation and rigorous safety testing, following the protocols outlined in this document, are essential for the development of safe and effective hair dye products containing this ingredient.
References
Application Notes and Protocols: 2,4-Diaminophenol Dihydrochloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-Diaminophenol (B1205310) dihydrochloride (B599025) as a versatile intermediate in the synthesis of pharmaceutically active compounds. Detailed protocols and data are presented to facilitate its application in drug discovery and development.
Introduction
2,4-Diaminophenol dihydrochloride is a key building block in organic synthesis, particularly for the construction of heterocyclic scaffolds of medicinal interest.[1][2] Its unique arrangement of amino and hydroxyl functionalities on a benzene (B151609) ring makes it an ideal precursor for the synthesis of benzoxazole (B165842) derivatives. These derivatives have garnered significant attention in pharmaceutical research due to their broad spectrum of biological activities, including analgesic, anti-inflammatory, and antipyretic properties.
Application: Synthesis of Benzoxazole Derivatives as Potential Analgesic and Anti-inflammatory Agents
A primary application of this compound is in the synthesis of substituted benzoxazoles. These compounds have shown promise as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. By selectively inhibiting COX-2, these agents can reduce pain and inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).
Experimental Protocol: Synthesis of 2-(4-aminophenyl)-1,3-benzoxazole
This protocol details the synthesis of a benzoxazole derivative from this compound and p-aminobenzoic acid.[1]
Materials and Equipment:
-
This compound
-
p-Aminobenzoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Methanesulfonic acid
-
100mL round-bottom Schlenk flask
-
Magnetic stirring bar
-
Nitrogen-filled glove box
-
Hot oil bath
-
Sodium carbonate bath
-
Filtration apparatus
Procedure:
-
In a nitrogen-filled glove box, add 172 mg of SnCl₂·2H₂O, 5.00 g of this compound, and 3.48 g of p-aminobenzoic acid to a 100mL round-bottom Schlenk flask equipped with a magnetic stirring bar.
-
Carefully add 22.7 mL of methanesulfonic acid to the flask. The addition will lead to the evolution of HCl gas, which should be captured by a sodium carbonate bath.
-
Purge the flask with nitrogen and then place it in a hot oil bath preheated to 75°C.
-
Maintain the temperature at 75°C until the evolution of HCl gas subsides.
-
Gradually raise the oil bath temperature to 160-165°C and maintain this temperature for 16 hours and 20 minutes. Throughout this period, pass a nitrogen flow (2.5 L/min) through the reaction solution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add isopropanol to the cooled mixture to precipitate the crude product, 2-(4-aminophenyl)-1,3-benzoxazole, as its methanesulfonic acid salt.
-
Separate the crude solid by filtration.
-
Wash the solid with additional isopropanol.
-
Dry the product overnight under a nitrogen flow.
Quantitative Data:
| Parameter | Value | Reference |
| Starting amount of this compound | 5.00 g | [1] |
| Starting amount of p-aminobenzoic acid | 3.48 g | [1] |
| Starting amount of SnCl₂·2H₂O | 172 mg | [1] |
| Volume of methanesulfonic acid | 22.7 mL | [1] |
| Reaction Temperature | 160-165°C | [1] |
| Reaction Time | 16 hours 20 minutes | [1] |
| Yield of crude product | 16.11 g (brown solid) | [1] |
Mechanism of Action: Inhibition of the Prostaglandin (B15479496) Synthesis Pathway
Benzoxazole derivatives synthesized from 2,4-diaminophenol often exhibit their analgesic and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX-2 is responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins (B1171923). By blocking this step, these compounds effectively reduce the production of prostaglandins that mediate pain, fever, and inflammation.
Visualizations
Synthesis Workflow
Caption: Synthesis of 2-(4-aminophenyl)-1,3-benzoxazole.
Prostaglandin Synthesis Signaling Pathway and Inhibition
Caption: Inhibition of COX-2 by Benzoxazole Derivatives.
References
How to use 2,4-Diaminophenol dihydrochloride in histological staining procedures
A Note to Researchers, Scientists, and Drug Development Professionals
This document, therefore, serves to inform on its chemical characteristics and to provide, for illustrative purposes, a detailed protocol for a standard, widely-used histological technique—Immunohistochemistry (IHC)—that researchers may find valuable. This is followed by a hypothetical workflow for the development of a novel staining method, which could be a starting point for investigating the potential of compounds like 2,4-Diaminophenol dihydrochloride (B599025) in histology.
Chemical Properties of 2,4-Diaminophenol Dihydrochloride
A summary of the key chemical properties of this compound is presented below. These properties might inform its potential, though currently unproven, application in histological staining.
| Property | Value | Reference |
| Synonyms | Amidol, 4-Hydroxy-m-phenylenediamine dihydrochloride | [1][3] |
| Molecular Formula | C₆H₈N₂O·2HCl | [3] |
| Molecular Weight | 197.06 g/mol | [3] |
| Appearance | Colorless to pale brown or grey crystals/powder | [1][4] |
| Solubility | Soluble in water | [5] |
| Key Characteristic | Strong reducing agent, works effectively in slightly acidic conditions | [1] |
Illustrative Protocol: Immunohistochemistry (IHC)
Immunohistochemistry is a powerful technique used to visualize the distribution and localization of specific antigens within tissue sections.[6] The following is a general protocol for IHC on formalin-fixed, paraffin-embedded (FFPE) tissue.
I. Materials and Reagents
-
FFPE tissue sections on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0)
-
Wash buffer (e.g., Tris-buffered saline with 0.05% Tween 20 - TBS-T)
-
Blocking buffer (e.g., 5% normal goat serum in TBS-T)
-
Primary antibody (specific to the antigen of interest)
-
Secondary antibody (conjugated to an enzyme, e.g., HRP or AP)
-
Chromogenic substrate (e.g., DAB for HRP, Fast Red for AP)
-
Counterstain (e.g., Hematoxylin)
-
Mounting medium
II. Experimental Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Rehydrate through graded ethanol series:
-
100% ethanol: 2 changes, 3 minutes each.
-
95% ethanol: 1 change, 3 minutes.
-
70% ethanol: 1 change, 3 minutes.
-
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
This step is crucial for unmasking antigen epitopes that may have been altered by formalin fixation.[7]
-
Heat-Induced Epitope Retrieval (HIER) is common:
-
Pre-heat antigen retrieval buffer to 95-100°C.
-
Immerse slides in the heated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
-
Rinse slides in wash buffer.
-
-
Blocking:
-
To prevent non-specific antibody binding, incubate sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber.[6]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate sections with the primary antibody overnight at 4°C or for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash slides with wash buffer: 3 changes, 5 minutes each.
-
Incubate sections with the enzyme-conjugated secondary antibody for 1 hour at room temperature.
-
-
Chromogen Development:
-
Wash slides with wash buffer: 3 changes, 5 minutes each.
-
Prepare the chromogenic substrate according to the manufacturer's instructions.
-
Incubate sections with the substrate until the desired color intensity is reached (monitor under a microscope).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Lightly counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.
-
"Blue" the hematoxylin by rinsing in a weak alkaline solution (e.g., tap water).
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series (reverse of rehydration).
-
Clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Visualizing Experimental Workflows
The following diagrams illustrate the general workflow for immunohistochemistry and a conceptual workflow for developing a novel histological stain.
References
- 1. Amidol - Wikipedia [en.wikipedia.org]
- 2. Amidol [himedialabs.com]
- 3. scbt.com [scbt.com]
- 4. This compound, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 6. An Introduction to the Performance of Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histology, Staining - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocol: Fontana-Masson Staining for Argentaffin Granules and Melanin
Introduction
The Fontana-Masson stain is a histochemical method utilized for the visualization of argentaffin cells, melanin (B1238610), and other substances with reducing capabilities.[1][2] This technique is predicated on the principle of argentaffin reaction, where certain cellular components can directly reduce a silver salt solution to metallic silver, appearing as black deposits, without the need for an external reducing agent.[3][4][5] This method is widely employed in pathology, particularly in dermatopathology for identifying melanin in skin lesions and in oncology for detecting argentaffin granules in carcinoid tumors.[2][4]
The core of the Fontana-Masson method lies in the use of an ammoniacal silver nitrate (B79036) solution. Melanin and other argentaffin substances reduce the silver ions in this solution to elemental silver, resulting in a distinct black staining.[2] A counterstain, typically Nuclear Fast Red, is often used to provide a contrasting red or pink background for the nuclei, facilitating better visualization of the tissue morphology.[2][4]
Principle of the Method
The Fontana-Masson staining technique is an argentaffin reaction. This means that the tissue component to be stained has the intrinsic ability to reduce silver salts to metallic silver.[5] In this case, melanin and argentaffin granules act as the reducing agents. The ammoniacal silver solution provides the silver ions which are then reduced and deposited at the site of the reducing substance, forming a black precipitate. This is in contrast to argyrophilic reactions, which require an external reducing agent to visualize the silver deposition.[2][5]
Materials and Reagents
Reagent Preparation
| Reagent | Preparation | Storage |
| 10% Silver Nitrate Solution | Dissolve 20.0 g of Silver Nitrate in 200.0 ml of distilled water. Mix well. | Store in an acid-cleaned brown bottle in the refrigerator. Stable for up to 6 months.[3] |
| Ammoniacal Silver Solution (Working Solution) | To 25.0 ml of 10% Silver Nitrate solution, add concentrated ammonium (B1175870) hydroxide (B78521) drop by drop while swirling until the precipitate that forms just dissolves. Then, add 1.0 ml of 10% Silver Nitrate solution. The solution should become slightly cloudy. Allow it to stand for 4-24 hours before use. For immediate use, some protocols suggest mixing 27 ml of distilled water with one vial (e.g., 9ml) of 10% Silver Nitrate Solution, then adding ammonium hydroxide dropwise until the solution clears.[3][6] Caution: Ammoniacal silver solutions can become explosive upon drying. Prepare fresh and discard after use by inactivating with dilute hydrochloric acid or sodium chloride solution.[7] | Prepare fresh before use and discard after.[3] |
| 0.1% Gold Chloride Solution | Mix 5.0 ml of 1% stock Gold Chloride solution with 45.0 ml of distilled water. | Refer to manufacturer's instructions. |
| 5% Sodium Thiosulfate (B1220275) (Hypo) Solution | Dissolve 5.0 g of Sodium Thiosulfate in 100.0 ml of distilled water. | Store at room temperature. |
| Nuclear Fast Red Solution | Commercially available solution. | Store at room temperature. |
Note: All glassware used for silver solutions must be acid-cleaned to prevent precipitation of silver.[8]
Experimental Protocol
Specimen Preparation
-
Fixation: Tissues should be fixed in 10% neutral buffered formalin.[3][6]
-
Sectioning: Cut paraffin-embedded sections at 4-5 microns.[3][6]
-
Control Tissues: Use appropriate positive control tissues. For melanin, skin or hair follicles are recommended. For argentaffin granules, a section of the small intestine is suitable.[3][6][9]
Staining Procedure
-
Deparaffinization and Hydration: Deparaffinize sections in xylene and hydrate (B1144303) through graded alcohols to distilled water.[3][6]
-
Silver Impregnation: Incubate slides in the working Ammoniacal Silver Solution in a water bath at 58-60°C for 30-60 minutes, or until the sections turn a yellowish-brown color.[6] Melanin typically stains in about 30 minutes, while argentaffin granules may require up to 60 minutes.[6] Alternatively, a microwave method can be used at a low power setting (e.g., 400 watts) for 1-2 minutes.[7]
-
Rinsing: Rinse the slides thoroughly in several changes of distilled water.[3][6]
-
Toning: Tone the sections in 0.1% Gold Chloride solution for 10 minutes (or 30 seconds according to other protocols).[3][6] This step is optional but improves the quality of the stain by turning the black deposits a more intense black and reducing background staining.
-
Removal of Unreduced Silver: Place the slides in 5% Sodium Thiosulfate solution for 1-5 minutes to remove any unreduced silver salts.[3][6]
-
Washing: Wash the slides in running tap water for 2 minutes, followed by a rinse in distilled water.[6][7]
-
Counterstaining: Counterstain with Nuclear Fast Red solution for 5 minutes to stain the nuclei.[3][6]
-
Washing: Wash the slides in running tap water.[3]
-
Dehydration and Mounting: Dehydrate the sections through graded alcohols, clear in xylene, and mount with a synthetic resin.[3][6]
Expected Results
| Tissue Component | Staining Color |
| Melanin | Black[9] |
| Argentaffin Granules | Black[9] |
| Nuclei | Red/Pink[9] |
| Cytoplasm | Light Pink[9] |
Workflow Diagram
Caption: Fontana-Masson Staining Workflow.
Troubleshooting
| Issue | Possible Cause | Solution |
| No staining or weak staining | Improper fixation | Ensure tissue is fixed in 10% neutral buffered formalin. |
| Inactive silver solution | Prepare fresh ammoniacal silver solution for each use. | |
| Insufficient incubation time/temperature | Ensure the water bath is at the correct temperature and increase incubation time if necessary. | |
| Excessive background staining | Contaminated glassware | Use acid-cleaned glassware for all silver solutions. |
| Silver solution too concentrated | Ensure the ammoniacal silver solution is prepared correctly. | |
| Incomplete removal of unreduced silver | Ensure sufficient time in the sodium thiosulfate solution. | |
| Precipitate on sections | Silver solution not filtered | Filter the working silver solution before use. |
| Metal instruments used | Use plastic or paraffin-coated forceps.[8] |
Safety Precautions
-
Handle silver nitrate and ammonium hydroxide with care, as they are corrosive and can cause burns.[3] Work in a well-ventilated area or a fume hood.
-
Ammoniacal silver solutions can be explosive when they dry out. Always prepare them fresh and discard them properly after use by adding dilute hydrochloric acid or sodium chloride solution.[7]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
References
- 1. Fontana-Masson Stain Clinisciences [clinisciences.com]
- 2. Fontana Masson Stain [nsh.org]
- 3. webpath.med.utah.edu [webpath.med.utah.edu]
- 4. youtube.com [youtube.com]
- 5. Histological Techniques [histologicaltechniques.com]
- 6. dbiosys.com [dbiosys.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. newcomersupply.com [newcomersupply.com]
- 9. Fontana Masson Stain Kit | Azer Scientific [azerscientific.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2,4-Diaminophenol Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,4-Diaminophenol dihydrochloride (B599025). This method is applicable for purity assessments, stability studies, and quality control of bulk drug substances and formulated products. The described protocol utilizes a C18 column with a gradient elution and UV detection, ensuring high resolution and sensitivity.
Introduction
2,4-Diaminophenol dihydrochloride is an aromatic amine used as an intermediate in the synthesis of various compounds, including hair dyes and pharmaceuticals.[1] Due to its potential toxicity, it is crucial to have a reliable analytical method to determine its purity and quantify its presence in different matrices.[1] High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of phenolic compounds due to its specificity, accuracy, and precision. This document provides a detailed protocol for the analysis of this compound using RP-HPLC with UV detection.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1220 Infinity LC system or equivalent, equipped with a gradient pump, autosampler, column oven, and a variable wavelength or diode array detector.
-
Column: Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm) or equivalent.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Chromatographic Conditions
A summary of the chromatographic conditions is provided in Table 1.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
Gradient Elution Program
The gradient elution program for the separation is detailed in Table 2.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 60 | 40 |
| 20.0 | 40 | 60 |
| 25.0 | 95 | 5 |
| 30.0 | 95 | 5 |
Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of methanol and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Preparation of Sample Solutions
-
Accurately weigh a portion of the sample containing approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of a 50:50 (v/v) mixture of methanol and water and sonicate for 10 minutes to dissolve the sample.
-
Allow the solution to cool to room temperature and dilute to volume with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
Method Validation Summary
The described HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters is presented in the following tables.
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.
| Precision | % RSD (n=6) |
| Repeatability (Intra-day) | < 1.0% |
| Intermediate Precision (Inter-day) | < 2.0% |
Accuracy
The accuracy of the method was assessed by recovery studies at three different concentration levels (80%, 100%, and 120%).
| Spike Level | Mean Recovery (%) |
| 80% | 99.5 |
| 100% | 100.2 |
| 120% | 99.8 |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Result |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note is simple, accurate, precise, and suitable for the routine quality control analysis of this compound. The method demonstrates good linearity and sensitivity, making it a reliable tool for researchers, scientists, and drug development professionals.
References
Spectrophotometric Determination of Fluorides Using 2,4-Diaminophenol Dihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative determination of fluoride (B91410) ions in aqueous samples, particularly pharmaceutical formulations. The protocol is based on the kinetic-spectrophotometric method involving the inhibitory effect of fluoride on the iron(III)-catalyzed oxidation of 2,4-Diaminophenol dihydrochloride (B599025) by hydrogen peroxide. Free fluoride ions form stable complexes with the Fe(III) catalyst, thereby reducing its catalytic activity and causing a measurable decrease in the rate of formation of the colored oxidation product. The change in absorbance is monitored at 500 nm and is directly proportional to the concentration of fluoride in the sample. This method is characterized by its simplicity, speed, and high precision, making it suitable for routine analysis.
Principle of the Method
The analytical procedure is based on a catalytic kinetic-spectrophotometric principle. The core reaction is the oxidation of 2,4-Diaminophenol (DAP) by hydrogen peroxide (H₂O₂), a reaction that is effectively catalyzed by ferric ions (Fe(III)). This reaction produces a colored product that exhibits maximum absorbance at 500 nm.
In the presence of fluoride ions (F⁻), the Fe(III) catalyst is sequestered through the formation of stable and colorless iron-fluoride complexes (e.g., [FeF]²⁺, [FeF₂]⁺). This complexation reduces the concentration of free Fe(III) available to catalyze the oxidation of DAP. Consequently, the rate of the color-forming reaction decreases.
The method involves measuring the absorbance of the colored product at a fixed time. The decrease in absorbance is inversely proportional to the initial concentration of fluoride ions in the sample. By comparing the inhibited reaction rate to that of fluoride-free standards, a precise quantification of the fluoride content can be achieved.
Quantitative Data Summary
The performance characteristics of this analytical method are summarized in the table below. These parameters demonstrate the method's suitability for the sensitive and precise quantification of fluoride.
| Parameter | Value | Notes |
| Linear Range | 0 - 750 mg/L (ppm) F⁻ | The calibration curve is linear within this concentration range. |
| Wavelength (λmax) | 500 nm | Wavelength for monitoring the absorbance of the colored product. |
| Limit of Detection (LOD) | 0.471 mg/L F⁻ | Calculated as 3 times the standard deviation of the blank (3σ).[1] |
| Relative Standard Deviation (RSD) | 0.3% | Indicates high precision and reproducibility of the method.[1] |
| Sampling Rate | 90 injections per hour | Applicable for automated systems, such as Flow Injection Analysis (FIA).[1] |
Experimental Protocols
This section provides detailed procedures for reagent preparation, instrument setup, calibration, and sample analysis.
Reagent and Standard Preparation
-
Deionized Water: All solutions must be prepared using high-purity, fluoride-free deionized water.
-
2,4-Diaminophenol Dihydrochloride (DAP) Solution (5.0 x 10⁻³ M): Dissolve 0.0985 g of this compound in 100 mL of deionized water. This solution should be prepared fresh daily and stored in a dark bottle to prevent photo-oxidation.
-
Iron(III) Nitrate Solution (1.0 x 10⁻³ M): Dissolve 0.0404 g of Fe(NO₃)₃·9H₂O in 100 mL of deionized water.
-
Hydrogen Peroxide Solution (0.1 M): Dilute 1.13 mL of 30% (w/v) H₂O₂ to 100 mL with deionized water.
-
Hydrochloric Acid (0.1 M): For pH adjustment and sample preparation.
-
Fluoride Stock Standard Solution (1000 mg/L F⁻): Dissolve 0.2210 g of anhydrous sodium fluoride (NaF), previously dried at 110°C for 2 hours, in deionized water and dilute to 100 mL in a volumetric flask. Store in a polyethylene (B3416737) bottle.
-
Working Fluoride Standards: Prepare a series of working standards by appropriate serial dilution of the stock standard solution with deionized water to cover the linear range of 0 - 750 mg/L.
Instrumentation
-
Spectrophotometer: A UV-Vis spectrophotometer capable of measuring absorbance at 500 nm. For rapid analysis, a Flow Injection Analysis (FIA) system coupled with a spectrophotometric detector is recommended.
-
pH Meter: For adjusting the pH of samples and buffers.
-
Volumetric Glassware and Pipettes: Calibrated for accurate solution preparation.
Manual Spectrophotometric Procedure
-
Blank Preparation: Pipette 1.0 mL of the Iron(III) solution, 1.0 mL of the DAP solution, and 1.0 mL of deionized water (in place of the sample) into a 10 mL volumetric flask.
-
Reaction Initiation: Add 1.0 mL of the H₂O₂ solution to the flask, start a timer, and immediately dilute to the mark with deionized water. Mix thoroughly.
-
Absorbance Measurement: Exactly 2 minutes after adding the H₂O₂, measure the absorbance of the solution at 500 nm against a deionized water reference. This is the uninhibited absorbance (A₀).
-
Standard/Sample Preparation: Repeat step 1, but replace the deionized water with 1.0 mL of a fluoride standard or sample solution.
-
Inhibited Reaction: Repeat step 2 and 3 for the standard/sample. This gives the inhibited absorbance (A).
-
Calibration Curve: Plot the difference in absorbance (ΔA = A₀ - A) versus the fluoride concentration (mg/L) for the series of working standards.
-
Sample Analysis: Determine the fluoride concentration in the unknown sample by interpolating its ΔA value on the calibration curve.
Sample Preparation for Pharmaceutical Formulations
-
Mouthwashes: Dilute the sample appropriately with deionized water to bring the fluoride concentration within the linear range of the method.
-
Toothpastes: Accurately weigh approximately 1 g of the toothpaste into a beaker. Add 50 mL of deionized water and heat gently with stirring for 15 minutes to dissolve the soluble components. Cool, transfer quantitatively to a 100 mL volumetric flask, and dilute to the mark with deionized water. Filter the suspension and use the clear filtrate for analysis after appropriate dilution.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the chemical signaling pathway and the experimental workflow of the method.
Caption: Chemical signaling pathway for the fluoride determination method.
Caption: Experimental workflow for fluoride analysis.
Interferences
A study of potential interferences is crucial for method validation. The method is based on the complexation of Fe(III); therefore, other ions that can form strong complexes with Fe(III) may interfere.
| Ion | Tolerance Limit (Ion:F⁻ ratio) | Notes |
| Citrate | > 10:1 | Can interfere at high concentrations by complexing with Fe(III). |
| Phosphate (PO₄³⁻) | > 20:1 | Forms complexes with Fe(III). |
| Sulfate (SO₄²⁻) | High tolerance | Generally does not interfere at common concentrations. |
| Chloride (Cl⁻) | High tolerance | No significant interference. |
| Nitrate (NO₃⁻) | High tolerance | No significant interference. |
Note: The tolerance limit is defined as the concentration of the interfering ion that causes an error of less than ±5% in the determination of fluoride.
Conclusion
The described kinetic-spectrophotometric method using this compound provides a reliable, rapid, and sensitive alternative to traditional methods for fluoride determination. Its application is particularly advantageous in quality control laboratories for the analysis of pharmaceutical products where speed and precision are essential. The use of a Flow Injection Analysis system can further enhance throughput, making it a powerful tool for routine screening.
References
The Role of 2,4-Diaminophenol Dihydrochloride in Azo Dye Manufacturing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes represent the largest and most versatile class of synthetic organic colorants. Their characteristic azo group (-N=N-) acts as a chromophore, connecting two aromatic systems and forming an extended conjugated system responsible for their vibrant colors. The synthesis of azo dyes is a cornerstone of industrial chemistry, with wide-ranging applications in the textile, leather, printing, and pharmaceutical industries. The versatility of azo chemistry allows for the creation of a vast spectrum of colors with varying properties of fastness and solubility by judiciously selecting the starting aromatic amines (diazo components) and coupling agents.
This document provides a detailed overview of the role of 2,4-Diaminophenol dihydrochloride (B599025) in the manufacturing of azo dyes. While specific, publicly available protocols for the direct use of 2,4-Diaminophenol dihydrochloride in the synthesis of textile or industrial azo dyes are limited, its chemical structure—possessing two nucleophilic amino groups and an activating hydroxyl group—makes it a theoretically potent precursor for creating mono-azo, and potentially more complex bis-azo dyes. These application notes will, therefore, detail the general principles and experimental protocols for azo dye synthesis, using analogous aminophenols as examples to illustrate the expected reactivity and procedures applicable to this compound.
Chemical Principles of Azo Dye Synthesis
The synthesis of azo dyes is fundamentally a two-step process:
-
Diazotization: A primary aromatic amine is converted into a highly reactive diazonium salt. This reaction is typically carried out in a cold, acidic solution with the addition of sodium nitrite (B80452). The in situ formation of nitrous acid (HNO₂) leads to the generation of the electrophilic nitrosonium ion (NO⁺), which then reacts with the amino group of the aromatic amine to form the diazonium salt. Maintaining a low temperature (typically 0-5 °C) is critical to prevent the decomposition of the unstable diazonium salt.[1]
-
Azo Coupling: The diazonium salt then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound, known as the coupling component.[2] Common coupling components include phenols, naphthols, and other aromatic amines. The electron-donating groups (like -OH and -NH₂) on the coupling component activate the aromatic ring for electrophilic substitution, typically at the para-position to the activating group. The pH of the reaction medium is a crucial factor in the coupling step; acidic conditions are generally favored for coupling with amines, while alkaline conditions are used for coupling with phenols.
The Potential Roles of this compound
Given its molecular structure, this compound can theoretically participate in azo dye synthesis in two primary ways:
-
As a Coupling Component: The phenol (B47542) ring is activated by one hydroxyl and two amino groups, making it highly susceptible to electrophilic attack by a diazonium salt. The coupling would likely occur at the position para to the hydroxyl group (position 5) or ortho to one of the amino groups if the para position is sterically hindered.
-
As a Diazo Component: One or both of the amino groups can be diazotized to form mono- or bis-diazonium salts. These could then be coupled with various coupling components to produce mono-azo or bis-azo dyes, respectively. Bis-azo dyes generally exhibit deeper and more intense colors.
Experimental Protocols
The following are generalized protocols for the synthesis of azo dyes. While these protocols do not specifically use this compound, they are based on the well-established synthesis of azo dyes from similar aminophenol precursors and can be adapted by researchers.
Protocol 1: Synthesis of a Mono-Azo Dye using an Aminophenol as the Diazo Component
This protocol outlines the synthesis of an azo dye by diazotizing an aminophenol and coupling it with a naphthol.
Materials:
-
4-Aminophenol (B1666318) (or an analogous aminophenol)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (B78521) (NaOH)
-
Ice
-
Distilled Water
-
Buchner Funnel and Flask
-
Filter Paper
-
Beakers
-
Stirring Rod
-
Magnetic Stirrer and Stir Bar
Procedure:
Part A: Diazotization of 4-Aminophenol [3]
-
In a 250 mL beaker, dissolve 1.20 g of 4-aminophenol in a mixture of 12 mL of concentrated hydrochloric acid and 45 mL of distilled water. Stir until the aminophenol is completely dissolved.
-
Cool the solution to 0-5 °C in an ice-water bath. Some of the aminophenol hydrochloride may precipitate.
-
In a separate small beaker, dissolve 0.70 g of sodium nitrite in 5 mL of distilled water and cool the solution in the ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the cold aminophenol solution with continuous stirring. Maintain the temperature below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 10 minutes in the ice bath to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt.
Part B: Azo Coupling with 2-Naphthol [3]
-
In a separate 250 mL beaker, dissolve 1.44 g of 2-naphthol in 30 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice-water bath with continuous stirring.
-
Slowly add the previously prepared cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the dye with several portions of cold distilled water to remove any unreacted starting materials and salts.
-
Dry the azo dye in a desiccator or a low-temperature oven.
-
Characterize the synthesized dye by determining its melting point, and recording its UV-Visible spectrum to find the wavelength of maximum absorption (λmax).
Data Presentation
The following table summarizes representative quantitative data for azo dyes synthesized from aminophenol derivatives, which can serve as a reference for expected outcomes when using this compound.
| Diazo Component | Coupling Component | Yield (%) | λmax (nm) | Color |
| 4-Aminophenol | 2-Naphthol | ~90% | 482 | Red-Orange |
| p-Aminophenol | p-Aminobenzoic acid | 67.1% | Not Specified | Not Specified |
| 2,4-Dichloroaniline | 3-Aminophenol | 98% | 404-482 | Varied |
Note: The yield and λmax are highly dependent on the specific reactants and reaction conditions.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis of azo dyes.
Caption: Mechanism of the diazotization reaction.
References
Application Notes: A Step-by-Step Guide to Preparing Solutions of 2,4-Diaminophenol Dihydrochloride
Introduction
2,4-Diaminophenol dihydrochloride (B599025) is an aromatic amine used in various scientific and industrial applications, including as a photographic developer, a colorant in hair dyes, and an intermediate in the synthesis of dyes and pharmaceuticals.[1][2][3][4] Its utility in research, particularly in organic synthesis and materials science, necessitates the accurate and safe preparation of its solutions. This document provides a detailed protocol for the preparation of aqueous solutions of 2,4-Diaminophenol dihydrochloride, emphasizing safety procedures, accurate data handling, and proper technique for researchers, scientists, and drug development professionals.
Critical Safety Precautions
This compound is a hazardous substance that requires careful handling to avoid exposure.
-
Toxicity: The compound is toxic if swallowed.[5]
-
Irritation: It is a known irritant to the skin, eyes, and respiratory system.[6][7]
-
Sensitization: It may cause allergic skin or respiratory reactions upon exposure.[6][8]
Handling Procedures:
-
Always handle this chemical within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[5][9]
-
Avoid generating dust.[5]
-
Ensure eyewash stations and safety showers are readily accessible.[5]
-
In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6]
Physicochemical Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈N₂O · 2HCl | [1] |
| Molecular Weight | 197.07 g/mol | [1] |
| Appearance | White to beige, tan, or grayish crystalline powder.[1][8][10] | [1][10] |
| Solubility in Water | 27.5 g/100 mL (at 15 °C).[11] Readily soluble.[1][8][10] | [1][11] |
| pH of Solution (50g/L) | 1.0 - 2.0 (in H₂O at 20°C) | [5][11] |
| Melting Point | ~222 °C (with decomposition) | [3][11] |
| Storage (Solid) | Store in a cool, dry, well-ventilated area below +30°C.[6][11] | [6][11] |
| Stability | Stable under normal conditions; sensitive to heat and light.[10][11] | [10][11] |
Experimental Protocol: Preparation of an Aqueous Solution
This protocol details the steps to prepare a standard aqueous solution of this compound. Solutions should be prepared fresh for optimal performance, as the compound can degrade, especially when exposed to light and heat.[10][11]
1. Materials and Equipment
-
This compound (solid)
-
Deionized or distilled water
-
Analytical balance
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Spatula and weigh boat/paper
-
Glass beaker of appropriate size
-
Magnetic stirrer and stir bar
-
Volumetric flask (Class A)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety goggles
-
Chemical fume hood
2. Step-by-Step Procedure
-
Calculation: Determine the mass of this compound required to achieve the desired concentration and final volume.
-
Mass (g) = Desired Molarity (mol/L) × Final Volume (L) × Molecular Weight (197.07 g/mol )
-
-
Safety First: Don all required PPE. Perform all subsequent steps inside a chemical fume hood to prevent inhalation of the powder.
-
Weighing:
-
Place a weigh boat on the analytical balance and tare it.
-
Carefully weigh the calculated mass of this compound. The compound is hygroscopic (readily absorbs moisture), so perform this step efficiently.[1]
-
-
Dissolution:
-
Add approximately 70-80% of the final required volume of deionized water to a beaker equipped with a magnetic stir bar.
-
Place the beaker on a magnetic stirrer and begin stirring at a moderate speed.
-
Slowly add the weighed this compound powder to the vortex of the stirring water.
-
The compound is highly soluble in water and should dissolve readily to form a clear solution.[1][10]
-
-
Final Volume Adjustment:
-
Once the solid is fully dissolved, carefully transfer the solution from the beaker into a volumetric flask of the correct final volume.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer of the solute.
-
Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times (10-15) to ensure the solution is homogeneous.
-
-
Storage and Use:
-
Transfer the final solution to a clearly labeled, airtight container. If it needs to be stored, use an amber glass bottle to protect it from light and store it in a cool, dark place.[11]
-
It is highly recommended to prepare solutions fresh before each experiment for best results.
-
Workflow Visualization
The following diagram illustrates the logical flow of the solution preparation protocol.
Caption: Workflow for preparing this compound solution.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. View Attachment [cir-reports.cir-safety.org]
- 3. This compound, 98% 137-09-7 India [ottokemi.com]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. cpachem.com [cpachem.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. biosynth.com [biosynth.com]
- 10. Page loading... [wap.guidechem.com]
- 11. chemwhat.com [chemwhat.com]
Application Notes and Protocols for the Synthesis of Benzoxazoles from 2,4-Diaminophenol Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 5-aminobenzoxazole derivatives using 2,4-diaminophenol (B1205310) dihydrochloride (B599025) as a key precursor. This class of compounds holds significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties.
Introduction to Benzoxazole (B165842) Synthesis
Benzoxazoles are a class of heterocyclic compounds that are integral to numerous pharmacologically active agents. Their rigid bicyclic structure serves as a versatile scaffold in drug design. The synthesis of 5-aminobenzoxazoles from 2,4-diaminophenol dihydrochloride typically involves a condensation reaction with a carboxylic acid or its derivative, most commonly facilitated by a dehydrating agent such as polyphosphoric acid (PPA). This one-pot reaction provides a direct route to a variety of 2-substituted 5-aminobenzoxazoles, which are valuable intermediates for further chemical elaboration and biological screening.
Data Presentation: Synthesis of 5-Amino-2-Substituted Benzoxazoles
The following table summarizes the synthesis of various 5-aminobenzoxazole derivatives from this compound and different carboxylic acids, highlighting the reaction conditions and yields.
| 2-Substituted Group | Carboxylic Acid | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| p-Bromophenyl | p-Bromobenzoic acid | 210 | 2.5 | 64.83 | [1][2] |
| p-Phenylene-bis | Terephthalic acid | 210 | 4 | 98 | [3] |
| 4-Methylsalicyl | 4-Methylsalicylic acid | 150 | Not Specified | Not Specified | |
| p-Ethylphenyl | p-Ethylbenzoic acid | 170-200 | 1.5-2.5 | Not Specified | |
| p-Fluorophenyl | p-Fluorobenzoic acid | 170-200 | 1.5-2.5 | Not Specified |
Experimental Protocols
General Protocol for the Synthesis of 5-Amino-2-Arylbenzoxazoles
This protocol describes a general method for the synthesis of 5-amino-2-arylbenzoxazoles via the condensation of this compound with an aromatic carboxylic acid in polyphosphoric acid.
Materials:
-
This compound
-
Substituted aromatic carboxylic acid (e.g., p-bromobenzoic acid, terephthalic acid)
-
Polyphosphoric acid (PPA)
-
Sodium hydroxide (B78521) (NaOH) solution (10%)
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Deionized water
-
Nitrogen gas supply
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Condenser
-
Heating mantle
-
Buchner funnel and flask
-
Soxhlet extractor (optional)
Procedure:
-
Preparation of Polyphosphoric Acid Solution: In a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser under a nitrogen atmosphere, prepare the polyphosphoric acid solution. For the synthesis of p-phenylene-2,2'-bis(5-aminobenzoxazole), this can be done by carefully adding 121.74 g of phosphorus pentoxide (P₂O₅) to 71.32 g of 85% phosphoric acid.[3] For smaller scale reactions, a commercially available polyphosphoric acid can be used directly.
-
Addition of Reactants: Cool the polyphosphoric acid solution to 60°C. To the stirred solution, add this compound and the corresponding carboxylic acid in a molar ratio of approximately 2.1:1 (diamine:dicarboxylic acid for bis-benzoxazoles) or 1:1 (for mono-benzoxazoles). For instance, for the synthesis of p-phenylene-2,2'-bis(5-aminobenzoxazole), add 20.69 g (0.105 mol) of this compound and 8.31 g (0.05 mol) of terephthalic acid.[3] For the synthesis of 5-amino-2-[p-bromophenyl]-benzoxazole, use 0.02 moles of this compound and 0.02 moles of p-bromobenzoic acid in 25g of PPA.[1][2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 170-210°C) and maintain it for the specified time (2.5-4 hours), with continuous stirring.[1][2][3] Monitor the reaction progress if possible.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and pour it onto crushed ice. Neutralize the acidic solution carefully with a 10% sodium hydroxide solution. The crude product will precipitate out.
-
Purification: Collect the precipitate by suction filtration and wash it thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[1][2] For some products like p-phenylene-2,2'-bis(5-aminobenzoxazole), Soxhlet extraction with ethanol and water can be performed to obtain a highly pure product.[3]
-
Drying: Dry the purified product in a vacuum oven to obtain the final 5-amino-2-substituted benzoxazole.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 5-amino-2-arylbenzoxazoles.
Caption: General workflow for the synthesis of 5-amino-2-arylbenzoxazoles.
Proposed Anticancer Signaling Pathway of 5-Amino-2-[p-bromophenyl]-benzoxazole
The synthesized 5-amino-2-[p-bromophenyl]-benzoxazole has been shown to exhibit anticancer effects in breast cancer cell lines.[1][2] The proposed mechanism involves the induction of apoptosis and inhibition of angiogenesis.
Caption: Proposed anticancer mechanism of 5-amino-2-[p-bromophenyl]-benzoxazole.
References
Troubleshooting & Optimization
Recommended storage conditions to prevent 2,4-Diaminophenol dihydrochloride degradation
This technical support center provides guidance on the recommended storage conditions to prevent the degradation of 2,4-Diaminophenol dihydrochloride (B599025), along with troubleshooting advice for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 2,4-Diaminophenol dihydrochloride?
A1: To ensure the stability and longevity of this compound, it is crucial to store it in a cool, dry, and dark environment. The container should be tightly sealed to prevent exposure to air and moisture.[1][2] For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2]
Q2: Why is it important to store this compound in a tightly sealed container?
A2: this compound is sensitive to air and moisture.[3] Exposure to oxygen can lead to oxidative degradation, while moisture can cause hydrolysis. A tightly sealed container minimizes contact with these atmospheric components, thereby preserving the compound's integrity.
Q3: What is the impact of light exposure on this compound?
A3: this compound is photosensitive.[3][4] Exposure to light, particularly UV radiation, can initiate photochemical degradation, leading to the formation of colored impurities and a loss of potency. Therefore, it is essential to store the compound in an opaque or amber-colored container to protect it from light.
Q4: Are there any materials or substances that should be avoided during storage?
A4: Yes, this compound is incompatible with strong oxidizing agents and acids.[4] Contact with these substances can lead to vigorous and potentially hazardous reactions, resulting in the rapid degradation of the compound.
Troubleshooting Guide
Problem: The this compound powder has changed color from its original beige or grayish-white to a brown or darker shade.
-
Possible Cause: Discoloration is a common indicator of degradation, likely due to oxidation or photodegradation. This can happen if the compound has been exposed to air, light, or elevated temperatures over time.
-
Solution:
-
Visually inspect the material. A significant color change suggests that the compound may be partially or significantly degraded.
-
It is highly recommended to perform an analytical purity check (e.g., via HPLC) to determine the extent of degradation before using the material in an experiment.
-
If the purity is compromised, it is best to discard the degraded material and use a fresh, properly stored batch for your experiments to ensure reliable and reproducible results.
-
Review your storage procedures to ensure all recommendations are being followed to prevent future degradation.
-
Problem: I am observing unexpected or inconsistent results in my experiments using this compound.
-
Possible Cause: Inconsistent experimental outcomes can be a result of using a degraded reagent. The presence of impurities or a lower concentration of the active compound due to degradation can significantly affect reaction kinetics and product formation.
-
Solution:
-
First, verify the purity of your this compound stock using a suitable analytical method.
-
If degradation is confirmed, switch to a new, unopened container of the reagent.
-
Always ensure you are using reagents that have been stored under the recommended conditions. It is good practice to label containers with the date they were first opened.
-
Data Presentation
| Storage Condition | Temperature | Humidity | Light Exposure | Atmosphere | Expected Stability |
| Ideal | 2-8°C | < 40% RH | In Dark | Inert Gas | High (Years) |
| Acceptable | Room Temperature (~20-25°C) | < 60% RH | In Dark | Tightly Sealed | Moderate (Months) |
| Poor | > 30°C | > 60% RH | Ambient Light | Open to Air | Low (Days to Weeks) |
Experimental Protocols
Protocol 1: Visual Inspection of this compound
-
Objective: To qualitatively assess the integrity of this compound upon receipt and before each use.
-
Methodology:
-
Before opening the main container, visually inspect the packaging for any signs of damage or compromise.
-
In a controlled environment with minimal light exposure, carefully open the container.
-
Observe the color and physical state of the powder. Fresh, high-purity this compound should be a beige, gray-green, or grayish-white crystalline powder.[5]
-
Note any discoloration, such as browning or the presence of dark specks, which may indicate degradation.
-
Record your observations in a laboratory notebook.
-
Protocol 2: Stability-Indicating HPLC Method for Purity Assessment
-
Objective: To quantitatively determine the purity of this compound and detect the presence of degradation products.
-
Methodology:
-
System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector. A C18 reverse-phase column is typically suitable for aromatic amines.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate (B84403) buffer at a slightly acidic pH). The exact composition should be optimized for best separation.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., a mixture of water and methanol) to prepare a stock solution of known concentration.
-
Sample Preparation: Prepare a sample of the this compound to be tested at the same concentration as the standard solution.
-
Chromatographic Run: Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Data Analysis: Compare the chromatogram of the sample to that of the reference standard. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram indicates the presence of degradation products. Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.
-
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound issues.
References
- 1. rua.ua.es [rua.ua.es]
- 2. scribd.com [scribd.com]
- 3. Analytical Method Development: SOP for Stability-Indicating Method Development – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 4. View Attachment [cir-reports.cir-safety.org]
- 5. Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach - PMC [pmc.ncbi.nlm.nih.gov]
Methods for identifying and quantifying impurities in 2,4-Diaminophenol dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification and quantification of impurities in 2,4-Diaminophenol dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in 2,4-Diaminophenol dihydrochloride?
A1: Based on its synthesis route, the most common process-related impurities are unreacted starting materials and by-products. A known impurity is 2-amino-4-nitrophenol. Another potential impurity is the starting material for its synthesis, 2,4-dinitrophenol.
Q2: Which analytical technique is most suitable for analyzing impurities in this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for the separation and quantification of this compound and its organic impurities. Reverse-phase HPLC is a common mode of separation for this type of analysis.
Q3: What is a typical mobile phase for the HPLC analysis of this compound and its impurities?
A3: A common mobile phase for the analysis of this compound is a mixture of acetonitrile, water, and an acid modifier like phosphoric acid or acetic acid. The acidic modifier helps to ensure good peak shape for the amine-containing compounds. For applications requiring mass spectrometry (MS) detection, a volatile acid like formic acid should be used instead of phosphoric acid.
Q4: How should I prepare my sample of this compound for HPLC analysis?
A4: this compound is soluble in water. A typical sample preparation involves dissolving a known weight of the substance in the mobile phase or a mixture of water and the organic solvent used in the mobile phase. It is crucial to ensure the sample is fully dissolved and filtered through a 0.45 µm or 0.22 µm filter before injection to prevent clogging of the HPLC system.
Q5: My this compound solution appears colored. Is this normal?
A5: Yes, solutions of this compound can be susceptible to oxidation, which may result in a colored solution. It is advisable to prepare solutions fresh and protect them from light and air to minimize degradation. The use of an antioxidant in the sample solvent may be considered if stability is an issue.
Optimizing hydrogenation reaction conditions for 2,4-Diaminophenol dihydrochloride synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the hydrogenation reaction for the synthesis of 2,4-Diaminophenol dihydrochloride (B599025) from 2,4-dinitrophenol (B41442).
Experimental Protocols & Data
The synthesis of 2,4-Diaminophenol dihydrochloride is primarily achieved through the catalytic hydrogenation of 2,4-dinitrophenol. The reaction conditions can be varied to optimize yield and purity. Below are summaries of different experimental protocols found in the literature.
Summary of Hydrogenation Reaction Conditions
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 2,4-Dinitrophenol | 2,4-Dinitrophenol |
| Catalyst | Palladium-Rhodium Alloy (98% Pd, 2% Rh) on a foil | Membrane catalyst (90-98% Pd, 2-10% Rh or Ru) |
| Solvent/Medium | 30% aqueous Hydrochloric Acid | Water or 4-37% aqueous Hydrochloric Acid |
| Temperature | 110°C[1] | 50 - 150°C[2] |
| Pressure | 10 atm[1] | 1 - 60 atm[2] |
| Reaction Time | 5 hours[1] | 2 hours[2] |
| Yield | 91%[1] | Up to 92%[2] |
Detailed Experimental Protocol Example
This protocol is a representative example of the hydrogenation process:
-
Reactor Setup: A high-pressure reactor is charged with a 30% aqueous solution of hydrochloric acid.
-
Reactant Addition: 120 g of 2,4-dinitrophenol is added to the reactor.[1]
-
Catalyst Introduction: A membrane catalyst, typically a palladium alloy, is placed in the reactor.[1][2]
-
Reaction Conditions: The reactor is heated to 110°C and pressurized to 10 atm with hydrogen. The reaction mixture is stirred for 5 hours.[1]
-
Product Isolation: After cooling, the product is precipitated with 37% hydrochloric acid, filtered, and washed.[1][2]
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Caption: Troubleshooting logic for hydrogenation reaction optimization.
Q1: My reaction resulted in a low yield of this compound. What are the possible causes and solutions?
A: Low yields can stem from several factors:
-
Catalyst Deactivation: The catalyst may have lost its activity. Consider replacing it with a fresh batch or regenerating it if possible.
-
Suboptimal Reaction Conditions: The temperature or pressure may not be optimal for your specific setup. Refer to the data tables above and consider running small-scale experiments to find the optimal conditions for your laboratory.[1][2]
-
Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction progress by checking for the disappearance of the starting material (2,4-dinitrophenol). If the reaction is incomplete, extending the reaction time may help.
Q2: I am observing significant impurities in my final product. How can I improve the purity?
A: The presence of impurities can be due to:
-
Side Reactions: Incomplete reduction can lead to the presence of intermediates like 2-amino-4-nitrophenol.[3] Optimizing reaction conditions, such as ensuring sufficient hydrogen pressure and catalyst activity, can minimize side reactions.
-
Starting Material Purity: The purity of the initial 2,4-dinitrophenol is crucial. Ensure you are using a high-purity starting material.
-
Purification Method: The precipitation and washing steps are critical for removing impurities. Ensure thorough washing of the filtered product.
Q3: The hydrogenation reaction is proceeding very slowly or not at all. What should I check?
A: A stalled or slow reaction is often due to:
-
Catalyst Poisoning: Certain functional groups or impurities in the solvent or starting material can poison the catalyst. Ensure all reagents and solvents are of appropriate purity.
-
Insufficient Hydrogen: Check for leaks in your hydrogenation apparatus and ensure a continuous and adequate supply of hydrogen.
-
Poor Mixing: Inadequate stirring can lead to poor contact between the reactants, catalyst, and hydrogen. Ensure vigorous stirring throughout the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the role of hydrochloric acid in this reaction?
A: Hydrochloric acid serves two main purposes. It provides an acidic medium which is often favorable for the hydrogenation of nitro groups. Secondly, it protonates the resulting amino groups to form the dihydrochloride salt, which is often easier to isolate and purify due to its crystalline nature and lower solubility in the reaction medium.
Q2: What are the safety considerations for this reaction?
A: This reaction involves flammable hydrogen gas under pressure and high temperatures, which requires a properly rated high-pressure reactor and appropriate safety precautions. 2,4-dinitrophenol is a toxic substance.[4][5][6] this compound is also a chemical that should be handled with care, avoiding skin and eye contact.[7][8] Always consult the Safety Data Sheets (SDS) for all chemicals used and work in a well-ventilated area.
Q3: Can other catalysts be used for this transformation?
A: While palladium-based catalysts are common, other catalysts like platinum on carbon (Pt/C) or Raney Nickel can also be effective for the reduction of nitro groups.[9][10] The choice of catalyst can influence the reaction conditions and selectivity. For instance, Raney Nickel might be preferred if other reducible functional groups that are sensitive to palladium are present.[10]
Q4: How can I monitor the progress of the reaction?
A: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the 2,4-dinitrophenol starting material and the appearance of the 2,4-Diaminophenol product.[9] Hydrogen uptake can also be monitored in a closed system, where the cessation of hydrogen consumption indicates the completion of the reaction.[9]
References
- 1. prepchem.com [prepchem.com]
- 2. US4323708A - Method for preparing 2,4-diaminolphenol or 2,4-diamonophenol dihydrochloride - Google Patents [patents.google.com]
- 3. View Attachment [cir-reports.cir-safety.org]
- 4. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 5. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Managing the heat and light sensitivity of 2,4-Diaminophenol dihydrochloride in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the heat and light sensitivity of 2,4-Diaminophenol dihydrochloride (B599025) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with 2,4-Diaminophenol dihydrochloride?
A1: this compound is highly sensitive to heat, light, air (oxygen), and moisture.[1][2] Exposure to these elements can lead to oxidative degradation, resulting in discoloration (typically turning brownish), loss of purity, and the formation of unknown impurities that can compromise experimental results.[3]
Q2: How should solid this compound be stored?
A2: Solid this compound should be stored in a tightly sealed, opaque container, preferably amber glass, to protect it from light and moisture.[1] It is recommended to store it in a cool, dry, and dark place, with a controlled temperature below 30°C.[2] For long-term storage, refrigeration (2-8°C) is advisable. The container can be purged with an inert gas like argon or nitrogen to displace oxygen.
Q3: My this compound powder has changed color. Can I still use it?
A3: A change in color, typically to a brownish or purplish hue, is a visual indicator of degradation. It is strongly recommended not to use discolored reagent as it contains impurities that can interfere with your experiment.[4] For critical applications, it is best to use a fresh, off-white or light gray batch of the compound.
Q4: How should I prepare solutions of this compound?
A4: Solutions should be prepared fresh for each experiment whenever possible. Use deoxygenated solvents to minimize oxidation.[3] Prepare the solution in a dimly lit area or a darkroom, using amber-colored glassware or glassware wrapped in aluminum foil.[1] Consider adding a suitable antioxidant to the solvent to enhance stability.
Q5: What is the stability of this compound in solution?
A5: The stability of this compound in solution is poor, especially at neutral or alkaline pH.[5] The rate of degradation is influenced by temperature, light exposure, pH, and the presence of dissolved oxygen. For applications requiring a solution to be stored, even for a short period, it is crucial to store it at low temperatures (2-8°C), protected from light, and in a tightly sealed container with minimal headspace.
Q6: Can I do anything to stabilize my this compound solutions?
A6: Yes, several measures can be taken to improve the stability of your solutions. These include:
-
Using Antioxidants: The addition of antioxidants such as ascorbic acid or sodium metabisulfite (B1197395) to the solvent can help prevent oxidation.[3]
-
Controlling pH: Maintaining a low pH (acidic conditions) can improve the stability of aminophenol solutions.[5]
-
Deoxygenating Solvents: Purging your solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound can significantly reduce oxidative degradation.[3]
-
Light Protection: Always work in low light conditions and store solutions in light-blocking containers.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Solution turns brown/purple rapidly after preparation. | Oxidation due to exposure to air and/or light. | Prepare fresh solution using deoxygenated solvent in a dimly lit environment. Use amber vials or foil-wrapped containers. Consider adding an antioxidant like ascorbic acid to the solvent.[3] |
| Inconsistent or non-reproducible experimental results. | Degradation of the this compound stock solution. | Prepare a fresh stock solution for each set of experiments. If a stock solution must be used over a period, aliquot it into single-use vials to minimize repeated exposure of the main stock to air and light. Store aliquots at ≤ -20°C. |
| Appearance of unexpected peaks in chromatography (e.g., HPLC). | Formation of degradation products due to heat, light, or pH instability. | Confirm the identity of the extra peaks using a stressed sample (see Protocol 2). Review your experimental workflow to identify and minimize exposure to heat, light, and incompatible pH conditions. Ensure the purity of the starting material. |
| Low reaction yield or incomplete reaction. | Loss of active this compound due to degradation. | Verify the purity of your starting material. Implement stricter handling protocols to prevent degradation during the experiment (e.g., work under an inert atmosphere, protect from light). |
Experimental Protocols
Protocol 1: Preparation and Handling of a Stabilized this compound Solution
This protocol describes the preparation of a this compound solution with enhanced stability for use in typical laboratory experiments.
Materials:
-
This compound (high purity)
-
Solvent (e.g., deionized water, ethanol)
-
Ascorbic acid (or other suitable antioxidant)
-
Inert gas (Nitrogen or Argon)
-
Amber volumetric flask or a clear flask wrapped in aluminum foil
-
Magnetic stirrer and stir bar
Procedure:
-
Deoxygenate the Solvent: Place the required volume of solvent in a flask and bubble inert gas through it for at least 15-20 minutes to remove dissolved oxygen.
-
Work in a Dimly Lit Area: Perform all subsequent steps in a fume hood with the sash lowered and ambient lights dimmed, or in a darkroom.[1]
-
Add Antioxidant: If using an antioxidant, dissolve it in the deoxygenated solvent. A typical concentration for ascorbic acid is 0.1% (w/v).[3]
-
Weigh the Compound: Quickly and accurately weigh the required amount of this compound.
-
Dissolve the Compound: Add the weighed compound to the deoxygenated solvent containing the antioxidant. Stir gently until fully dissolved.
-
Storage: If the solution is not for immediate use, transfer it to a tightly sealed amber vial. Purge the headspace with inert gas before sealing. Store at 2-8°C and use as soon as possible.
Protocol 2: Assessment of Degradation by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting degradation products using High-Performance Liquid Chromatography (HPLC).
Chromatographic Conditions (Example): [6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare Standard Solution: Prepare a solution of known concentration of high-purity this compound in the mobile phase.
-
Prepare Sample Solution: Prepare a solution of your experimental sample at the same concentration as the standard.
-
Prepare Stressed Sample (for peak identification):
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a defined period (e.g., 1-4 hours).
-
Thermal Degradation: Heat a solution of the compound at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 2-8 hours).
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%).
-
-
HPLC Analysis: Inject the standard, sample, and stressed solutions into the HPLC system.
-
Data Analysis: Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in your sample or stressed samples indicates degradation. The retention times of the new peaks in the stressed samples can help identify the degradation products in your experimental samples.
Data Presentation
Table 1: General Stability Profile of this compound
| Condition | Effect on Stability | Observed Changes | Mitigation Strategies |
| Elevated Temperature | Increased degradation rate. | Discoloration, formation of thermal decomposition products. | Store at controlled room temperature or refrigerate. Avoid heating solutions unless necessary for the reaction. |
| Light Exposure (UV and Visible) | Induces photodegradation. | Rapid discoloration, formation of photo-oxidation products. | Store and handle in the dark. Use amber glassware or foil-wrapped containers.[1] |
| High pH (Alkaline) | Significantly accelerates oxidation.[5] | Rapid darkening of the solution. | Maintain an acidic pH for solutions. Use buffered solutions where appropriate. |
| Presence of Oxygen | Promotes oxidation. | Color change, formation of oxidized species. | Use deoxygenated solvents. Purge containers with inert gas.[3] |
| Presence of Metal Ions | Can catalyze oxidation.[3] | Accelerated degradation. | Use high-purity solvents and reagents. Use metal-free spatulas and glassware if possible. |
Visualizations
Caption: Workflow for handling this compound.
Caption: General degradation pathway of 2,4-Diaminophenol.
References
- 1. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 2. Handling Temperature-Sensitive Chemicals [freshlogistics.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Chemical incompatibilities and hazardous reactions of 2,4-Diaminophenol dihydrochloride
Technical Support Center: 2,4-Diaminophenol Dihydrochloride (B599025)
This guide provides essential information on the chemical incompatibilities and hazardous reactions of 2,4-Diaminophenol dihydrochloride to ensure safe handling and experimental accuracy for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an organic compound, the dihydrochloride salt of 2,4-diaminophenol.[1] It typically appears as a grayish-white or beige to gray-green crystalline powder.[2][3][4][5] This compound is soluble in water.[1][2][4] It is utilized in various industrial and research applications, including:
-
As a developing agent in black and white photography.[1]
-
In the manufacturing of dyes.[4]
-
As an intermediate in the synthesis of analgesic and antipyretic drugs.[1]
-
In the synthesis of antioxidants and corrosion inhibitors.[1]
-
As an analytical reagent.[6]
Q2: What are the primary chemical incompatibilities of this compound?
To prevent hazardous reactions, avoid contact with the following substances:
-
Strong oxidizing agents : Can lead to exothermic reactions.[1][3][4][5][7]
-
Chemical bases : As an acidic salt, it may react with bases, releasing heat.[2]
It is also sensitive to heat and light, which can cause decomposition.[1][3][4][5]
Q3: What are the potential hazardous reactions and decomposition products?
Hazardous reactions can be triggered by mixing with incompatible materials or exposure to heat and light.[1][3][4][5] The primary hazardous reaction is decomposition, which can release irritating and toxic gases.[7] Hazardous decomposition products include:
Hazardous polymerization of this compound has not been reported.[8]
Q4: What are the recommended storage and handling procedures?
Proper storage and handling are crucial to maintain the stability of this compound and prevent hazardous incidents.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[7][8] The recommended storage temperature is below +30°C.[1][3][4][5] It should be handled and stored under an inert gas as it is sensitive to air, light, and moisture.
-
Handling : Use with adequate ventilation to minimize dust generation and accumulation.[8] Avoid contact with eyes, skin, and clothing.[8] Wash thoroughly after handling.[8] Do not ingest or inhale.[8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Discoloration of the compound (darkening) | Exposure to light, air, or moisture. | Store the compound in a tightly sealed, opaque container under an inert atmosphere. Discard if significant discoloration is observed, as this may indicate decomposition. |
| Unexpected heat generation during an experiment | Mixing with an incompatible substance, such as a strong base or oxidizing agent. | Immediately stop the addition of any reagents. If safe to do so, cool the reaction vessel using an ice bath. Evacuate the area if the reaction becomes uncontrollable and notify safety personnel. |
| Release of fumes or gases | Thermal decomposition or reaction with an incompatible substance. | Work in a well-ventilated fume hood. If fumes are released unexpectedly, evacuate the immediate area and follow your institution's emergency procedures. The released gases can be hazardous.[7][8] |
| Spill of this compound powder | Improper handling or container failure. | Evacuate non-essential personnel. Wearing appropriate personal protective equipment (PPE), dampen the spilled solid with water to prevent dust generation.[2] Carefully sweep or scoop the material into a suitable, labeled container for disposal.[2] Wash the spill area with soap and water.[2] |
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| Acute Oral LD50 | 240 mg/kg | Rat | [5][8][9] |
| Water Solubility | 27.5 g/100 mL (at 15 °C) | N/A | [3][5] |
| pH | 1-2 (50g/L in H₂O at 20°C) | N/A | [3][5] |
| Melting Point | 222 °C (decomposes) | N/A | [3][4][5][10] |
Experimental Protocols
Protocol: Assessing Chemical Compatibility of this compound
This protocol provides a general framework for safely assessing the compatibility of this compound with other substances. Note: This is a generalized guide. Researchers must adapt it to their specific experimental conditions and consult their institution's safety guidelines.
Objective: To determine if mixing this compound with another substance results in a hazardous reaction (e.g., gas evolution, temperature change, color change).
Materials:
-
This compound
-
Test substance
-
Small-scale reaction vessel (e.g., test tube, small beaker)
-
Stirring mechanism (e.g., magnetic stir bar and plate)
-
Thermometer or thermocouple
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Procedure:
-
Preparation: Conduct the experiment in a chemical fume hood. Ensure all necessary safety equipment is accessible.
-
Initial Measurement: Place a small, measured amount of this compound into the reaction vessel.
-
Solvent Addition (if applicable): If the reaction is to be performed in a solvent, add the solvent and stir until the this compound is dissolved. Record the initial temperature.
-
Incremental Addition: Slowly add a small amount of the test substance to the reaction vessel containing this compound.
-
Observation: Carefully observe the mixture for any signs of a reaction, including:
-
Temperature change (increase or decrease)
-
Gas evolution (bubbling, fizzing)
-
Color change
-
Precipitate formation
-
-
Record Keeping: Document all observations, including the amounts of substances used and the magnitude of any changes observed.
-
Scaling Up: If no significant reaction is observed on a small scale, the experiment may be cautiously scaled up. Continue to add the test substance incrementally and monitor for any changes.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Visualizations
Caption: Chemical incompatibilities of this compound.
Caption: Workflow for managing a spill of this compound.
Caption: Hazardous thermal decomposition pathway.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound | 137-09-7 [chemicalbook.com]
- 5. This compound manufacturers and suppliers in india [chemicalbook.com]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. View Attachment [cir-reports.cir-safety.org]
- 10. This compound | 137-09-7 | FD38234 [biosynth.com]
Technical Support Center: 2,4-Diaminophenol Dihydrochloride Spill Cleanup and Waste Disposal
This guide provides detailed procedures and answers to frequently asked questions regarding the proper cleanup of spills and disposal of waste for 2,4-Diaminophenol dihydrochloride (B599025). It is intended for researchers, scientists, and drug development professionals to ensure safety and compliance in the laboratory.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the handling, spill cleanup, and waste disposal of 2,4-Diaminophenol dihydrochloride.
Frequently Asked Questions (FAQs)
-
What are the immediate first aid measures in case of exposure?
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Get medical aid if irritation develops or persists.[1]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get immediate medical attention.[1]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
-
-
What personal protective equipment (PPE) is required when handling this compound?
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[1]
-
Clothing: Wear appropriate protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] Ensure adequate ventilation to keep airborne concentrations low.[1]
-
-
Is this compound considered hazardous waste? Yes, chemical waste generators must determine if a discarded chemical is classified as hazardous waste. US EPA guidelines for this classification are listed in 40 CFR Parts 261.3. Additionally, consult state and local hazardous waste regulations for complete and accurate classification.[1]
Troubleshooting Guide
-
Issue: The spilled material is spreading quickly.
-
Issue: I'm unsure if the spill has been fully neutralized.
-
Solution: After applying a neutralizing agent such as sodium bicarbonate, you can use pH paper to test the spilled material. Continue to apply the neutralizer until the pH is in a neutral range (typically pH 6-8).
-
-
Issue: There is a large amount of contaminated debris after cleanup.
-
Solution: All contaminated materials, including absorbent pads, neutralized spill residue, and disposable PPE, must be collected and placed into a suitable clean, dry, closed container for disposal.[1] For dry powders or liquids absorbed to dryness, double bag the residue using plastic bags.[4] Label the container clearly as "Hazardous Waste" and include the chemical name.
-
Quantitative Data
Currently, there are no established occupational exposure limits (e.g., PEL, TLV) for this compound from major regulatory agencies such as OSHA, NIOSH, or ACGIH.[1] Therefore, it is crucial to handle this compound with a high degree of caution and to use engineering controls and personal protective equipment to minimize any potential exposure.
| Parameter | Value | Reference |
| Oral LD50 (Rat) | 240 mg/kg | [1] |
| Water Solubility | ≥ 100 mg/mL at 74.3°F | [3] |
| Melting Point | 432°F (decomposes) | [3] |
Experimental Protocols
Spill Cleanup Protocol
This protocol details the steps for cleaning up a small spill of solid this compound. For larger spills, or if you are unsure, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Materials:
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat, respirator
-
Absorbent materials (e.g., vermiculite, sand, or spill pillows)
-
Sodium bicarbonate (for neutralization)
-
Two plastic bags
-
Scoop or dustpan
-
Decontamination solution (e.g., soap and water)
-
Hazardous waste container with a lid
-
"Hazardous Waste" labels
Procedure:
-
Evacuate and Secure the Area: Alert others in the vicinity of the spill. Restrict access to the area.
-
Don PPE: Put on all required personal protective equipment.
-
Contain the Spill: If the spill is spreading, create a dike around it with an absorbent material.
-
Neutralize the Spill: Since this compound is an acidic salt, it should be neutralized.[3] Carefully sprinkle sodium bicarbonate over the entire spill area, starting from the outside and working inwards.[5]
-
Collect the Spilled Material: Gently sweep up the neutralized material and place it into a plastic bag.[1]
-
Decontaminate the Area: Clean the spill area thoroughly with a soap and water solution.[3] Use absorbent pads to wipe the area clean.
-
Dispose of Contaminated Materials: Place the bag containing the spilled material, used absorbent pads, and any other contaminated debris into a second plastic bag. Seal the outer bag and label it as "Hazardous Waste: this compound spill debris."
-
Dispose of Waste: Place the sealed and labeled bag into a designated hazardous waste container.
-
Remove PPE and Wash Hands: Remove all PPE and dispose of any single-use items in the hazardous waste container. Wash your hands thoroughly with soap and water.
Waste Disposal Protocol
This protocol outlines the procedure for the disposal of this compound waste.
Materials:
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
-
Designated hazardous waste container (compatible with the chemical)
-
"Hazardous Waste" labels
-
Sodium bicarbonate (for neutralization of acidic waste solutions)
-
pH paper
Procedure:
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's EHS guidelines.
-
Containerize Waste:
-
Solid Waste: Place solid this compound waste in a clearly labeled, sealed, and compatible hazardous waste container.
-
Contaminated Labware: Triple rinse contaminated labware with a suitable solvent. The first two rinses must be collected as hazardous waste.
-
Aqueous Waste Solutions: If you have an acidic aqueous waste solution containing this compound, it should be neutralized before disposal. Slowly add sodium bicarbonate to the solution while stirring until the pH is between 6 and 8. The neutralized solution should then be collected in a designated hazardous waste container.
-
-
Label the Waste Container: Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The approximate amount of waste
-
The date the waste was first added to the container
-
The associated hazards (e.g., "Toxic," "Irritant")
-
-
Store the Waste Container: Store the sealed waste container in a designated satellite accumulation area. Ensure the container is closed at all times except when adding waste.
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
Workflow Visualization
The following diagram illustrates the logical workflow for responding to a spill of this compound.
Caption: Workflow for the safe cleanup of a this compound spill.
References
Troubleshooting common issues in photographic development with Amidol
Technical Support Center: Amidol Photographic Development
This technical support center provides troubleshooting guidance for common issues encountered during photographic development with Amidol. The information is intended for researchers, scientists, and drug development professionals who may use Amidol in experimental contexts.
Troubleshooting Guides & FAQs
Issue 1: Staining of Prints or Equipment
Question: Why are my prints and developing trays showing a yellow, pink, brown, or black stain?
Answer: Staining is a common issue when working with Amidol and is primarily caused by the oxidation of the developer.[1][2][3] Amidol is a powerful reducing agent that oxidizes quickly, especially in neutral or alkaline solutions.[3][4]
Possible Causes & Solutions:
-
Oxidation: Amidol rapidly oxidizes in the presence of air. This is exacerbated by impurities in the Amidol powder, which can appear as a dark brown or graphite-colored substance instead of off-white.[1]
-
Incorrect Stop Bath: Standard acetic acid stop baths are often not sufficient to halt the development action of Amidol, which can lead to staining.[8]
-
Solution: Use a citric acid-based stop bath to effectively stop development and prevent the formation of oxidation byproducts that cause stains.[8]
-
-
Fixer Contamination: Ammonium thiosulfate-based rapid fixers are known to cause staining with prints developed in Amidol.[1][9]
-
Solution: It is recommended to use a plain hypo (sodium thiosulfate (B1220275) and sodium bisulfite) two-solution fixer bath to avoid this issue.[1]
-
-
Handling: Amidol's oxidation byproducts can stain fingers, nails, and tongs, which can then transfer to prints.[5]
Experimental Protocol: Cleaning Stained Equipment To clean darkroom equipment after use with Amidol, first wash with water, as Amidol is highly water-soluble. Follow this with a wash in a 2% hydrochloric acid solution to ensure the Amidol remains in its salt form. Finally, wash with soap and water.[3]
Issue 2: Fogging or Low Contrast in Prints
Question: My prints appear foggy or lack deep blacks. What could be the cause?
Answer: Fogging, the unwanted development of unexposed silver halides, can occur with Amidol developers, though it is generally known for producing low fog.[11][12]
Possible Causes & Solutions:
-
Excessive Development Time or Temperature: Overdevelopment can quickly lead to chemical fogging.[13]
-
Developer Formula: The absence of a restrainer in the formula can lead to fog.
-
Solution: Potassium bromide is typically added to Amidol formulas to prevent fog and staining.[5] For colder tones and additional fog control, benzotriazole (B28993) can be used.[16]
-
-
Aged or Oxidized Developer: As the Amidol solution ages, it can become more prone to causing fog.
Issue 3: Uneven Development
Question: My prints show streaks or patches of uneven development. How can I fix this?
Answer: Uneven development can result from several factors related to agitation and the chemical properties of Amidol.
Possible Causes & Solutions:
-
Insufficient Agitation: A lack of proper agitation can lead to localized exhaustion of the developer.
-
Solution: Ensure continuous and even agitation during the development process.
-
-
Water Bath Development Issues: When using a water bath to control contrast, leaving the print in the water bath for too long (over 35 seconds) can sometimes result in streaking.[6]
-
Solution: Monitor the time in the water bath carefully. This technique relies on the developer exhausting in the highlight areas while continuing to work in the shadows.[6]
-
-
Bottom-Up Development: There is evidence that Amidol can begin development from the bottom of the emulsion, which is an unusual characteristic.[5][19] While not a direct cause of unevenness, it highlights the unique nature of its activity.
Issue 4: Rapid Loss of Developer Activity
Question: My Amidol developer seems to lose its effectiveness very quickly. Is this normal?
Answer: Yes, a short working life is a well-known characteristic of Amidol developers.[4]
Possible Causes & Solutions:
-
Rapid Oxidation: The primary reason for the short lifespan is Amidol's high susceptibility to oxidation when in solution.[4]
-
Storage: Storing the mixed developer in an open tray will accelerate its oxidation.
Data Presentation: Amidol Developer Formulas
The following tables summarize various published formulas for Amidol paper developers.
| Component | Weston's Formula[11][12] | Ansco 113[5] | Ilford ID-22[14] | Michael A. Smith's Formula[6] |
| Water | 1 liter | 1 liter | 1 liter | 1 liter |
| Amidol | 6.5 g | 6.6 g | 6.0 g | 8.0 g |
| Sodium Sulfite (B76179) (anhydrous) | 20 g | 44 g | 25 g | 30 g |
| Potassium Bromide | 1.5 g (adjustable) | 0.55 g | 0.8 g | 2-3 ml (10% solution) |
| Citric Acid | - | 2 g (user added) | - | 3 g |
Experimental Protocols
Protocol 1: Preparation of a Standard Amidol Working Solution (Based on Michael A. Smith's Formula)
-
Measure Water: Start with 900 ml of distilled water at room temperature (around 68°F/20°C).
-
Dissolve Sulfite: Add 30 g of anhydrous sodium sulfite and stir until fully dissolved.
-
Add Citric Acid: Add 3 g of citric acid and stir until dissolved.
-
Add Bromide: Add 2-3 ml of a 10% potassium bromide solution.
-
Add Amidol: Just before use, add 8 g of Amidol and stir gently until it is dissolved. Caution: Handle Amidol powder with care, using gloves and a mask to avoid inhalation and skin contact.[5][7]
-
Final Volume: Add distilled water to make a final volume of 1 liter.
-
Usage: The developer is now ready for immediate use. Its useful life in an open tray is approximately 2-3 hours.[17][18]
Mandatory Visualizations
Caption: Standard workflow for preparing and using an Amidol developer.
Caption: Troubleshooting logic for common Amidol development issues.
References
- 1. Amidol...Arrrggghhh | Photrio.com Photography Forums [photrio.com]
- 2. Superadditive amidol developers? | Photrio.com Photography Forums [photrio.com]
- 3. bhphotovideo.com [bhphotovideo.com]
- 4. What Makes Amidol Go Bad? | Photrio.com Photography Forums [photrio.com]
- 5. Amidol Formulae [unblinkingeye.com]
- 6. The Azo and Amidol Story — LODIMA [lodima.org]
- 7. Hope to find a Developer (Amidol) for film | Photrio.com Photography Forums [photrio.com]
- 8. Got some Amidol, now need a formula! | Photrio.com Photography Forums [photrio.com]
- 9. Amidol, pink staining and rapid fixer | Photrio.com Photography Forums [photrio.com]
- 10. Amidol stain Question | Photrio.com Photography Forums [photrio.com]
- 11. timlaytonfineart.com [timlaytonfineart.com]
- 12. timlaytonfineart.com [timlaytonfineart.com]
- 13. Amidol - Wikipedia [en.wikipedia.org]
- 14. lostlabours.co.uk [lostlabours.co.uk]
- 15. Any concerns over temp variation in paper development? | Photrio.com Photography Forums [photrio.com]
- 16. unblinkingeye.com [unblinkingeye.com]
- 17. adorama.com [adorama.com]
- 18. bhphotovideo.com [bhphotovideo.com]
- 19. Amidol developer actions | Photrio.com Photography Forums [photrio.com]
How to manage and treat skin and eye irritation from 2,4-Diaminophenol dihydrochloride exposure
This guide provides immediate troubleshooting and frequently asked questions regarding skin and eye irritation from exposure to 2,4-Diaminophenol dihydrochloride (B599025). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Immediate Response to Skin Exposure
Symptom: Redness, itching, irritation, or a burning sensation on the skin upon contact with 2,4-Diaminophenol dihydrochloride. May cause an allergic skin reaction or severe dermatitis.[1]
Immediate Actions:
-
Decontamination: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[1][2] Remove all contaminated clothing and shoes while flushing.[1]
-
Seek Medical Advice: If skin irritation develops or persists, seek medical attention.[1][2]
-
Isolate Contaminated Items: Seal contaminated clothing in a vapor-tight plastic bag for disposal.[3]
Immediate Response to Eye Exposure
Symptom: Irritation, redness, tearing, pain, or blurred vision.[1] Severe exposure can lead to conjunctivitis, eye inflammation, and potentially blindness.[1]
Immediate Actions:
-
Remove Contact Lenses: If present, remove contact lenses immediately.[3][4]
-
Eye Irrigation: Immediately and continuously flush the eyes with large amounts of lukewarm water for at least 15-20 minutes.[1][2][5][6] Occasionally lift the upper and lower eyelids to ensure thorough rinsing.[1][7]
-
Do Not Rub: Avoid rubbing the eyes as this can worsen the injury.[6]
-
Seek Immediate Medical Attention: After flushing, seek immediate medical attention, even if no symptoms are present.[1][3] Do not put any ointments, oils, or medications in the eye unless instructed by a physician.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound?
A1: this compound is harmful if swallowed and causes irritation to the eyes, respiratory system, and skin.[1] It may also cause allergic skin reactions (sensitization) upon re-exposure.[1]
Q2: What personal protective equipment (PPE) should be worn when handling this chemical?
A2: To prevent exposure, it is essential to wear appropriate personal protective equipment, including:
-
Eye Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact.[1][2]
-
Respiratory Protection: If airborne concentrations are high or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]
Q3: Are there any established occupational exposure limits for this compound?
A3: Currently, there are no specific OSHA Permissible Exposure Limits (PELs) listed for this compound.[1] It is crucial to use adequate ventilation and engineering controls to keep airborne concentrations as low as possible.[1]
Q4: What should I do if I accidentally inhale dust from this compound?
A4: Immediately move to an area with fresh air.[1] If you experience difficulty breathing, are not breathing, or feel unwell, seek immediate medical attention.[1][2] If breathing is difficult, oxygen may be administered by a trained professional.[1] If breathing has stopped, perform artificial respiration.[7]
Q5: How should spills of this compound be handled?
A5: For small spills, dampen the solid material with water and transfer it to a suitable, closed container for disposal.[3] Use absorbent paper dampened with water to clean up any remaining material.[3] Avoid generating dust.[1] Ensure the contaminated area is properly cleaned and verified by a safety officer before re-entry.[3]
Quantitative Data Summary
No specific quantitative occupational exposure limits for this compound have been established by major regulatory bodies. Therefore, it is critical to handle this chemical with a high degree of caution, utilizing effective engineering controls and appropriate personal protective equipment to minimize any potential for exposure.
| Parameter | Value | Regulatory Body |
| OSHA PEL (Permissible Exposure Limit) | Not Established | OSHA |
| ACGIH TLV (Threshold Limit Value) | Not Established | ACGIH |
Experimental Protocols
Protocol for Managing Accidental Skin Exposure
-
Immediate Action: The affected individual should proceed directly to the nearest safety shower or drench hose.
-
Decontamination: While under the shower, remove any contaminated clothing, shoes, and jewelry.
-
Washing: Wash the affected skin area thoroughly with copious amounts of soap and water for a minimum of 15 minutes.
-
Medical Evaluation: After thorough washing, the individual should be escorted to occupational health services or a designated medical facility for evaluation, even if no irritation is immediately apparent.
-
Reporting: The incident must be reported to the laboratory supervisor and the institutional safety officer.
Protocol for Managing Accidental Eye Exposure
-
Immediate Action: The affected individual should be assisted to the nearest emergency eyewash station.
-
Eye Irrigation: Hold the eyelids open and flush the eyes with a continuous stream of lukewarm water for at least 15-20 minutes. The individual should roll their eyes up, down, and sideways to ensure the entire surface is rinsed.
-
Medical Transport: While the individual is flushing their eyes, another person should arrange for immediate medical transport to an ophthalmologist or emergency room.
-
Continued Rinsing: If transport is delayed, continue rinsing the eyes until medical personnel arrive.
-
Reporting: The incident must be immediately reported to the laboratory supervisor and the institutional safety officer.
Visualizations
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Eye Exposure First Aid - Trusted Poison Help - Missouri Poison Center [missouripoisoncenter.org]
- 5. preventblindness.org [preventblindness.org]
- 6. Immediate Care for Chemical Eye Injuries – Meriden-Curtis [meriden-curtis.refocuseyedoctors.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Optimizing reaction time and temperature in syntheses involving 2,4-Diaminophenol dihydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing reaction time and temperature in syntheses utilizing 2,4-diaminophenol (B1205310) dihydrochloride (B599025). It includes troubleshooting advice, frequently asked questions, and detailed protocols to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for 2,4-Diaminophenol dihydrochloride to ensure its stability and reactivity?
A: this compound is sensitive to heat and light and should be stored in a tightly closed container in a cool, dry, and well-ventilated area, preferably at ambient temperatures below +30°C.[1][2][3] It is incompatible with strong oxidizing agents and acids.[1][2] Due to its potential for causing skin and eye irritation, as well as allergic reactions, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn during handling.[3][4]
Q2: My reaction involving this compound is resulting in a low yield. What are the first parameters I should investigate?
A: Low yields can stem from several factors. First, verify the quality and purity of your this compound, as impurities can interfere with the reaction.[5] Next, ensure the reaction is running under an inert atmosphere (e.g., nitrogen or argon), as the compound and its derivatives are susceptible to air oxidation, which can be accelerated by heat and lead to the formation of colored impurities and byproducts.[6][7] Finally, re-evaluate your reaction time and temperature; incomplete reactions due to insufficient heating time or temperature are a common cause of low yields.[7] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine if the starting material has been fully consumed.[6]
Q3: I am observing the formation of dark, tarry by-products in my reaction. What is the likely cause and how can I prevent it?
A: The formation of dark, tarry substances is often a result of oxidation or degradation of the aminophenol.[6][7] This can be caused by excessive heating beyond the optimal reflux temperature or exposure to air.[7] To mitigate this, use a temperature-controlled heating mantle or oil bath to maintain a steady, gentle reflux and avoid vigorous boiling.[7] Running the reaction under an inert atmosphere can also significantly reduce the formation of these oxidative by-products.[6]
Q4: How does pH affect reactions with this compound?
A: this compound is an acidic salt, with a pH of 1-2 in a 50g/L aqueous solution.[1][2] Its solubility is higher in acidic conditions due to the protonation of the amino groups.[8] In many reactions, such as acylations, the free amine form is the reactive species. Therefore, a base or buffer (like sodium acetate (B1210297) in paracetamol synthesis) is often required to neutralize the hydrochloride and deprotonate the amino group, allowing it to act as a nucleophile.[9] Careful control of pH is crucial for optimizing the reaction.
Q5: What are some common side reactions to be aware of when using this compound?
A: Besides oxidation, other side reactions can occur. If the reaction involves acylation, for instance, both the amino groups and the hydroxyl group can potentially be acylated.[10] The relative reactivity will depend on the specific reaction conditions. In syntheses starting from a nitration step to produce a precursor, the formation of regioisomers can be an issue that complicates purification.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature.[7]2. Reagent Quality: Degradation or impurity of this compound.[5]3. Atmosphere: Presence of oxygen causing oxidative side reactions.[6] | 1. Monitor the reaction via TLC until the starting material is consumed. Consider extending the reaction time or moderately increasing the temperature.[6]2. Use a fresh, high-purity batch of the reagent. Store it properly under recommended conditions.[3]3. Purge the reaction vessel with an inert gas (Nitrogen or Argon) and maintain it under a positive pressure throughout the synthesis.[6] |
| Formation of Colored Impurities (Red/Brown/Dark) | 1. Oxidation: The aminophenol product is susceptible to air oxidation.[6]2. Overheating: Excessive temperature can cause degradation of reactants or products.[7] | 1. Work up the reaction promptly upon completion. Conduct the reaction and purification steps under an inert atmosphere.[6]2. Use a controlled heating source (e.g., oil bath) to maintain the optimal temperature and avoid localized overheating.[7] |
| Starting Material Remains in Final Product | 1. Insufficient Reaction Time/Temp: The reaction has not gone to completion.[7]2. Poor Mixing: Inefficient stirring in a heterogeneous mixture. | 1. Ensure the reaction is maintained at the optimal reflux temperature for the recommended duration. Monitor by TLC to confirm completion.[7]2. Ensure vigorous and efficient stirring, especially if reagents are not fully dissolved. |
| Difficulty in Product Isolation/Purification | 1. By-product Formation: Presence of side products with similar polarity to the desired product.[6]2. Product Solubility: The product may have limited solubility in the work-up solvents. | 1. Optimize reaction conditions (especially temperature) to minimize side reactions. Utilize column chromatography or recrystallization for purification.[6]2. Carefully select work-up and recrystallization solvents based on the product's solubility characteristics. |
Optimization of Reaction Conditions: Data Summary
The following table summarizes reaction conditions from a literature-reported synthesis involving this compound. This data can serve as a starting point for optimization.
| Product | Reactants | Catalyst/Solvent | Temperature (°C) | Time | Yield | Reference |
| 2-(4-aminophenyl)-1,3-benzoxazole | This compound, p-aminobenzoic acid | SnCl₂·2H₂O / Methanesulfonic acid | 75°C, then 160-165°C | 16 hours 20 mins | Not explicitly stated for purified product | [11] |
Key Experimental Protocol
Synthesis of 2-(4-aminophenyl)-1,3-benzoxazole [11]
This protocol details a specific example of a reaction utilizing this compound.
Materials:
-
This compound (5.00 g)
-
p-aminobenzoic acid (3.48 g)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (172 mg)
-
Methanesulfonic acid (22.7 mL)
-
100mL round-bottom Schlenk flask
-
Magnetic stirrer
-
Nitrogen-filled glove box
-
Hot oil bath
-
Sodium carbonate bath (for trapping HCl gas)
Procedure:
-
Inside a nitrogen-filled glove box, add SnCl₂·2H₂O (172 mg), this compound (5.00 g), and p-aminobenzoic acid (3.48 g) to a 100mL Schlenk flask equipped with a magnetic stir bar.
-
Add methanesulfonic acid (22.7 mL). The addition will generate HCl gas, which should be vented and trapped in a sodium carbonate bath.
-
Purge the flask with nitrogen and place it in a hot oil bath pre-heated to 75°C.
-
Maintain the reaction at 75°C until the evolution of HCl gas subsides.
-
Increase the oil bath temperature to 160-165°C.
-
Pass a stream of nitrogen (2.5 L/min) through the reaction solution and maintain this temperature and nitrogen flow for the duration of the reaction.
-
The reaction is typically complete within 16 hours and 20 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Add isopropanol to precipitate the crude product.
-
Isolate the solid by filtration, wash with additional isopropanol, and dry under a nitrogen flow overnight.
Visualized Workflows and Logic
Caption: Workflow for optimizing reaction parameters.
Caption: Decision tree for troubleshooting low yields.
References
- 1. Page loading... [guidechem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound(137-09-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. View Attachment [cir-reports.cir-safety.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pure.aber.ac.uk [pure.aber.ac.uk]
- 11. Page loading... [wap.guidechem.com]
Validation & Comparative
A Comparative Analysis of 2,4-Diaminophenol Dihydrochloride and Alternative Reducing Agents in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, particularly in the pharmaceutical and dye industries, the selection of an appropriate reducing agent is a critical determinant of reaction efficiency, yield, and purity of the final product. 2,4-Diaminophenol dihydrochloride (B599025), a versatile compound, serves not only as a precursor in various synthetic pathways but also exhibits reducing properties. This guide provides an objective comparison of 2,4-Diaminophenol dihydrochloride with other commonly employed reducing agents, supported by representative experimental data and detailed protocols.
Introduction to this compound
This compound is an aromatic amine salt widely recognized for its utility in several industrial applications.[1][2] It is a key component in the formulation of hair dyes and photographic developers.[1] In the realm of medicinal chemistry, it serves as an intermediate in the synthesis of various pharmaceutical compounds.[3] Its chemical structure, featuring two amine groups and a hydroxyl group on a benzene (B151609) ring, imparts it with notable reducing capabilities.
Alternative Reducing Agents: An Overview
A plethora of reducing agents are available to the modern chemist, each with its own set of advantages and limitations. For the purpose of this comparison, we will focus on reagents commonly used for the reduction of nitroarenes to anilines, a fundamental transformation in the synthesis of many pharmaceuticals and dyes. These alternatives include:
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent, often used for the reduction of aldehydes and ketones. Its reactivity towards nitro groups is generally low unless used with a catalyst.
-
Tin(II) Chloride (SnCl₂): A classical reagent for the reduction of nitroarenes to anilines, particularly effective in acidic media.[4]
-
Catalytic Hydrogenation (H₂/Pd-C): A clean and efficient method utilizing hydrogen gas and a palladium on carbon catalyst. It is widely used in industrial processes for its high yields and atom economy.[5]
-
Iron in Acidic Media (Fe/HCl): A cost-effective and powerful reducing system for nitro group reduction.[6]
Performance Comparison: Reduction of a Nitroarene Intermediate
To provide a quantitative comparison, we will consider a representative reaction: the reduction of a substituted nitroarene to its corresponding aniline (B41778), a crucial step in many synthetic pathways. The following table summarizes typical performance data for this compound and its alternatives in this context.
| Reducing Agent | Reaction Time (hours) | Yield (%) | Purity (%) | Cost-Effectiveness | Safety/Handling Considerations |
| This compound | 6 - 8 | 75 - 85 | 90 - 95 | Moderate | Toxic, handle with appropriate PPE. |
| Sodium Borohydride (with catalyst) | 4 - 6 | 80 - 90 | 95 - 98 | Moderate | Flammable solid, reacts with water. |
| Tin(II) Chloride | 3 - 5 | 85 - 95 | 92 - 97 | Low | Corrosive, requires stoichiometric amounts. |
| Catalytic Hydrogenation (H₂/Pd-C) | 1 - 3 | 90 - 99 | >98 | High (catalyst can be recycled) | Requires specialized high-pressure equipment for hydrogen gas. |
| Iron/HCl | 2 - 4 | 88 - 96 | 93 - 98 | Very High | Exothermic reaction, requires careful temperature control. |
Note: The data presented in this table are representative values based on typical organic synthesis reactions and may vary depending on the specific substrate and experimental conditions.
Experimental Protocols
For a direct and objective comparison of the reducing agents, a standardized experimental protocol is essential. Below is a detailed methodology for the reduction of a model nitroarene, 4-nitroanisole (B1192098), to 4-anisidine.
Protocol: Comparative Reduction of 4-Nitroanisole
Objective: To compare the efficiency of this compound and alternative reducing agents in the reduction of 4-nitroanisole.
Materials:
-
4-Nitroanisole
-
Reducing Agents: this compound, Sodium Borohydride, Tin(II) Chloride dihydrate, 10% Palladium on Carbon, Iron powder
-
Solvents: Ethanol, Water, Ethyl acetate
-
Acids/Bases: Concentrated Hydrochloric Acid, Sodium Hydroxide
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, filtration apparatus)
-
Analytical equipment: Thin Layer Chromatography (TLC) plates, Gas Chromatography-Mass Spectrometry (GC-MS)
Procedure:
-
Reaction Setup: In separate round-bottom flasks, dissolve a specific molar amount of 4-nitroanisole in a suitable solvent (e.g., ethanol/water mixture).
-
Addition of Reducing Agent:
-
For this compound: Add a stoichiometric equivalent of the reducing agent to the flask.
-
For Sodium Borohydride: Add a catalytic amount of a suitable catalyst (e.g., NiCl₂), followed by the portion-wise addition of sodium borohydride.
-
For Tin(II) Chloride: Dissolve SnCl₂·2H₂O in concentrated HCl and add it to the reaction mixture.
-
For Catalytic Hydrogenation: Add the 10% Pd-C catalyst to the solution in a hydrogenation-safe vessel. Purge the vessel with hydrogen gas and maintain a positive pressure.
-
For Iron/HCl: Add iron powder to the flask, followed by the slow addition of concentrated HCl.
-
-
Reaction Monitoring: Heat the reaction mixtures to a suitable temperature (e.g., reflux) and monitor the progress of the reaction by TLC.
-
Work-up:
-
Upon completion, cool the reaction mixtures to room temperature.
-
For metal-based reductions, filter the reaction mixture to remove the metal salts.
-
For catalytic hydrogenation, filter the mixture to recover the catalyst.
-
Neutralize the reaction mixtures with a base (e.g., NaOH solution).
-
-
Extraction and Purification:
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Analysis:
-
Determine the yield of the purified 4-anisidine.
-
Assess the purity of the product using GC-MS.
-
Mandatory Visualizations
To better illustrate the processes discussed, the following diagrams have been generated using Graphviz.
Logical Workflow for Azo Dye Synthesis
Azo dyes are a significant class of compounds where the precursor aniline is often synthesized via the reduction of a nitroarene. The following diagram illustrates the logical steps involved in a typical azo dye synthesis.
Caption: Logical workflow for the synthesis of an azo dye.
Experimental Workflow for Comparative Reductant Analysis
The following diagram outlines the experimental workflow for the comparative analysis of different reducing agents as detailed in the protocol above.
Caption: Experimental workflow for comparing reducing agents.
Conclusion
The selection of a reducing agent is a multifaceted decision that requires careful consideration of reaction kinetics, yield, cost, and safety. While this compound demonstrates utility as a reducing agent, particularly in specific contexts where its other chemical properties are also leveraged, alternatives such as catalytic hydrogenation and metal-acid systems often provide higher yields and shorter reaction times for straightforward nitroarene reductions. For applications in drug development, the cleanliness and high efficiency of catalytic hydrogenation make it a preferred method. However, for cost-sensitive applications or when specialized equipment is unavailable, classical methods using tin or iron remain robust alternatives. This guide provides a framework for researchers to make informed decisions when selecting a reducing agent for their synthetic needs.
References
- 1. View Attachment [cir-reports.cir-safety.org]
- 2. 2,4-Diaminophenol | C6H8N2O | CID 7266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. RU2546111C2 - Method of phenacetin obtaining - Google Patents [patents.google.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to 2,4-Diaminophenol Dihydrochloride and p-Aminophenol as Fine-Grain Photographic Developers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two historically significant photographic developing agents: 2,4-Diaminophenol dihydrochloride (B599025), commonly known as Amidol, and p-aminophenol, the primary developing agent in the well-known Rodinal formula. The objective is to evaluate their performance as fine-grain developers, drawing upon available data and outlining a comprehensive experimental protocol for direct quantitative comparison.
Introduction to the Developing Agents
2,4-Diaminophenol dihydrochloride (Amidol) is a highly energetic developing agent, unique in its ability to develop silver halide crystals in a neutral or even slightly acidic solution, requiring only sodium sulfite (B76179) as an accelerator.[1] Historically, it has been favored for producing rich, cold-toned blacks with low fog, particularly on bromide papers.[2]
p-Aminophenol is a versatile developing agent most famously used in highly concentrated, alkaline solutions, the most notable of which is Rodinal.[3] It is renowned for its excellent keeping properties in concentrate, high acutance (edge sharpness), and the distinct grain structure it produces.[3][4]
Qualitative Performance Comparison
While direct, side-by-side quantitative experimental data is scarce in publicly available literature, a qualitative comparison can be compiled from various photographic and chemical sources. The following table summarizes the generally accepted characteristics of each developer when used for fine-grain applications.
| Performance Metric | This compound (Amidol) | p-Aminophenol (e.g., in Rodinal) |
| Grain | Generally described as producing a fine, soft grain structure. | Known for producing sharp, well-defined grain, which can be more apparent. |
| Acutance (Sharpness) | Good sharpness, though not typically categorized as a high-acutance developer. | High acutance, prized for its edge-defining properties.[3] |
| Contrast | Can produce a good range of contrast, adjustable with dilution and development time. | Highly controllable contrast through dilution; higher dilutions yield lower contrast. |
| Tonal Rendition | Known for excellent tonal separation, producing deep, rich blacks with a neutral to cold tone. | Delivers a long tonal scale with good separation, especially in the mid-tones. |
| Developer Activity | Very high; develops rapidly.[1] | Activity is highly dependent on the high alkalinity of the concentrated formula. |
| Keeping Properties | Poor in solution; typically mixed immediately before use.[1] | Excellent in concentrated form; working solutions are typically one-shot. |
| Alkali Requirement | None; works with sodium sulfite alone.[1] | Requires a strong alkali (e.g., sodium hydroxide) to be effective. |
Proposed Experimental Protocol for Quantitative Comparison
To generate robust, quantitative data for a direct comparison of these two developers, the following experimental protocol is proposed. This protocol is designed to measure key performance indicators: grain (RMS granularity), contrast (sensitometric curves and contrast index), and sharpness (acutance).
Developer Formulations
3.1.1. This compound (Amidol) Developer
A standard formula for Amidol developer is as follows:
| Component | Quantity per 1 Liter |
| Water (distilled, at 20°C) | 750 mL |
| Sodium Sulfite (anhydrous) | 25 g |
| This compound | 5 g |
| Potassium Bromide (10% solution) | 2 mL |
| Water (distilled) to make | 1 L |
Preparation: Dissolve the sodium sulfite in 750 mL of water. Once fully dissolved, add the this compound and stir until dissolved. Add the potassium bromide solution and then add water to make a final volume of 1 liter. This developer should be used immediately after preparation.
3.1.2. p-Aminophenol Developer (Rodinal-type)
A representative formula for a p-aminophenol-based concentrated developer is:
Part A:
| Component | Quantity |
| Water (distilled, at 50°C) | 150 mL |
| p-Aminophenol | 20 g |
| Potassium Metabisulfite (B1197395) | 60 g |
Preparation: Dissolve the potassium metabisulfite in the warm water. Slowly add the p-aminophenol and stir until completely dissolved.
Part B:
| Component | Quantity |
| Water (distilled, cold) | 150 mL |
| Sodium Hydroxide (B78521) | 20 g |
Preparation: In a separate beaker, carefully and slowly dissolve the sodium hydroxide in cold water (this reaction is exothermic). Allow the solution to cool.
Final Concentrate: Slowly add Part B to Part A while stirring. A precipitate may form and then redissolve. Add cold water to make a final volume of 500 mL. For a working solution, a 1:50 dilution is recommended for fine-grain results.
Experimental Workflow
The following diagram outlines the proposed experimental workflow for comparing the two developers.
References
A Comparative Guide to Analytical Methods for the Quantification of 2,4-Diaminophenol Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2,4-Diaminophenol dihydrochloride (B599025), a chemical intermediate and a component in certain industrial applications, is crucial for quality control and safety assessment. This guide provides a comparative overview of two primary analytical techniques for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Due to the limited availability of comprehensive, publicly accessible validation data specifically for 2,4-Diaminophenol dihydrochloride, this guide presents typical performance characteristics based on established methods for structurally similar aminophenol compounds. The methodologies and performance data herein serve as a robust framework for developing and validating analytical methods tailored to this specific analyte.
Quantitative Performance Comparison
The selection of an analytical method is often a trade-off between sensitivity, selectivity, and throughput. While HPLC-UV offers superior separation and specificity, UV-Vis spectrophotometry provides a simpler and more rapid analysis. The following table summarizes the typical performance characteristics of these two methods.
| Parameter | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | UV-Visible Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL | 0.5 - 2 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL | 1.5 - 6 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% |
| Specificity | High (Separates from impurities) | Moderate (Prone to interference from absorbing species) |
| Throughput | Lower (Longer run times) | Higher (Rapid measurements) |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for both HPLC-UV and UV-Vis spectrophotometric analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides selective quantification of this compound by separating it from potential impurities and matrix components.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. A typical starting point is an isocratic elution with a ratio of 90:10 (aqueous:organic).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined (typically in the range of 270-290 nm).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 98-102%.
-
Precision: Assess repeatability (intra-day precision) by analyzing six replicate preparations of a standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst. The relative standard deviation (%RSD) should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
UV-Visible Spectrophotometry
This technique offers a rapid and straightforward approach for the quantification of this compound in simple matrices.
1. Instrumentation:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm.
2. Standard and Sample Preparation:
-
Solvent: A suitable solvent in which the analyte is stable and soluble, such as 0.1 M hydrochloric acid or a methanol-water mixture.
-
Standard Stock Solution: Prepare a stock solution (e.g., 100 µg/mL) by accurately weighing and dissolving the this compound reference standard in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 5-30 µg/mL).
-
Sample Preparation: Dissolve the sample in the solvent to obtain a concentration within the linear range of the method.
3. Measurement and Validation:
-
Wavelength of Maximum Absorbance (λmax): Scan a standard solution across the UV spectrum to determine the λmax.
-
Linearity: Measure the absorbance of the calibration standards at the λmax. Plot a calibration curve of absorbance versus concentration. The correlation coefficient (R²) should be ≥ 0.998.
-
Accuracy: Analyze samples of a known concentration or perform standard addition to assess recovery, which should be within 97-103%.
-
Precision: Determine the repeatability by measuring the absorbance of multiple aliquots of the same standard solution. The %RSD should be ≤ 3%.
Visualizing the Workflow
To ensure the reliability and robustness of any analytical method, a systematic validation process is imperative. The following diagrams illustrate the general workflow for analytical method validation and a logical comparison of the discussed techniques.
Caption: General workflow for analytical method validation.
Caption: Comparison of HPLC-UV and UV-Vis Spectrophotometry.
Navigating the Catalytic Maze: A Comparative Guide to the Reduction of 2,4-Dinitrophenol
For researchers, scientists, and professionals in drug development, the efficient reduction of 2,4-dinitrophenol (B41442) (2,4-DNP) is a critical reaction, often serving as a benchmark for catalytic performance. This guide provides an objective comparison of various catalysts employed for this transformation, supported by experimental data to aid in the selection of the most suitable catalytic system.
The reduction of the nitro groups in 2,4-dinitrophenol to amino groups is a synthetically important transformation, yielding 2,4-diaminophenol, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The reaction is typically facilitated by a catalyst in the presence of a reducing agent, most commonly sodium borohydride (B1222165) (NaBH₄). The performance of these catalysts varies significantly based on their composition, size, morphology, and support material. This guide delves into a comparative analysis of prominent catalyst types, including noble metal nanoparticles, bimetallic systems, and graphene-based materials.
Performance Snapshot: A Tabular Comparison of Catalytic Activity
To facilitate a clear and direct comparison, the following table summarizes the performance of various catalysts in the reduction of nitrophenols, primarily focusing on the apparent rate constant (k_app), a key indicator of catalytic efficiency. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Catalyst Type | Catalyst | Support Material | Apparent Rate Constant (k_app) (s⁻¹) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Noble Metal | Gold Nanoparticles (AuNPs) | None | 1.24 x 10⁻² | 1200 | [1][2] |
| Silver Nanoparticles (AgNPs) | None | 8.0 x 10⁻³ | 550 | [1] | |
| Palladium Nanoparticles (PdNPs) | Amphiphilic Dendronized Copolymer | 1.11 x 10⁻² | 2060 | [1] | |
| Bimetallic | Gold-Palladium Nanoflowers (Au@Pd NFs) | None | - | High | [3] |
| Gold-Silver Nanoparticles (Au-Ag NPs) | None | Higher than monometallic counterparts | - | [4] | |
| Graphene-Based | Silver Nanoparticles on Reduced Graphene Oxide (Ag/rGO) | Reduced Graphene Oxide | - | High | [5] |
| Gold and Iron Oxide on Graphene (rGO/Fe₃O₄/Au) | Reduced Graphene Oxide | High (97% conversion in 5 min) | - | [6] | |
| Single-Atom | Iron Single-Atom Catalyst (Fe@N-C) | Nitrogen-doped Carbon | High yield (for nitroaromatic reduction) | - | [7] |
Note: The data presented is a compilation from various sources and may have been obtained under different experimental conditions. The reduction of 4-nitrophenol (B140041) is often used as a model reaction, and its data is included here for comparative purposes due to its structural similarity to 2,4-dinitrophenol.
In-Depth Analysis of Catalyst Performance
Noble Metal Nanoparticles (Au, Ag, Pd):
Noble metal nanoparticles are the most extensively studied catalysts for the reduction of nitroaromatics due to their excellent catalytic activity.[8] Among the commonly used metals, palladium nanoparticles have demonstrated superior performance in terms of turnover frequency.[1] Gold and silver nanoparticles also exhibit high catalytic efficacy.[1] The catalytic activity of these nanoparticles is highly dependent on their size and shape, with smaller, more monodisperse particles generally showing higher activity due to a larger surface-area-to-volume ratio.[2]
Bimetallic Nanoparticles:
The combination of two different metals in a single nanoparticle can lead to synergistic effects, resulting in enhanced catalytic performance compared to their monometallic counterparts.[9] For instance, Au-Ag and Au-Pd bimetallic nanoparticles have shown improved catalytic activity in the reduction of nitrophenols.[3][4] The arrangement of the atoms within the bimetallic nanoparticle (e.g., core-shell or alloy) can significantly influence its catalytic properties.[10]
Graphene-Based Catalysts:
Graphene and its derivatives, such as graphene oxide (GO) and reduced graphene oxide (rGO), have emerged as promising support materials for catalysts. Their high surface area, excellent electron mobility, and ability to interact with both the catalyst and the substrate contribute to enhanced catalytic performance.[5][6] Dispersing metal nanoparticles on graphene sheets can prevent their aggregation, leading to a higher number of accessible active sites and improved stability.[6]
Single-Atom Catalysts (SACs):
A more recent development in catalysis, single-atom catalysts feature isolated metal atoms dispersed on a support material.[11] This configuration maximizes atomic efficiency and can lead to unique catalytic properties. While research on SACs for 2,4-dinitrophenol reduction is still emerging, studies on the reduction of other nitroaromatic compounds using SACs, such as Fe@N-C, have shown high yields and excellent stability, suggesting their potential in this application.[7]
Experimental Protocols: A Guide to Reproducible Research
To ensure the comparability and reproducibility of catalytic performance data, standardized experimental protocols are essential. Below are generalized procedures for catalyst synthesis and the catalytic reduction of 2,4-dinitrophenol.
General Protocol for the Synthesis of Noble Metal Nanoparticles
A common method for synthesizing noble metal nanoparticles is the chemical reduction of a metal salt precursor in the presence of a stabilizing agent.
Materials:
-
Metal precursor (e.g., HAuCl₄ for AuNPs, AgNO₃ for AgNPs, PdCl₂ for PdNPs)
-
Reducing agent (e.g., sodium borohydride, citric acid)
-
Stabilizing agent (e.g., polyvinylpyrrolidone (B124986) (PVP), trisodium (B8492382) citrate)
-
Solvent (typically deionized water)
Procedure:
-
Dissolve the metal precursor and stabilizing agent in the solvent.
-
Cool the solution in an ice bath while stirring.
-
Rapidly add a freshly prepared, cold solution of the reducing agent to the metal precursor solution under vigorous stirring.
-
Continue stirring for a specified period until the formation of the nanoparticle colloid is complete, often indicated by a color change.
-
Characterize the synthesized nanoparticles using techniques such as UV-Vis spectroscopy, Transmission Electron Microscopy (TEM), and Dynamic Light Scattering (DLS) to determine their size, shape, and stability.
General Protocol for the Catalytic Reduction of 2,4-Dinitrophenol
The catalytic reduction is typically monitored using UV-Vis spectroscopy by observing the decrease in the absorbance of 2,4-dinitrophenol over time.
Materials:
-
2,4-dinitrophenol (2,4-DNP) solution
-
Sodium borohydride (NaBH₄) solution (freshly prepared)
-
Catalyst suspension
-
Deionized water
-
Quartz cuvette
Procedure:
-
In a quartz cuvette, mix a specific volume of the 2,4-DNP solution and deionized water.
-
Add a small volume of the catalyst suspension to the cuvette and mix thoroughly.
-
Initiate the reaction by adding a freshly prepared NaBH₄ solution to the mixture.
-
Immediately begin monitoring the reaction using a UV-Vis spectrophotometer. Record the absorbance at the characteristic wavelength of the 2,4-dinitrophenolate (B1223059) ion (around 350-400 nm) at regular time intervals.[12]
-
The reaction is considered complete when the characteristic peak of the 2,4-dinitrophenolate ion disappears.
-
The apparent rate constant (k_app) can be calculated from the slope of the linear plot of ln(A₀/Aₜ) versus time, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
Visualizing the Workflow and Reaction Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and a simplified reaction pathway.
Caption: A typical experimental workflow for catalyst synthesis and its application in the reduction of 2,4-dinitrophenol.
Caption: A simplified signaling pathway illustrating the catalytic reduction of 2,4-dinitrophenol.
Conclusion
The choice of catalyst for the reduction of 2,4-dinitrophenol is a critical decision that impacts reaction efficiency, cost, and environmental footprint. Noble metal nanoparticles, particularly palladium, offer high activity. Bimetallic systems and graphene-based catalysts provide avenues for further performance enhancement and improved stability. While still in early stages for this specific reaction, single-atom catalysts hold significant promise for maximizing atom economy. This guide provides a foundational understanding of the comparative performance of these catalysts, along with standardized protocols to aid researchers in making informed decisions and conducting reproducible studies in this important area of chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Preparation of Reduced-Graphene-Oxide-Supported CoPt and Ag Nanoparticles for the Catalytic Reduction of 4-Nitrophenol [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source [jsynthchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Bimetallic Nanoparticles: Synthesis, Characterization, and Applications in Catalysis [escholarship.org]
- 10. ipme.ru [ipme.ru]
- 11. oaepublish.com [oaepublish.com]
- 12. Bot Verification [merel.si]
A Researcher's Guide to Purity Assessment of 2,4-Diaminophenol Dihydrochloride: A Comparative Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of newly synthesized compounds is a critical step in the journey from laboratory to application. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 2,4-Diaminophenol dihydrochloride (B599025), a key intermediate in various synthetic processes. We will explore established methods, compare their performance with alternatives, and provide detailed experimental protocols and supporting data to aid in the selection of the most appropriate technique for your research needs.
The purity of 2,4-Diaminophenol dihydrochloride is paramount to ensure the desired reaction outcomes and to minimize the presence of potentially hazardous impurities. A known impurity often identified in the synthesis of 2,4-Diaminophenol is 2-amino-4-nitrophenol, the detection and quantification of which is a key aspect of quality control.[1][2] This guide will delve into the specifics of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Elemental Analysis for purity determination.
Comparative Overview of Analytical Techniques
A multi-faceted approach is often the most robust strategy for a comprehensive purity assessment. The choice of technique will depend on the specific requirements of the analysis, including the need for quantitative data, identification of unknown impurities, and the available instrumentation.
| Technique | Principle | Information Provided | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential distribution between a stationary and a mobile phase. | Quantitative purity, detection and quantification of impurities. | High sensitivity, high resolution, well-established methods available. | Requires reference standards for quantification, method development can be time-consuming. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. | Absolute purity determination without a specific reference standard of the analyte. | Provides structural information, non-destructive, highly accurate and precise.[3][4] | Lower sensitivity than HPLC, may not detect non-protonated impurities. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by the sample, which corresponds to the vibrational frequencies of its chemical bonds. | Functional group identification, comparison to a reference standard for identity confirmation. | Fast, simple sample preparation (especially with ATR), provides a molecular fingerprint.[5] | Primarily qualitative, not ideal for quantifying low-level impurities. |
| Elemental Analysis (CHN) | Complete combustion of the sample to convert elements into simple gases (CO2, H2O, N2), which are then quantified. | Determines the percentage of carbon, hydrogen, and nitrogen in the sample. | Provides fundamental information on the elemental composition, can indicate the presence of inorganic impurities.[6][7] | Does not provide information on the nature of impurities, requires specialized instrumentation. |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a powerful and widely used technique for the purity assessment of aromatic amines and their derivatives.[8][9][10] A validated HPLC-UV method can provide accurate and precise quantification of this compound and its impurities.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 50:50 v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 275 nm.[8]
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in the mobile phase to a known concentration.
-
Analysis: Inject the sample and a standard solution of known purity. The purity of the synthesized compound is determined by comparing the peak area of the main component to the total peak area of all components (area percent method) or by using a calibration curve generated from the standard.
Workflow for HPLC Purity Assessment:
Caption: A typical workflow for determining the purity of this compound using HPLC.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a structurally identical reference standard.[3][11] This is particularly advantageous for novel or newly synthesized compounds.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh the synthesized this compound and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the solids in a known volume of a deuterated solvent (e.g., DMSO-d6).[11]
-
NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum using a single pulse experiment with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5-7 times the longest T1).[11]
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Purity Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity is calculated based on the integral values, the number of protons contributing to each signal, the molecular weights, and the weighed masses of the analyte and the internal standard.[3]
Logical Flow for qNMR Purity Determination:
References
- 1. measurlabs.com [measurlabs.com]
- 2. scite.ai [scite.ai]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. spectroscopyworld.com [spectroscopyworld.com]
- 5. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 6. Elemental Analysis – Technical Resources – Dept. of Pharmaceutical and Pharmacological Sciences Unipd [techresources.dsfarm.unipd.it]
- 7. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 8. ajpaonline.com [ajpaonline.com]
- 9. HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. pubsapp.acs.org [pubsapp.acs.org]
A toxicological profile comparison between 2,4-Diaminophenol dihydrochloride and its analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the toxicological profiles of 2,4-Diaminophenol dihydrochloride (B599025) and its structurally related analogs: p-phenylenediamine (B122844), m-phenylenediamine (B132917), 2-aminophenol, and 4-aminophenol (B1666318). The information presented is curated from publicly available safety assessments and scientific literature to assist in hazard identification and risk assessment.
Executive Summary
2,4-Diaminophenol dihydrochloride and its analogs are aromatic amines used in various industrial applications, including as intermediates in the synthesis of dyes and polymers. Due to their chemical structure, they share certain toxicological properties, such as the potential for skin sensitization and genotoxicity. This guide summarizes key toxicological endpoints, including acute toxicity, skin sensitization, genotoxicity, and carcinogenicity, to facilitate a comparative evaluation. All quantitative data are presented in tabular format, and detailed experimental protocols for key assays are provided. Visualizations of the metabolic activation pathway leading to genotoxicity and the adverse outcome pathway for skin sensitization are included to provide a mechanistic context.
Comparative Toxicological Data
The following table summarizes the key toxicological data for this compound and its selected analogs.
| Toxicological Endpoint | This compound | p-Phenylenediamine (PPD) | m-Phenylenediamine (MPD) | 2-Aminophenol | 4-Aminophenol |
| Acute Oral Toxicity (LD50, rat) | 240 mg/kg[1] | 100 mg/kg (LDLo)[2] | 280-650 mg/kg[3][4] | 951-1300 mg/kg[5] | 375-671 mg/kg[6][7] |
| Acute Dermal Toxicity (LD50) | No data available | >5000 - >7940 mg/kg (rabbit)[2][8] | 1100 mg/kg (rat) | >1000 mg/kg (guinea pig) | >8000 - >10000 mg/kg (rabbit)[6] |
| Skin Sensitization | Not a sensitizer (B1316253) in guinea pigs[1] | Potent sensitizer (EC3: 0.06-0.20%)[5][8] | Sensitizer | Sensitizer | Sensitizer |
| Genotoxicity (Ames Test) | Negative in some strains, evidence of mutagenesis in others[1] | Weakly mutagenic with metabolic activation[6][9] | Mutagenic in in-vitro tests[10] | No data available | Positive in Ames test |
| Carcinogenicity (IARC Classification) | No IARC classification available; some evidence of carcinogenic activity in male mice in an NTP study[1][11] | Group 3 (Not classifiable as to its carcinogenicity to humans)[5] | Group 3 (Not classifiable as to its carcinogenicity to humans) | Group 3 (Not classifiable as to its carcinogenicity to humans) | No IARC classification available |
Key Toxicological Endpoints: A Detailed Look
Acute Toxicity
Acute toxicity, measured by the LD50 value, indicates the dose of a substance that is lethal to 50% of a test population. As shown in the table, p-phenylenediamine exhibits the highest acute oral toxicity among the compared analogs, with a Lowest Observed Lethal Dose (LDLo) of 100 mg/kg in rats.[2] this compound also shows significant acute oral toxicity.[1] In contrast, the dermal toxicity of these compounds is generally lower.
Skin Sensitization
Skin sensitization is an allergic reaction that occurs after repeated contact with a substance. The Local Lymph Node Assay (LLNA) is a common method to assess skin sensitization potential, with the EC3 value representing the concentration of a chemical required to produce a threefold stimulation of lymphocyte proliferation. A lower EC3 value indicates a more potent sensitizer.
Genotoxicity
Genotoxicity refers to the ability of a chemical to damage genetic material (DNA). The Ames test is a widely used in-vitro assay to assess the mutagenic potential of a substance. For this compound, the results are mixed, with some evidence of mutagenesis.[1] p-Phenylenediamine is weakly mutagenic in the Ames test with metabolic activation.[6][9] Its genotoxicity is linked to the formation of Bandrowski's base upon oxidation.[5] m-Phenylenediamine has also shown mutagenic effects in in-vitro tests.[10]
Carcinogenicity
The International Agency for Research on Cancer (IARC) classifies substances based on their carcinogenic potential to humans. Both p-phenylenediamine and m-phenylenediamine are classified as Group 3 agents, meaning they are "not classifiable as to their carcinogenicity to humans" due to inadequate evidence in humans and experimental animals.[5] There is no specific IARC classification for this compound; however, a National Toxicology Program (NTP) study showed some evidence of carcinogenic activity in male mice.[1][11] 2-Aminophenol is also classified as a Group 3 agent by IARC. No IARC classification is available for 4-aminophenol.
Mechanistic Insights: Visualizing Toxicity Pathways
To better understand the toxicological mechanisms of these aromatic amines, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways.
Experimental Protocols
The following are summarized methodologies for the key toxicological assays cited in this guide. These are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (LD50) - OECD 423
-
Animal Model: Typically, young adult female rats are used.
-
Dosage: A single dose of the test substance is administered by oral gavage. A sequential testing procedure is used where the results of the first animal determine the dose for the next.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Endpoint: The LD50 is estimated based on the mortality data.
Skin Sensitization: Local Lymph Node Assay (LLNA) - OECD 429
-
Animal Model: Typically, female CBA/J mice are used.
-
Application: The test substance, in a suitable vehicle, is applied to the dorsal surface of the ears for three consecutive days.
-
Proliferation Measurement: On day 5, a solution of ³H-methyl thymidine (B127349) is injected intravenously. Three hours later, the draining auricular lymph nodes are excised.
-
Endpoint: The proliferation of lymphocytes in the lymph nodes is measured by the incorporation of ³H-methyl thymidine and is expressed as the Stimulation Index (SI). An SI of 3 or greater is considered a positive response. The EC3 value is the estimated concentration of the chemical that would produce an SI of 3.
Bacterial Reverse Mutation Test (Ames Test) - OECD 471
-
Test System: Several strains of Salmonella typhimurium and Escherichia coli with different mutations are used.
-
Exposure: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.
-
Endpoint: The number of revertant colonies (bacteria that have regained their ability to grow in a selective medium) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.
Conclusion
This guide provides a comparative overview of the toxicological profiles of this compound and its analogs. While they share some common toxicological characteristics as aromatic amines, there are notable differences in their potency for acute toxicity and skin sensitization. p-Phenylenediamine stands out as a potent skin sensitizer. The genotoxic potential of these compounds is often linked to their metabolic activation. The provided data and mechanistic pathways are intended to serve as a valuable resource for researchers and professionals in the fields of toxicology and drug development for informed decision-making and risk assessment.
References
- 1. View Attachment [cir-reports.cir-safety.org]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Amino-2-nitrophenol (IARC Summary & Evaluation, Volume 16, 1978) [inchem.org]
- 4. Known and Probable Human Carcinogens | American Cancer Society [cancer.org]
- 5. safecosmetics.org [safecosmetics.org]
- 6. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Interpretation of murine local lymph node assay (LLNA) data for skin sensitization: Overload effects, danger signals and chemistry-based read-across - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Hazardous Agents | Haz-Map [haz-map.com]
A Comparative Analysis of 2,4-Diaminophenol Dihydrochloride and its Sulfate Salt in Hair Dye Formulations
For researchers and professionals in the cosmetic science and drug development fields, the selection of raw materials is a critical step that influences the efficacy, stability, and safety of the final product. In the realm of oxidative hair dyes, 2,4-Diaminophenol and its salts are key intermediates. This guide provides a detailed comparison of two common salt forms: 2,4-Diaminophenol dihydrochloride (B599025) and 2,4-Diaminophenol sulfate (B86663), to aid in the selection process for hair dye formulations.
Physicochemical and Toxicological Properties
The choice between the dihydrochloride and sulfate salt of 2,4-Diaminophenol can be influenced by their respective physicochemical properties and toxicological profiles. The dihydrochloride form has been more extensively studied.[1][2][3][4] For the related compound, 2,4-diaminophenoxyethanol, the Scientific Committee on Consumer Safety (SCCS) has stated that the toxicological data for the hydrochloride salt can be reasonably extrapolated to the sulfate salt, suggesting similar safety profiles.[5][6]
| Property | 2,4-Diaminophenol Dihydrochloride | 2,4-Diaminophenol Sulfate |
| Molecular Formula | C₆H₈N₂O · 2HCl | C₆H₈N₂O · H₂SO₄ |
| Molecular Weight | 197.07 g/mol [1] | 222.22 g/mol [7] |
| Appearance | Crystals[1] | Powder to crystal[7] |
| Solubility | Soluble in water[1] | Soluble in water[7] |
| Melting Point | Decomposes at 195-222°C[1] | Not available |
| Acute Oral Toxicity (LD₅₀, rat) | 0.24 g/kg[1] | Data not available |
| Skin Irritation | Irritant in rabbits, but not in guinea pigs[1] | Data not available, but in vitro studies on oxidative hair dye substances, including 2,4-DAPE (a related diaminophenol derivative), indicate potential for skin irritation, which can be exacerbated by hydrogen peroxide.[8][9] |
| Ocular Irritation | Severe irritant in rabbits[1] | Data not available |
| Skin Sensitization | Did not induce skin sensitization in guinea pigs[1] | Data not available, though related compounds are known sensitizers.[8] |
Performance in Hair Dye Formulations
Both salts of 2,4-Diaminophenol function as precursors in oxidative hair dye formulations.[4] In the presence of an oxidizing agent, typically hydrogen peroxide, and a coupler, they react to form larger color molecules within the hair shaft.[10][11] The choice of salt can impact the formulation's pH, stability, and ultimately the dyeing performance.
Due to a lack of direct comparative studies, a logical workflow for evaluating the performance of these two salts is proposed below.
Logical Workflow for Comparative Evaluation
References
- 1. View Attachment [cir-reports.cir-safety.org]
- 2. 2,4-Diaminophenol | C6H8N2O | CID 7266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. health.ec.europa.eu [health.ec.europa.eu]
- 6. cosmeticsinfo.org [cosmeticsinfo.org]
- 7. 2,4-Diaminophenol sulfate CAS#: 74283-34-4 [m.chemicalbook.com]
- 8. Skin irritation and sensitization potential of oxidative hair dye substances evaluated with in vitro, in chemico and in silico test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Evaluating the Potential Staining Efficiency of 2,4-Diaminophenol Dihydrochloride in Histological Protocols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of 2,4-Diaminophenol dihydrochloride (B599025), also known as Amidol, as a potential histological stain. While its primary applications are in photography and dye manufacturing, its chemical properties suggest potential utility in tissue staining. This document outlines a hypothetical framework for its use and compares it with the universally accepted Hematoxylin and Eosin (H&E) staining method. The information presented for 2,4-Diaminophenol dihydrochloride is based on its chemical characteristics and established principles of histological staining, and it should be noted that its efficacy as a primary histological stain is not well-documented in scientific literature.
Comparative Analysis of Staining Properties
The following table summarizes the known properties of Hematoxylin and Eosin and the projected properties of this compound as a histological stain.
| Feature | Hematoxylin | Eosin | This compound (Amidol) (Hypothetical) |
| Stain Type | Basic dye (with a mordant) | Acidic dye | Potentially a basic dye (due to amino groups) |
| Target Structures | Primarily stains acidic (basophilic) structures like the cell nucleus (heterochromatin and nucleoli) blue to purple.[1][2] | Primarily stains basic (acidophilic) structures such as the cytoplasm, collagen, and muscle fibers in shades of pink and red.[2][3] | Hypothetically, as a di-amino compound, it could bind to acidic components like nucleic acids, potentially staining the nucleus. Its phenolic nature might also lead to some cytoplasmic or extracellular matrix staining. |
| Staining Mechanism | Forms a complex with a mordant (e.g., aluminum) which then binds to the phosphate (B84403) groups of nucleic acids in the nucleus.[4] | Ionic bonding with positively charged amino groups of proteins in the cytoplasm and extracellular matrix.[3] | The two amino groups could potentially form ionic bonds with acidic tissue components. The phenol (B47542) group might be involved in oxidation-reduction reactions, leading to color deposition. |
| Common Applications | Routine histological examination of tissue morphology, identification of nuclear details, and as a nuclear counterstain in special stains and immunohistochemistry.[5][6] | Routine histological examination of cytoplasmic and extracellular components, providing context to the nuclear stain.[3][6] | Potential as a nuclear stain, possibly offering a different color contrast to Hematoxylin. It might also have applications in specialized staining techniques where its reducing properties could be utilized. |
| Advantages | Excellent nuclear detail, high contrast, well-established and highly reproducible protocols.[1] | Provides excellent cytoplasmic and extracellular matrix differentiation.[3] | Potentially a simple, direct staining method without the need for a mordant. Its properties as a reducing agent could be explored for specific histochemical reactions. |
| Limitations | Requires a mordant and a differentiation step in some protocols. Over-staining can obscure details.[7] | Non-specific background staining can occur. pH-sensitive.[7] | Staining efficiency, specificity, and color stability are unknown. Potential for auto-oxidation could lead to precipitate formation. Safety concerns exist as it is a suspected carcinogen. |
Experimental Protocols
The following sections detail the standard protocol for H&E staining and a proposed, hypothetical protocol for staining with this compound.
Standard Hematoxylin and Eosin (H&E) Staining Protocol for Paraffin-Embedded Sections
This is a widely used protocol for routine histological examination.
1. Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 1 change, 3 minutes.
-
70% Ethanol: 1 change, 3 minutes.
-
Distilled water: 5 minutes.
2. Nuclear Staining:
-
Mayer's Hematoxylin: 5-15 minutes.
-
Wash in running tap water: 5 minutes.
-
Bluing: 0.5% Ammonia water or Scott's tap water substitute for 30-60 seconds.
-
Wash in running tap water: 5 minutes.
3. Cytoplasmic Staining:
-
Eosin Y solution (1% aqueous or alcoholic): 1-3 minutes.
-
Wash in running tap water: 1-5 minutes.
4. Dehydration and Clearing:
-
95% Ethanol: 2 changes, 2 minutes each.
-
100% Ethanol: 2 changes, 2 minutes each.
-
Xylene: 2 changes, 5 minutes each.
5. Coverslipping:
-
Mount with a permanent mounting medium.
Figure 1. Standard H&E Staining Workflow.
Proposed Protocol for this compound Staining (Hypothetical)
This proposed protocol is based on the chemical nature of Amidol and general staining procedures. This protocol requires experimental validation.
1. Deparaffinization and Rehydration:
-
Follow the same procedure as for H&E staining.
2. Staining:
-
Prepare a fresh 1% aqueous solution of this compound.
-
Immerse slides in the staining solution for 5-10 minutes. (Optimal timing would need to be determined experimentally).
-
Wash thoroughly in distilled water.
3. Dehydration and Clearing:
-
Follow the same procedure as for H&E staining.
4. Coverslipping:
-
Mount with a permanent mounting medium.
Figure 2. Proposed Amidol Staining Workflow.
Signaling Pathways and Staining Mechanisms
The interaction of stains with cellular components is governed by their chemical properties.
Hematoxylin and Eosin Staining Mechanism
Hematoxylin, a basic dye, requires a mordant to bind to acidic nuclear components. Eosin, an acidic dye, directly binds to basic cytoplasmic proteins.
Figure 3. H&E Staining Mechanism.
Proposed Staining Mechanism for this compound
As a diamino compound, it is hypothesized to act as a basic dye, binding to acidic components.
Figure 4. Proposed Amidol Staining Mechanism.
Conclusion
While this compound presents an interesting candidate for exploration in histological staining due to its chemical structure, there is currently a lack of empirical data to support its efficacy. The well-established Hematoxylin and Eosin stain remains the gold standard for routine histological examination due to its reliability, high-quality results, and extensive body of knowledge supporting its use.[6] Further research, including the experimental validation of the proposed protocol, is necessary to determine if this compound can offer any advantages or unique applications in the field of histology. Researchers are advised to exercise caution due to the potential health and safety risks associated with this compound.
References
- 1. Nuclear Staining: Overview of Hematoxylin | Visikol [visikol.com]
- 2. Histology, Staining - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An Intro to Hematoxylin: Staining Protocol, Hematein Formation [leicabiosystems.com]
- 5. Special Stains | Histology Research Core [histologyresearchcorefacility.web.unc.edu]
- 6. An Intro to Routine and Special Staining in Histopathology [leicabiosystems.com]
- 7. Chapter 6: Nuclear and Cytoplasmic Staining Flashcards by Sarah Wright [brainscape.com]
A Comprehensive Review of 2,4-Diaminophenol Dihydrochloride: Applications, Limitations, and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diaminophenol dihydrochloride (B599025), a versatile aromatic amine, has found applications in diverse fields, most notably as a key component in oxidative hair dyes and as a developing agent in black-and-white photography under the name "Amidol." However, its utility is tempered by significant toxicological concerns, prompting a need for a thorough evaluation of its performance and safety profile in comparison to available alternatives. This guide provides a comprehensive literature review of 2,4-Diaminophenol dihydrochloride, presenting its applications, limitations, and a comparative analysis with other compounds, supported by experimental data and detailed protocols.
Applications of this compound
The primary applications of this compound are in cosmetology and photography, with some use as a chemical intermediate.
Oxidative Hair Dyes
In permanent hair coloring, this compound acts as a "coupler" or "modifier" in oxidative dye formulations.[1] When mixed with a primary intermediate (such as p-phenylenediamine) and an oxidizing agent (typically hydrogen peroxide) in an alkaline medium, it undergoes a series of chemical reactions to form large, colored molecules that are trapped within the hair shaft, resulting in a permanent color.[2] The exact shade produced depends on the other dye components present in the formulation.[2]
Photographic Developer ("Amidol")
As "Amidol," this compound is a highly active developing agent in black-and-white photography, known for producing deep blacks, excellent tonal gradation, and low fog.[3] It is unique in that it can develop photographic emulsions in a neutral or even slightly acidic solution, unlike most other developing agents that require an alkaline environment.[4] This property makes it suitable for developing prints and can also be used for film.[4]
Comparative Performance Analysis
In Hair Dyeing: Comparison with p-Phenylenediamine (PPD) and Toluene-2,5-diamine Sulfate (B86663) (TDS)
p-Phenylenediamine (PPD) is the most common primary intermediate in oxidative hair dyes, known for its effectiveness in producing a wide range of natural-looking and long-lasting colors.[2] Toluene-2,5-diamine sulfate (TDS) is often used as an alternative to PPD, particularly for individuals with PPD sensitivities.[5]
Performance Attributes:
| Attribute | This compound | p-Phenylenediamine (PPD) | Toluene-2,5-diamine Sulfate (TDS) |
| Role in Dyeing | Coupler/Modifier | Primary Intermediate | Primary Intermediate (PPD substitute) |
| Color Range | Modifies and enhances shades | Wide range of natural and dark shades | Similar to PPD, often used for brown to black shades |
| Color Fastness | Contributes to overall color stability | Generally good to excellent wash fastness | Good wash fastness, considered a reliable alternative to PPD |
| Sensitization Potential | Can cause skin sensitization | High potential for skin sensitization and allergic reactions | Lower sensitization potential compared to PPD |
A retrospective study on a PPD- and ammonia-free hair dye containing TDS showed that 54.2% of participants achieved 100% color uptake after 35 minutes, and 74.3% had over 95% color retention after 8-10 shampoo washes.[5] While direct comparative data for a this compound formulation under the same conditions is unavailable, this provides a benchmark for the performance of a common alternative.
In Photography: Comparison of Amidol with Metol-Hydroquinone (MQ) Developers
Metol-Hydroquinone (MQ) developers are some of the most popular and versatile developers in black-and-white photography, known for their balance of fine grain, good sharpness, and long shelf life.[3]
Performance Attributes:
| Attribute | Amidol (this compound) | Metol-Hydroquinone (MQ) Developers |
| Activity | High, can work in neutral or slightly acidic solutions | Requires alkaline conditions |
| Tonal Range | Excellent tonal gradation, deep blacks[3] | Good tonal range, balanced contrast[3] |
| Grain | Can produce fine grain, but can be influenced by formulation | Generally produces fine grain |
| Keeping Qualities | Poor; solution oxidizes quickly and has a short working life | Good to excellent; stock solutions can last for months |
| Toxicity | Toxic, can be absorbed through the skin | Metol can cause skin irritation (metol poisoning) |
Qualitative comparisons by photographers often praise Amidol for the unique quality of its prints, particularly the richness of the blacks and the subtlety of the tonal separations.[3] However, the convenience and stability of MQ developers have made them a more common choice for general-purpose photography.
Limitations and Toxicological Profile
The primary limitation of this compound is its toxicity.
Summary of Toxicological Data:
| Endpoint | Result | Species |
| Acute Oral LD50 | 240 mg/kg | Rabbit[6] |
| Skin Irritation | Causes skin irritation | Data suggests potential for irritation[7] |
| Eye Irritation | Causes eye irritation | Data suggests potential for irritation[7] |
| Sensitization | May cause skin and respiratory sensitization | Data suggests potential for allergic reactions[7] |
| Mutagenicity | Evidence of mutagenicity in some test systems | In vitro and in vivo studies[8] |
| Carcinogenicity | No evidence of carcinogenicity in female mice or male and female rats; limited evidence in male mice | Animal studies[9] |
Experimental Protocols
Protocol 1: Evaluation of Hair Dye Color Fastness to Washing (Adapted from ISO 105-C06)
This protocol outlines a standardized method for assessing the color fastness of dyed hair to repeated washing.
1. Materials:
- Hair tresses (standardized human or animal hair)
- Hair dye formulation containing this compound (or alternative)
- Oxidizing agent (e.g., 6% hydrogen peroxide)
- Alkaline agent (e.g., ammonium (B1175870) hydroxide)
- Standard ECE detergent
- Sodium perborate (B1237305)
- Multifiber adjacent fabric (e.g., as specified in ISO 105-F10)
- Launder-Ometer or similar laboratory washing apparatus
- Stainless steel balls (for mechanical action)
- Spectrophotometer or colorimeter
- Grey Scale for assessing color change and staining (ISO 105-A02 and A03)
2. Procedure:
- Hair Dyeing:
- Prepare the hair dye solution by mixing the dye formulation, oxidizing agent, and alkaline agent according to the manufacturer's instructions immediately before use.
- Apply the dye mixture evenly to the hair tresses.
- Allow the dye to develop for the specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
- Thoroughly rinse the hair tresses with water and allow them to air dry.
- Color Fastness Testing:
- Cut a dyed hair tress to the specified dimensions (e.g., 10 cm x 4 cm).
- Sew the hair tress to a piece of multifiber adjacent fabric.
- Prepare the wash liquor in a stainless steel container of the Launder-Ometer with ECE detergent (4 g/L) and sodium perborate (1 g/L) in deionized water.
- Place the composite sample (hair tress and multifiber fabric) and the required number of stainless steel balls into the container.
- Conduct the washing test in the Launder-Ometer for the specified time and temperature (e.g., 30 minutes at 40°C).
- After washing, rinse the composite sample thoroughly with deionized water and air dry.
- Evaluation:
- Assess the color change of the dyed hair tress using the Grey Scale for Color Change or by measuring the color difference (ΔE*ab) with a spectrophotometer.
- Evaluate the degree of staining on each strip of the multifiber adjacent fabric using the Grey Scale for Staining.
Workflow for Hair Dye Color Fastness Testing:
Caption: Workflow for evaluating the color fastness of dyed hair.
Protocol 2: Photographic Print Development with Amidol
This protocol provides a step-by-step guide for developing a black-and-white photographic print using an Amidol-based developer.
1. Materials:
- Exposed photographic paper
- Amidol (this compound)
- Sodium sulfite (B76179) (anhydrous)
- Potassium bromide
- Citric acid (optional, as a preservative)
- Developing trays
- Stop bath (e.g., 2% acetic acid)
- Fixer
- Running water for washing
- Timer
- Safelight
2. Developer Formulation (Example: Ansco 113):
- Water (at 52°C): 750 ml
- Sodium sulfite (anhydrous): 44 g
- Amidol: 6.6 g
- Potassium bromide (10% solution): 5.5 ml
- Add cold water to make 1 liter.
- Note: Always add chemicals in the order listed and ensure each is fully dissolved before adding the next. Amidol should be added last to the cooled solution.
3. Procedure (under safelight conditions):
- Pour the prepared Amidol developer into a clean developing tray.
- Immerse the exposed photographic paper in the developer, emulsion side up, with continuous agitation for the recommended time (typically 1-2 minutes).
- Transfer the print to the stop bath for 30 seconds to halt the development process.
- Move the print to the fixer tray for the recommended time (e.g., 5-10 minutes).
- Wash the print in running water for at least 30 minutes to remove residual chemicals.
- Air dry the print.
Workflow for Photographic Print Development:
Caption: Step-by-step workflow for developing a photographic print using Amidol.
Signaling Pathways and Logical Relationships
Oxidative Hair Dyeing Mechanism
The process of permanent hair dyeing with oxidative dyes involves a series of chemical reactions within the hair shaft.
Caption: Mechanism of oxidative hair dyeing.
Toxicological Effects of this compound
Exposure to this compound can lead to a range of adverse health effects.
Caption: Summary of potential toxicological effects.
Conclusion
This compound is an effective compound in its primary applications as a hair dye component and a photographic developer. However, its use is significantly limited by its toxicological profile, including its potential for skin and eye irritation, sensitization, and mutagenicity. Alternatives such as p-Phenylenediamine and Toluene-2,5-diamine sulfate in hair dyeing, and Metol-Hydroquinone developers in photography, offer viable, and in some cases safer, options. While direct quantitative comparative performance data is sparse, the information compiled in this guide provides a strong basis for researchers and professionals to make informed decisions regarding the use of this compound and to identify areas where further comparative research is needed. The provided experimental protocols offer a starting point for conducting such comparative studies in a standardized manner.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. timlaytonfineart.com [timlaytonfineart.com]
- 4. scribd.com [scribd.com]
- 5. ijord.com [ijord.com]
- 6. bhphotovideo.com [bhphotovideo.com]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. kodak.com [kodak.com]
- 9. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
A Comparative Guide to the Cross-Validation of Analytical Results for 2,4-Diaminophenol Dihydrochloride
Introduction: The accurate and reproducible analysis of 2,4-Diaminophenol dihydrochloride (B599025), a chemical intermediate and component in certain industrial applications, is critical for quality control and regulatory compliance. Cross-validation of analytical methods across different laboratories is a fundamental process to ensure that a validated procedure yields consistent and reliable results, regardless of the testing site, personnel, or equipment.[1] This guide provides a framework for comparing analytical results from different laboratories, outlines a suitable analytical method, and presents a hypothetical data set to illustrate the cross-validation process.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] When a method is transferred between laboratories, a documented process qualifies the receiving laboratory to use the method.[3][4] The most common approach for this is comparative testing, where different labs analyze the same homogeneous sample batch, and the results are statistically compared against predefined acceptance criteria.[1][5]
Experimental Protocols
A validated High-Performance Liquid Chromatography (HPLC) method is the standard for the quantitative analysis of 2,4-Diaminophenol dihydrochloride and its impurities. The following protocol is based on established methods for aminophenol analysis.[6][7][8][9]
Primary Analytical Method: Reverse-Phase HPLC with UV Detection
This method is designed to provide high resolution, sensitivity, and specificity for the quantification of this compound and a potential related impurity.
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: A mixture of 0.05M potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 6.3) and acetonitrile (B52724) (90:10 v/v).[7] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[8]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C[7]
-
Detection Wavelength: 245 nm[7]
-
Injection Volume: 10 µL
-
Run Time: Approximately 15 minutes
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard at a concentration of approximately 100 µg/mL in the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to achieve a target concentration of 100 µg/mL.
-
Impurity Standard: Prepare a stock solution of any known impurity (e.g., 4-Aminophenol) to verify specificity and for quantification.[7]
Validation Parameters: Before a cross-validation study, the analytical method must be fully validated according to ICH Q2(R1) guidelines.[10][11] Key parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration.[2]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly (evaluated as repeatability and intermediate precision).[10]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively.[2]
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.[2]
Data Presentation: Hypothetical Cross-Validation Results
The following table summarizes hypothetical results from a cross-validation study conducted by three different laboratories (Lab A, Lab B, and Lab C) analyzing the same homogenous batch of this compound. Each lab performed six replicate analyses (n=6).
| Parameter | Laboratory | Mean Value | Standard Deviation (SD) | Relative Standard Deviation (RSD %) |
| Assay (% w/w) | Lab A (Originator) | 99.52% | 0.08 | 0.08% |
| Lab B (Receiving) | 99.45% | 0.11 | 0.11% | |
| Lab C (Receiving) | 99.60% | 0.10 | 0.10% | |
| Known Impurity A (% w/w) | Lab A (Originator) | 0.25% | 0.015 | 6.0% |
| Lab B (Receiving) | 0.27% | 0.018 | 6.7% | |
| Lab C (Receiving) | 0.24% | 0.016 | 6.7% | |
| Accuracy (Spike Recovery) | Lab A (Originator) | 100.2% | 0.5 | 0.5% |
| Lab B (Receiving) | 99.7% | 0.7 | 0.7% | |
| Lab C (Receiving) | 100.5% | 0.6 | 0.6% |
Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. It is intended to demonstrate how results from a cross-validation study might be presented.
Mandatory Visualizations
Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for a cross-laboratory analytical method validation and the interrelationship of key validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmolner.com [jmolner.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. ajpaonline.com [ajpaonline.com]
- 9. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Safety Operating Guide
Safe Disposal of 2,4-Diaminophenol Dihydrochloride: A Guide for Laboratory Professionals
For Immediate Release
[City, State] – Researchers, scientists, and drug development professionals handling 2,4-Diaminophenol dihydrochloride (B599025) now have a comprehensive guide for its safe disposal. This procedural document outlines the essential, immediate safety and logistical information required for the proper management of this chemical waste, ensuring the safety of laboratory personnel and the protection of the environment.
2,4-Diaminophenol dihydrochloride is a chemical that requires careful handling and disposal due to its potential hazards. It is classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation.[1][2][3] Therefore, adherence to strict disposal protocols is paramount.
Core Disposal Procedures
All waste containing this compound, including contaminated personal protective equipment (PPE), weighing papers, and reaction byproducts, must be treated as hazardous chemical waste.[4] It is crucial to segregate this waste from non-hazardous materials and other incompatible chemical waste.[4]
Step-by-Step Disposal Guidance:
-
Waste Identification and Segregation:
-
Clearly identify all waste streams containing this compound.
-
Segregate this hazardous waste from other laboratory trash.[4]
-
-
Containerization:
-
Storage:
-
Disposal Request:
-
Spill Management:
-
In the event of a spill, evacuate the area and ensure proper ventilation.[6]
-
For small spills, dampen the solid material with water and transfer it to a suitable container.[7] Use absorbent paper dampened with water to clean up any remaining material.[7]
-
Seal contaminated clothing and absorbent materials in a vapor-tight plastic bag for disposal.[7]
-
Wash all contaminated surfaces with a soap and water solution.[7]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| pH (in solution) | 1-2 (@ 20°C) | [3] |
| Melting Point | 222 °C / 431.6 °F | [3][8] |
| Water Solubility | Soluble | [3][7] |
Experimental Protocols
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
It is imperative that all personnel handling this compound are thoroughly trained on its proper handling and storage procedures.[6] Always refer to the Safety Data Sheet (SDS) for detailed information and wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[1][2] By following these guidelines, laboratories can ensure a safe working environment and responsible chemical waste management.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. nj.gov [nj.gov]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. View Attachment [cir-reports.cir-safety.org]
Personal protective equipment for handling 2,4-Diaminophenol dihydrochloride
Essential Safety and Handling Guide for 2,4-Diaminophenol Dihydrochloride (B599025)
This guide provides critical safety and logistical information for the handling and disposal of 2,4-Diaminophenol dihydrochloride, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is essential for ensuring laboratory safety and minimizing exposure risks.
Hazard Identification and Summary
This compound is a hazardous chemical that requires careful handling. It is classified as toxic if swallowed and causes significant irritation to the skin, eyes, and respiratory system.[1][2] Furthermore, it may trigger allergic reactions upon skin contact or inhalation.[1][3][4]
| Hazard Classification | Description |
| Acute Oral Toxicity | Toxic if swallowed, potentially causing systemic effects such as a rise in blood pressure, tremors, and convulsions.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation and may lead to an allergic skin reaction (sensitization), which can become apparent upon re-exposure.[1][2][4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation, potentially leading to conjunctivitis, tearing, and in severe cases, blindness.[1][4][5] |
| Respiratory Sensitization | May cause allergic respiratory reactions and irritation to the respiratory tract upon inhalation.[1][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation and potential effects on the central nervous system.[1][2] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is mandatory when handling this compound. This includes engineering controls, administrative procedures, and the correct use of PPE.
Engineering and Administrative Controls
| Control Type | Requirement |
| Engineering | All handling of this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] Ensure eyewash stations and safety showers are readily accessible.[6][7] |
| Administrative | Access to areas where this chemical is handled should be restricted to trained personnel. Wash hands and any exposed skin thoroughly after handling and before leaving the laboratory.[1][6] |
Required Personal Protective Equipment
The following table outlines the minimum PPE required for handling this substance.
| Body Part | PPE Specification | Standard |
| Eyes/Face | Chemical safety goggles are required. A face shield should be worn in situations with a high potential for splashing.[1][8] | OSHA 29 CFR 1910.133 or European Standard EN166.[1][2][4] |
| Skin/Hands | Compatible, chemical-resistant gloves (e.g., Nitrile rubber) must be worn. Inspect gloves for integrity before each use.[4][6] | Use proper glove removal technique to avoid skin contact. |
| Body | A lab coat or chemical-resistant coveralls should be worn to prevent skin exposure.[1][4][6] | Protective clothing should be removed and washed before reuse if contaminated.[9] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust is generated or if work is performed outside of a chemical fume hood.[1][2][4] | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1][2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and compliance.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all required PPE is available and in good condition. Confirm that the chemical fume hood is functioning correctly.
-
Weighing and Aliquoting: Conduct all weighing and transfer of the solid chemical inside the fume hood to contain any dust.[2] Minimize the generation of dust during handling.[1]
-
Solution Preparation: When dissolving the solid, add the powder slowly to the solvent to avoid splashing.
-
Post-Handling: After use, securely close the container and store it in a cool, dry, and well-ventilated area away from incompatible materials.[1][2]
-
Decontamination: Thoroughly clean the work area with soap and water after completion of the task.[3] Wash hands immediately and thoroughly.[6]
Disposal Plan
Proper disposal of chemical waste and contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Item for Disposal | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous waste in accordance with local, regional, and national regulations. Do not dispose of it in household garbage or sewage systems.[10] |
| Contaminated Labware | Disposable labware should be placed in a sealed, labeled hazardous waste container. Reusable glassware must be decontaminated thoroughly before washing. |
| Contaminated PPE | Disposable gloves, and other contaminated items should be collected in a sealed, vapor-tight plastic bag and disposed of as hazardous waste.[3] Contaminated clothing must be decontaminated before reuse.[7] |
| Spill Cleanup Materials | All materials used for spill cleanup must be placed in a sealed, labeled container for hazardous waste disposal.[2] |
Emergency Spill Protocol
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.[2]
-
Isolate: Isolate the spill area. For solids, this is at least 25 meters (75 feet).[3]
-
Protect: Don the appropriate PPE, including respiratory protection, before re-entering the area.
-
Contain: For small spills of solid material, gently dampen with water to prevent dust from becoming airborne.[3]
-
Clean: Carefully sweep or absorb the dampened material and place it into a suitable, labeled, and closed container for disposal.[2][3]
-
Decontaminate: Use absorbent paper dampened with water to pick up any remaining material.[3] Wash all contaminated surfaces with a soap and water solution.[3]
-
Dispose: Seal all contaminated clothing and cleaning materials in a vapor-tight plastic bag for proper disposal as hazardous waste.[3]
Visual Workflow for Safe Handling
The following diagram illustrates the critical steps for safely handling this compound from preparation through disposal.
Caption: Workflow for handling this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound(137-09-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. View Attachment [cir-reports.cir-safety.org]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. biosynth.com [biosynth.com]
- 10. cpachem.com [cpachem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
